Strontium;chloride
Description
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Properties
Molecular Formula |
ClSr+ |
|---|---|
Molecular Weight |
123.07 g/mol |
IUPAC Name |
strontium;chloride |
InChI |
InChI=1S/ClH.Sr/h1H;/q;+2/p-1 |
InChI Key |
YKSPGWZSOMQSJO-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Sr+2] |
Origin of Product |
United States |
Foundational & Exploratory
Preparation of Anhydrous Strontium Chloride from Hexahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for preparing anhydrous strontium chloride (SrCl₂) from its hexahydrated form (SrCl₂·6H₂O). The controlled removal of water of crystallization is a critical step for various applications, including the synthesis of other strontium compounds, preparation of standards for analytical chemistry, and in the formulation of pharmaceuticals and pyrotechnics. This document details the thermal dehydration process, presenting quantitative data, step-by-step experimental protocols for both standard laboratory and advanced analytical techniques, and visual workflows to elucidate the procedural steps.
Thermal Dehydration Profile of Strontium Chloride Hexahydrate
The dehydration of strontium chloride hexahydrate is a stepwise process, with distinct hydrated forms existing at different temperature ranges. Understanding these transitions is crucial for the controlled preparation of the anhydrous salt. The process commences at temperatures above 61°C and proceeds through dihydrate and monohydrate intermediates before yielding the anhydrous form at higher temperatures.[1][2] Complete dehydration is typically achieved at temperatures around 320°C.[2][3]
The key thermal transitions are summarized in the table below:
| Hydration State | Temperature for Formation/Transition | Notes |
| SrCl₂·6H₂O | Stable below 61°C | The starting hydrated form. |
| SrCl₂·2H₂O | Forms above 61°C | The first major dehydration step involves the loss of four water molecules. |
| SrCl₂·H₂O | Forms at approximately 100°C | Further heating leads to the formation of the monohydrate. |
| Anhydrous SrCl₂ | Formation begins around 200°C | Complete dehydration is achieved at 320°C.[2][3] |
Experimental Protocols for Dehydration
This section outlines two distinct protocols for the preparation of anhydrous strontium chloride from its hexahydrate. The first is a standard laboratory method suitable for general applications, while the second describes an advanced analytical approach for detailed characterization of the dehydration process.
Standard Laboratory Protocol using a Vacuum Oven
This protocol describes a common and effective method for preparing anhydrous strontium chloride in a standard laboratory setting. The use of a vacuum oven facilitates the removal of water vapor and helps to prevent potential hydrolysis at elevated temperatures.
Materials and Equipment:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Drying dish (e.g., a shallow glass or ceramic dish)
-
Vacuum oven
-
Desiccator with a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium chloride)
-
Spatula
-
Balance
Procedure:
-
Sample Preparation: Place a known quantity of strontium chloride hexahydrate in a clean, dry drying dish. Spread the solid in a thin layer to maximize the surface area exposed to heat and vacuum.
-
Initial Drying: Place the drying dish containing the sample in a vacuum oven.
-
Stepwise Heating:
-
Heat the oven to 80-100°C under vacuum. Maintain this temperature for several hours to drive off the bulk of the water, corresponding to the transition to the dihydrate and monohydrate forms.
-
Gradually increase the temperature to 200-250°C under vacuum. This step will initiate the formation of the anhydrous salt.
-
For complete dehydration, further increase the temperature to 320°C and maintain for several hours until a constant weight is achieved.[2][3]
-
-
Cooling and Storage:
-
Turn off the oven and allow it to cool to room temperature under vacuum.
-
Once cooled, carefully break the vacuum with a dry, inert gas (e.g., nitrogen or argon) if available, or dry air.
-
Immediately transfer the anhydrous strontium chloride to a desiccator for storage to prevent rehydration from atmospheric moisture.
-
To prevent hydrolysis, which can occur at higher temperatures, a slow stream of dry hydrogen chloride (HCl) gas can be passed over the sample during the final stages of heating. This creates an acidic environment that suppresses the formation of strontium hydroxide (B78521) or oxide. This should be performed in a well-ventilated fume hood with appropriate safety precautions.
Advanced Protocol: Thermogravimetric Analysis (TGA)
This protocol utilizes thermogravimetric analysis (TGA) to precisely control and monitor the dehydration process. TGA provides quantitative data on mass loss as a function of temperature, allowing for detailed study of the dehydration kinetics and the identification of stable hydrate (B1144303) intermediates.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Inert gas supply (e.g., dry nitrogen or argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of strontium chloride hexahydrate (typically 5-10 mg) into a TGA sample pan.
-
TGA Program:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a dry inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.
-
Program the TGA to heat the sample from room temperature to 400°C at a controlled heating rate (e.g., 5-10°C/min).
-
-
Data Analysis:
-
Monitor the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules at the different dehydration stages.
-
The final plateau in the TGA curve at high temperatures represents the mass of the anhydrous strontium chloride.
-
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
crystal structure analysis of strontium chloride polymorphs
An In-depth Technical Guide to the Crystal Structure Analysis of Strontium Chloride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Strontium chloride (SrCl₂) is an inorganic salt with applications ranging from pyrotechnics to dental care and as a precursor for other strontium compounds. The crystalline form of strontium chloride, including its anhydrous and various hydrated states, significantly influences its physical and chemical properties, such as solubility, stability, and bioavailability. For professionals in research and drug development, a thorough understanding of the different polymorphic and hydrated forms of SrCl₂ is crucial for quality control, formulation development, and ensuring consistent material performance.
This technical guide provides a comprehensive overview of the crystal structures of strontium chloride polymorphs and its common hydrates. It details the experimental protocols for their characterization using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Raman spectroscopy, and presents the relevant crystallographic data in a structured format for easy comparison.
Crystalline Forms of Strontium Chloride
Strontium chloride is known to exist in an anhydrous form and several hydrated states. While the term "polymorph" strictly refers to different crystal structures of the same chemical compound, in the context of materials science, it is often used more broadly to include different hydrated forms (pseudopolymorphs), as the presence and arrangement of water molecules create distinct crystalline phases with unique properties.
Anhydrous Strontium Chloride (SrCl₂) Polymorphs
Under ambient conditions, anhydrous strontium chloride adopts a cubic crystal structure. However, high-pressure studies have revealed the existence of other polymorphs.
-
Cubic (Fluorite-type): This is the common and most stable form of anhydrous SrCl₂ at ambient temperature and pressure. It belongs to the face-centered cubic (FCC) crystal system.
-
High-Pressure Orthorhombic Polymorph: Under high pressure, the cubic form can transition to an orthorhombic crystal system.
-
High-Pressure Hexagonal Polymorph: Further increases in pressure can lead to a transformation to a hexagonal crystal structure.
Hydrated Strontium Chloride
Strontium chloride readily forms several stable hydrates, with the hexahydrate being the most common form crystallized from aqueous solutions at room temperature.
-
Strontium Chloride Hexahydrate (SrCl₂·6H₂O): A stable hydrate (B1144303) that forms as needle-like crystals.
-
Strontium Chloride Dihydrate (SrCl₂·2H₂O): An intermediate hydrate formed during the dehydration of the hexahydrate.
-
Strontium Chloride Monohydrate (SrCl₂·H₂O): Another intermediate hydrate in the dehydration process.
Crystallographic Data
The following table summarizes the crystallographic data for the known polymorphs and hydrates of strontium chloride.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Anhydrous SrCl₂ | SrCl₂ | Cubic | Fm-3m (225) | 6.965 | 6.965 | 6.965 | 90 | 90 | 90 | 4 | [1][2][3] |
| Anhydrous SrCl₂ (High Pressure) | SrCl₂ | Orthorhombic | Pnma (62) | N/A | N/A | N/A | 90 | 90 | 90 | N/A | |
| Anhydrous SrCl₂ (High Pressure) | SrCl₂ | Hexagonal | P6₃/mmc (194) | N/A | N/A | N/A | 90 | 90 | 120 | N/A | |
| Strontium Chloride Hexahydrate | SrCl₂·6H₂O | Trigonal | P321 | 7.96 | 7.96 | 4.14 | 90 | 90 | 120 | 1 | [4][5][6] |
| Strontium Chloride Dihydrate | SrCl₂·2H₂O | Monoclinic | C2/c (15) | 11.59 | 6.43 | 6.64 | 90 | 106.9 | 90 | 4 | [4][7] |
| Strontium Chloride Monohydrate | SrCl₂·H₂O | Orthorhombic | Pbcm | 6.28 | 10.64 | 3.91 | 90 | 90 | 90 | 4 | [4] |
Note: N/A indicates that the specific lattice parameters for the high-pressure polymorphs were not available in the searched literature.
Experimental Protocols for Characterization
The identification and characterization of strontium chloride polymorphs and hydrates are primarily achieved through a combination of thermoanalytical and crystallographic techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases and determining their structural properties.[8]
Methodology:
-
Sample Preparation:
-
A small amount of the strontium chloride sample is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The ideal particle size is typically less than 10 µm.
-
The resulting powder is carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's rim to avoid errors in peak positions.
-
-
Instrumental Parameters:
-
X-ray Source: Copper is a common target material, producing Cu Kα radiation with a wavelength of approximately 1.5418 Å.[9]
-
Scan Range (2θ): A typical scan range for initial phase identification is from 5° to 70°.
-
Step Size: A step size of 0.02° to 0.05° is generally sufficient for routine analysis.[9]
-
Dwell Time (or Scan Speed): A dwell time of 1 to 2 seconds per step is common.[9]
-
Optics: A standard Bragg-Brentano geometry is typically used.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and relative intensities of the diffraction peaks.
-
These peaks are then compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phase(s) present in the sample.[4]
-
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions, by measuring the heat flow into or out of a sample as a function of temperature.[10] For hydrated salts, DSC is particularly useful for observing dehydration events.
Methodology:
-
Sample Preparation:
-
Instrumental Parameters:
-
Temperature Program: A common method involves heating the sample at a constant rate, such as 10 °C/min.[11][12] The temperature range should be selected to encompass the expected thermal events (e.g., from room temperature to 400 °C for the dehydration of strontium chloride hydrates).
-
Purge Gas: An inert gas, such as nitrogen, is typically used to purge the sample chamber at a flow rate of around 20-50 mL/min to provide a stable thermal environment.[11]
-
-
Data Analysis:
-
The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, dehydration) appear as peaks pointing downwards, while exothermic events (e.g., crystallization) are represented by peaks pointing upwards.
-
The onset temperature, peak temperature, and enthalpy of transitions can be determined from the thermogram, providing information about the thermal stability and identity of the different hydrated forms.
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices, offering a unique "fingerprint" for different crystalline forms.[13]
Methodology:
-
Sample Preparation:
-
A small amount of the powder sample is placed on a microscope slide or in a sample vial. No special preparation is typically required for solid samples.[1]
-
-
Instrumental Parameters:
-
Excitation Laser: Common laser wavelengths for the analysis of inorganic salts include 532 nm (green) or 785 nm (near-infrared). The choice of laser wavelength can be important to minimize fluorescence from the sample or impurities.[14]
-
Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.
-
Spectral Range: The Raman spectrum is typically collected over a range of wavenumbers (e.g., 100-3500 cm⁻¹) to observe the characteristic vibrational modes of the strontium chloride and water molecules.
-
Acquisition Time and Accumulations: These parameters are adjusted to achieve a satisfactory signal-to-noise ratio.
-
-
Data Analysis:
-
The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹).
-
The positions and relative intensities of the Raman bands are characteristic of the specific polymorph or hydrate and can be used for identification by comparison with reference spectra. For hydrates, the O-H stretching and bending modes of water provide additional diagnostic information.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a sample of strontium chloride to identify its polymorphic or hydrated form.
Conclusion
The structural characterization of strontium chloride polymorphs and hydrates is essential for controlling the properties of SrCl₂-containing materials. This guide has provided a detailed overview of the known crystalline forms of strontium chloride and the standard experimental protocols for their analysis. By employing a combination of Powder X-ray Diffraction, Differential Scanning Calorimetry, and Raman Spectroscopy, researchers and drug development professionals can effectively identify and characterize the different phases of strontium chloride, ensuring the quality, stability, and performance of their products.
References
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. Materials Data on SrCl2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 3. Strontium Chloride, Anhydrous | Cl2Sr | CID 61520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. Strontium chloride - Wikipedia [en.wikipedia.org]
- 7. mp-643026: SrH4(ClO)2 (monoclinic, C2/c, 15) [legacy.materialsproject.org]
- 8. Orthorhombic crystal system - Wikipedia [en.wikipedia.org]
- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermalsupport.com [thermalsupport.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
An In-depth Technical Guide to the Solubility of Strontium Chloride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of strontium chloride (SrCl₂) in various aqueous environments. The document is structured to offer readily accessible quantitative data, detailed experimental methodologies for solubility determination, and visualizations of key concepts and workflows. This information is intended to support research and development activities where precise control and understanding of strontium chloride solubility are critical.
Quantitative Solubility Data
The solubility of strontium chloride is influenced by several factors, including temperature and the presence of other ions in the solution. The following tables summarize the quantitative solubility data for strontium chloride under different conditions.
Solubility in Pure Water
The solubility of strontium chloride in water increases with temperature. This relationship is detailed in the table below.
| Temperature (°C) | Solubility of Anhydrous SrCl₂ (g / 100 g H₂O) | Solubility of SrCl₂·6H₂O (g / 100 g H₂O) |
| 0 | - | 106[1] |
| 20 | 53.8[1] | - |
| 40 | - | 206[1] |
Solubility in Aqueous Solutions with Common Ions (Common Ion Effect)
The presence of a common ion, such as the chloride ion (Cl⁻) from other salts, generally decreases the solubility of strontium chloride. This phenomenon is known as the common ion effect, a consequence of Le Châtelier's principle on the dissolution equilibrium[2][3].
SrCl₂(s) ⇌ Sr²⁺(aq) + 2Cl⁻(aq)
An increase in the concentration of either Sr²⁺ or Cl⁻ from another source will shift the equilibrium to the left, favoring the solid state and thus reducing the amount of SrCl₂ that can dissolve[3].
The following tables present solubility data for strontium chloride in aqueous solutions of sodium chloride (NaCl) and potassium chloride (KCl) at specific temperatures.
Table 1: Solubility of Strontium Chloride in Aqueous NaCl Solutions at 288.15 K (15°C)
| Mass Fraction of NaCl (w/%) | Mass Fraction of SrCl₂ (w/%) |
| 0.00 | 34.78 |
| 2.45 | 32.53 |
| 5.21 | 30.16 |
| 8.13 | 27.89 |
| 11.27 | 25.42 |
| 14.88 | 22.86 |
| 18.93 | 20.17 |
| 22.15 | 18.23 |
| 25.87 | 16.62 |
Data extracted and compiled from phase equilibrium studies.
Table 2: Solubility of Strontium Chloride in Aqueous KCl Solutions at 323 K (50°C)
| Molarity of KCl (mol/L) | Molarity of SrCl₂ (mol/L) |
| 0.00 | 4.08 |
| 0.52 | 3.65 |
| 1.03 | 3.28 |
| 1.55 | 2.94 |
| 2.06 | 2.63 |
| 2.58 | 2.35 |
| 3.09 | 2.10 |
| 3.61 | 1.87 |
| 4.12 | 1.66 |
Data extracted and compiled from phase equilibrium studies.
Solubility in Acidic and Basic Solutions
Strontium chloride is a salt derived from a strong acid (hydrochloric acid, HCl) and a strong base (strontium hydroxide, Sr(OH)₂). Consequently, its aqueous solutions are neutral, with a pH of approximately 7.0[4][5]. The solubility of strontium chloride is largely independent of pH in the range of 2 to 12[4]. Significant hydrolysis or changes in solubility are only observed under extreme pH conditions (pH < 1 or pH > 13)[4]. Therefore, within typical laboratory and physiological pH ranges, the solubility of strontium chloride is not significantly affected by the addition of moderate amounts of acids or bases.
Thermodynamics of Dissolution
The dissolution of strontium chloride in water is an exothermic process, meaning it releases heat. The spontaneity of this process is governed by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the Gibbs free energy equation[6][7]:
ΔG = ΔH - TΔS
Experimental Protocols
Accurate determination of strontium chloride solubility is crucial for many applications. The following sections detail the methodologies for key experiments.
Gravimetric Method for Solubility Determination
The gravimetric method is a fundamental and accurate technique for determining the solubility of a salt. It involves preparing a saturated solution, taking a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
Strontium chloride (anhydrous or hexahydrate)
-
Deionized water
-
Conical flask with stopper
-
Thermostatic water bath
-
Analytical balance
-
Evaporating dish
-
Pipette
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of strontium chloride to a known volume of deionized water in a conical flask.
-
Seal the flask and place it in a thermostatic water bath set to the desired temperature.
-
Stir the solution for a sufficient amount of time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask confirms saturation.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully pipette a precise volume (e.g., 10.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.
-
-
Evaporation and Drying:
-
Weigh the evaporating dish with the collected saturated solution.
-
Gently heat the evaporating dish to evaporate the water.
-
Once the water has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any remaining moisture (e.g., 110°C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.
-
-
Calculation of Solubility:
-
Record the final constant weight of the evaporating dish containing the dry strontium chloride.
-
The mass of the dissolved strontium chloride is the final weight minus the initial weight of the empty evaporating dish.
-
The mass of the water is the weight of the solution minus the mass of the dissolved strontium chloride.
-
Express the solubility in grams of SrCl₂ per 100 g of water.
-
Analytical Methods for Strontium Ion Concentration
For more precise or rapid measurements, especially at low concentrations, various instrumental methods can be employed to determine the concentration of strontium ions in a saturated solution.
-
Atomic Absorption Spectroscopy (AAS): A sensitive technique for determining strontium content at a wavelength of 460.7 nm, with a detection limit of around 0.01 mg/L[4].
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are powerful techniques for trace element analysis, including strontium, offering high sensitivity and the ability to perform multi-element analysis.
-
Ion Chromatography: This method allows for the simultaneous determination of both strontium and chloride ions, with typical detection limits around 0.1 mg/L for both species[4].
-
Complexometric Titration: This classical analytical method involves titrating the strontium solution with a standard solution of a chelating agent like EDTA, using an appropriate indicator such as Eriochrome Black T[4].
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of strontium chloride.
References
- 1. Strontium chloride - Wikipedia [en.wikipedia.org]
- 2. Common-ion effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webqc.org [webqc.org]
- 5. Strontium_chloride [chemeurope.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. strontium chloride [webbook.nist.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium chloride hexahydrate (SrCl₂·6H₂O) is a hydrated salt of strontium and chlorine. It presents as a white crystalline solid and is a key compound in various scientific and industrial applications.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical and chemical properties is crucial for its effective and safe utilization. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a look into the biological signaling pathways and experimental workflows where strontium chloride hexahydrate plays a significant role.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of strontium chloride hexahydrate are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Strontium Chloride Hexahydrate
| Property | Value | Reference(s) |
| Chemical Formula | SrCl₂·6H₂O | [2] |
| Molar Mass | 266.62 g/mol | [2][3] |
| Appearance | White crystalline solid | [2] |
| Crystal Structure | Colorless trigonal crystals | [3] |
| Density | 1.930 g/cm³ | [2][4] |
| Melting Point | 61 °C (decomposes) | [2][4] |
| Boiling Point | Not applicable (decomposes) | |
| Refractive Index (n_D) | 1.536 | [2] |
Table 2: Solubility and pH Properties of Strontium Chloride Hexahydrate
| Property | Value | Reference(s) |
| Solubility in Water | 106 g/100 mL (0 °C)206 g/100 mL (40 °C) | [2][4] |
| Solubility in Ethanol | Very slightly soluble | [2] |
| Solubility in Acetone | Very slightly soluble | [2] |
| pH of 5% Aqueous Solution | 5.0 - 7.0 | [5] |
Experimental Protocols
Accurate determination of the physicochemical properties of strontium chloride hexahydrate is essential for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The melting point of strontium chloride hexahydrate, which is more accurately a decomposition temperature where it begins to lose water of hydration, can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the strontium chloride hexahydrate sample is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample down. Repeat until the sample height in the tube is approximately 2-3 mm.[6]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 61 °C), heat the block rapidly to about 10 °C below this temperature.[7]
-
Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[8]
-
Record the temperature at which the first sign of melting (decomposition) is observed and the temperature at which the solid is completely converted to a liquid. This range represents the melting point. For hydrated salts, this often corresponds with the release of water.
-
Assay by Complexometric Titration with EDTA
This method determines the purity of strontium chloride hexahydrate by titrating the strontium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).
Reagents and Apparatus:
-
0.1 M EDTA standard solution
-
Diethylamine (B46881) buffer
-
Methylthymol blue indicator mixture
-
250 mL beaker
-
Burette
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of strontium chloride hexahydrate and transfer it to a 250 mL beaker. Dissolve the sample in 50 mL of deionized water.[9][10]
-
Buffering and Indicator Addition: Add 5 mL of diethylamine to buffer the solution. Then, add approximately 35 mg of the methylthymol blue indicator mixture.[9][10]
-
Titration: Titrate the solution immediately with the standardized 0.1 M EDTA solution. The endpoint is reached when the blue color of the solution turns to colorless or gray.[9][10]
-
Calculation: The percentage of SrCl₂·6H₂O in the sample can be calculated using the following formula:
% SrCl₂·6H₂O = (Volume of EDTA (mL) × Molarity of EDTA (mol/L) × 266.62 g/mol ) / (Weight of sample (g)) × 100
Determination of pH of an Aqueous Solution
The pH of a strontium chloride hexahydrate solution indicates its acidity or basicity in water.
Apparatus:
-
pH meter with a glass electrode
-
Beakers
-
Standard buffer solutions (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Sample Preparation: Prepare a 5% (w/v) aqueous solution of strontium chloride hexahydrate by dissolving 5.0 g of the salt in deionized water and making up the volume to 100 mL.
-
Measurement: Immerse the calibrated pH electrode in the sample solution.[11] If using a magnetic stirrer, ensure the stir bar does not hit the electrode. Allow the reading to stabilize and record the pH value.
Signaling Pathways and Experimental Workflows
Strontium ions, often delivered in the form of strontium chloride, have been shown to influence various biological signaling pathways, particularly in the context of bone metabolism and pain perception.
Strontium-Induced Osteogenic Differentiation via AMPK/mTOR Signaling Pathway
Strontium promotes the differentiation of pre-osteoblastic cells into mature osteoblasts, a process crucial for bone formation. One of the key mechanisms involves the activation of autophagy through the AMPK/mTOR signaling pathway.[1]
Caption: Strontium-induced activation of AMPK leads to the inhibition of mTOR, promoting autophagy and subsequent osteogenic differentiation.
Wnt Signaling Pathway in Strontium-Mediated Osteoblastogenesis
Strontium also influences the Wnt signaling pathway, a critical regulator of bone formation. It can act through both canonical and non-canonical Wnt pathways to promote the differentiation of mesenchymal stem cells into osteoblasts.[12]
Caption: Strontium influences both canonical and non-canonical Wnt signaling to promote osteoblastogenesis while inhibiting adipogenesis.
Mechanism of Action in Dentin Hypersensitivity
In dental applications, strontium chloride is used in toothpastes to alleviate dentin hypersensitivity. Its mechanism of action is primarily physical, involving the occlusion of dentinal tubules.[13]
Caption: Strontium chloride physically blocks dentinal tubules, reducing fluid movement and thereby alleviating pain signals associated with hypersensitivity.
Experimental Workflow: Synthesis of Strontium-Substituted Hydroxyapatite (B223615)
Strontium chloride hexahydrate is a precursor in the synthesis of strontium-substituted hydroxyapatite (Sr-HA), a biomaterial with enhanced osteogenic properties. The following workflow outlines a sol-gel synthesis approach.[14]
Caption: A sol-gel and electrospinning workflow for the synthesis of mesoporous strontium-substituted hydroxyapatite nanofibers using strontium chloride as a precursor.
Conclusion
Strontium chloride hexahydrate is a versatile compound with well-defined physical and chemical properties that are critical to its application in diverse fields, from materials science to pharmacology. The experimental protocols provided herein offer standardized methods for the characterization of this compound. Furthermore, the elucidation of its role in key biological signaling pathways opens avenues for its use in drug development, particularly in the areas of bone regeneration and pain management. This guide serves as a valuable technical resource for scientists and researchers working with strontium chloride hexahydrate.
References
- 1. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium chloride - Wikipedia [en.wikipedia.org]
- 3. strontium chloride hexahydrate [chemister.ru]
- 4. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity Toothpaste: Strontium Chloride vs Potassium Citrate [cinoll.com]
- 14. Fabrication and Characterization of Strontium-Substituted Hydroxyapatite-CaO-CaCO3 Nanofibers with a Mesoporous Structure as Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Spectrally Pure Strontium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for preparing spectrally pure strontium chloride (SrCl₂). The focus is on providing detailed experimental protocols and robust analytical techniques to ensure the highest purity for demanding applications in research, pharmaceutical development, and beyond.
Introduction
Strontium chloride is a salt with diverse applications, ranging from a component in specialized glassware and pyrotechnics to a crucial ingredient in dental products and a precursor for various strontium compounds.[1] In pharmaceutical and biological research, the radioactive isotope ⁸⁹Sr, administered as strontium chloride, is used in the treatment of bone cancer.[1] For these advanced applications, the spectral purity of strontium chloride is of paramount importance, as even trace amounts of metallic impurities can significantly impact experimental outcomes and product efficacy. This guide details the most effective methods for the synthesis and purification of strontium chloride to achieve a spectrally pure state.
Synthesis and Purification Methodologies
The preparation of spectrally pure strontium chloride typically involves a multi-step process encompassing initial synthesis followed by rigorous purification to remove contaminants. The most common and reliable methods begin with the reaction of strontium carbonate with hydrochloric acid.
Synthesis from Strontium Carbonate
The primary synthesis route involves the reaction of high-purity strontium carbonate with hydrochloric acid.[1][2] This method is favored for its straightforward chemistry and the relatively high purity of the initial product.
Reaction: SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂
A generalized workflow for this process, including subsequent purification steps, is outlined below.
Caption: General workflow for the synthesis and purification of strontium chloride.
Purification Techniques
Achieving spectral purity necessitates the removal of common impurities such as barium, calcium, iron, and other heavy metals.[3][4]
A common method for removing barium and iron involves their precipitation from the strontium chloride solution.[5] Barium is often present in strontium ores and can be co-precipitated as barium sulfate (B86663) by the addition of a dilute sulfuric acid solution. Iron can be oxidized using hydrogen peroxide and then precipitated as iron(III) hydroxide (B78521) by adjusting the pH.[5]
Recrystallization is a powerful technique for purifying solid compounds.[6] The crude strontium chloride is dissolved in a minimal amount of hot solvent (typically deionized water), and then the solution is slowly cooled to induce crystallization. As the strontium chloride crystals form, impurities are excluded from the crystal lattice and remain in the mother liquor.[6]
Washing the crystallized strontium chloride with a suitable solvent can effectively remove certain impurities. For instance, washing with ethanol (B145695) is a documented method for preferentially extracting calcium chloride, a common contaminant.[2]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of spectrally pure strontium chloride.
Protocol 1: Synthesis and Purification via Impurity Precipitation
This protocol is adapted from a patented method for producing spectrally pure strontium chloride.[5]
Materials:
-
High-purity strontium carbonate (SrCO₃)
-
Concentrated hydrochloric acid (HCl)
-
Distilled or deionized water
-
Dilute sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Stainless steel or glass reaction vessel
-
pH meter
-
Heating mantle and stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a reaction vessel, suspend high-purity strontium carbonate in distilled water.
-
Slowly add hydrochloric acid while stirring until the effervescence of CO₂ ceases.
-
Carefully monitor the pH and adjust with HCl to a final pH of 4.5-5.
-
Heat the resulting strontium chloride solution to 90-95°C.
-
While maintaining the temperature, add a stoichiometric amount of dilute sulfuric acid to precipitate any barium ions as BaSO₄.
-
Subsequently, add a small amount of hydrogen peroxide to oxidize any ferrous ions to ferric ions.
-
Cease heating and allow the solution to stand for 40-60 minutes to ensure complete precipitation of impurities.
-
Filter the hot solution to remove the precipitated impurities.
-
Concentrate the filtrate by heating until the solution reaches a high degree of saturation.
-
Stop heating and allow the solution to cool slowly to induce crystallization of strontium chloride hexahydrate (SrCl₂·6H₂O).
-
Collect the crystals by filtration and dry them in a desiccator or a temperature-controlled oven.
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of strontium chloride via recrystallization.[6]
Materials:
-
Crude strontium chloride
-
Deionized water (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus
Procedure:
-
Place the crude strontium chloride in an Erlenmeyer flask.
-
Add a small amount of deionized water and heat the mixture to boiling while stirring to dissolve the solid.
-
Add more hot deionized water in small portions until the strontium chloride is completely dissolved. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals to obtain purified strontium chloride hexahydrate.
Quality Control and Analytical Methods
To verify the spectral purity of the prepared strontium chloride, a suite of analytical techniques should be employed.
Trace Metal Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for quantifying trace metallic impurities.[7][8] These techniques can detect contaminants at parts-per-million (ppm) to parts-per-billion (ppb) levels.
A logical workflow for the analytical quality control of strontium chloride is presented below.
Caption: Analytical workflow for purity verification of strontium chloride.
Quantitative Data
The following tables summarize typical impurity levels found in commercially available high-purity strontium chloride, providing a benchmark for laboratory preparations.
Table 1: Certificate of Analysis for Strontium Chloride, Anhydrous, 99.5% (metals basis) - Lot E11S001 [3]
| Analyte | Specification |
| Insoluble matter | 0.003 % |
| Sulfates | 0.001 % |
| Sodium (Na) | < 0.05 % |
| Iron (Fe) | 0.001 % |
| Magnesium (Mg) | < 0.05 % |
| Barium (Ba) | < 0.02 % |
| Aluminum (Al) | < 0.002 % |
| Lead (Pb) | < 0.001 % |
| Potassium (K) | < 0.05 % |
| Calcium (Ca) | < 0.05 % |
Table 2: Certificate of Analysis for Strontium Chloride, Anhydrous, 99.5% (metals basis) - Lot D18N37 [9]
| Analyte | Specification |
| Insoluble matter | < 0.01 % |
| Sulfates | < 0.002 % |
| Sodium (Na) | < 0.02 % |
| Iron (Fe) | < 0.005 % |
| Magnesium (Mg) | < 0.05 % |
| Barium (Ba) | < 0.05 % |
| Aluminum (Al) | < 0.002 % |
| Lead (Pb) | < 0.0005 % |
| Potassium (K) | < 0.05 % |
| Calcium (Ca) | < 0.05 % |
Conclusion
The preparation of spectrally pure strontium chloride is a critical process for many advanced scientific and pharmaceutical applications. By employing a combination of controlled synthesis from high-purity starting materials and a series of rigorous purification steps including impurity precipitation and recrystallization, it is possible to achieve the high levels of purity required. The use of sensitive analytical techniques such as ICP-MS and ICP-OES is essential for the verification of this purity. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals to produce and validate spectrally pure strontium chloride for their specific needs.
References
- 1. Strontium chloride - Wikipedia [en.wikipedia.org]
- 2. US3239318A - Recovering strontium chloride from brine - Google Patents [patents.google.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. WO2017080244A1 - Method for preparing high-purity strontium chloride by using strontium slag - Google Patents [patents.google.com]
- 5. A kind of preparation method of spectrum pure strontium chloride - Patent CN-102417199-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Dehydration Kinetics of Strontium Chloride Hexahydrate Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dehydration kinetics of strontium chloride hexahydrate (SrCl₂·6H₂O) crystals. Strontium chloride and its hydrated forms have various applications, including in pharmaceuticals and as a precursor in the synthesis of other strontium compounds. Understanding the dehydration behavior is crucial for process optimization, stability analysis, and quality control in these fields. This document details the multi-step dehydration process, presents key thermodynamic and kinetic data, outlines experimental protocols for characterization, and provides visual representations of the dehydration pathway and experimental workflows.
The Dehydration Pathway of Strontium Chloride Hexahydrate
The thermal dehydration of strontium chloride hexahydrate is not a single-step event but rather a sequential process involving the formation of lower hydrates before reaching the anhydrous state. The generally accepted dehydration pathway proceeds as follows:
SrCl₂·6H₂O (Hexahydrate) → SrCl₂·2H₂O (Dihydrate) → SrCl₂·H₂O (Monohydrate) → SrCl₂ (Anhydrous)
This multi-step process is observable through techniques such as thermogravimetric analysis (TGA), which measures mass loss as a function of temperature, and differential scanning calorimetry (DSC), which detects the endothermic heat flow associated with each dehydration step. In-situ X-ray diffraction (XRD) can be employed to identify the crystal structure of the intermediate hydrates at various stages of the dehydration process.
The following diagram illustrates the sequential nature of the dehydration process.
Quantitative Data on Dehydration
The following tables summarize the key physical properties and thermodynamic data associated with the dehydration of strontium chloride hexahydrate.
Table 1: Physical Properties of Strontium Chloride Hydrates[1]
| Hydrate Formula | Molar Mass ( g/mol ) | Mass % (Normalized to Hexahydrate) | Density (g/cm³) |
| SrCl₂·6H₂O | 266.62 | 100% | 1.93 |
| SrCl₂·2H₂O | 194.56 | 72.9% | 2.67 |
| SrCl₂·H₂O | 176.54 | 66.2% | 2.86 (interpolated) |
| SrCl₂ | 158.53 | 59.4% | 3.05 |
Table 2: Thermodynamic Data for Dehydration Transitions[1]
| Dehydration Step | Measured Energy Density (J/g) | Theoretical Energy Density (J/g) | Theoretical Enthalpy of Reaction (kJ/mol) |
| Hexahydrate to Dihydrate (6 → 2) | 600.3 | 804 | 53.7 |
| Dihydrate to Monohydrate (2 → 1) | 296.6 | 221 | 58.9 |
| Monohydrate to Anhydrous (1 → 0) | Not Available | 270 | 72.0 |
Note: Energy density values are normalized to the mass of the hexahydrate. Positive values indicate an endothermic process.
Table 3: Kinetic Parameters for Dehydration
Model-free isoconversional methods are recommended for determining the kinetic parameters as a function of the extent of conversion. This approach avoids the ambiguity of assuming a specific reaction model. The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are commonly employed for this purpose, utilizing data from TGA experiments performed at multiple heating rates.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on the dehydration kinetics of strontium chloride hexahydrate. The following sections describe the methodologies for the key analytical techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques for studying the thermal decomposition of materials. The following protocol outlines a typical procedure for the non-isothermal kinetic analysis of SrCl₂·6H₂O dehydration.
Objective: To determine the temperature ranges of dehydration, the corresponding mass losses, enthalpy changes, and to acquire data for kinetic analysis.
Instrumentation: A simultaneous TGA-DSC instrument is ideal.
Sample Preparation:
-
Use crystalline SrCl₂·6H₂O of a consistent and narrow particle size distribution to minimize diffusion effects.
-
Accurately weigh a small sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).
Experimental Conditions:
-
Heating Rates (β): Perform experiments at multiple linear heating rates (e.g., 5, 10, 15, and 20 K/min) to enable model-free kinetic analysis.
-
Temperature Range: Heat the sample from ambient temperature to approximately 350°C to ensure complete dehydration.
-
Atmosphere: Use a dry, inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to purge evolved water vapor and prevent side reactions.
-
Crucible: Use an open or pinhole-lidded crucible to allow for the escape of water vapor.
Data Analysis:
-
From the TGA curve, determine the onset and end temperatures for each dehydration step and the corresponding percentage mass loss.
-
From the DSC curve, determine the peak temperatures and integrate the peaks to calculate the enthalpy of dehydration (ΔH) for each step.
-
For kinetic analysis, use the TGA data from the different heating rates to apply isoconversional methods (e.g., FWO, KAS) to determine the activation energy as a function of the extent of conversion.
The following diagram illustrates a typical experimental workflow for TGA-DSC analysis.
In-situ X-ray Diffraction (XRD)
In-situ XRD allows for the real-time monitoring of changes in the crystal structure during the dehydration process, providing direct evidence for the formation of intermediate hydrates.
Objective: To identify the crystalline phases present at different temperatures during the dehydration of SrCl₂·6H₂O.
Instrumentation: An X-ray diffractometer equipped with a high-temperature, controlled-humidity sample chamber.
Sample Preparation:
-
Press anhydrous SrCl₂ powder into a pellet to ensure a flat surface for analysis.
-
Hydrate the pellet by storing it in a controlled environment (e.g., 25°C and 60% relative humidity for 24 hours) to form the hexahydrate.[1]
Experimental Conditions:
-
Dehydration Environment: Place the hydrated pellet in the sample chamber and establish a dehydrating atmosphere (e.g., 80°C and 0.1% relative humidity) using a flow of dry nitrogen gas.[1]
-
Data Collection: Collect XRD patterns at regular time intervals as the sample is heated and held at the dehydration temperature.
Data Analysis:
-
Compare the obtained XRD patterns with standard diffraction patterns for SrCl₂·6H₂O, SrCl₂·2H₂O, SrCl₂·H₂O, and anhydrous SrCl₂ from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).
-
Track the appearance and disappearance of characteristic peaks to follow the phase transformations during dehydration.
The following diagram illustrates the logical flow of an in-situ XRD experiment.
Conclusion
The dehydration of strontium chloride hexahydrate is a complex, multi-step process that is critical to understand for its various applications. This guide has provided a detailed overview of the dehydration pathway, a compilation of available quantitative data, and comprehensive experimental protocols for its characterization using TGA-DSC and in-situ XRD. While thermodynamic data for the dehydration steps are reasonably well-documented, a complete set of kinetic parameters for each individual step requires further investigation using model-free kinetic analysis of non-isothermal TGA data. The methodologies and information presented herein serve as a valuable resource for researchers and professionals working with strontium chloride and other hydrated compounds.
References
Preparation of Strontium Chloride Solutions for Laboratory Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preparation of strontium chloride (SrCl₂) solutions for laboratory applications. Strontium chloride, a salt of strontium and chlorine, is utilized in various scientific endeavors. This document outlines the essential chemical and physical properties of strontium chloride, detailed protocols for solution preparation, and critical safety and handling procedures.
Properties of Strontium Chloride
Strontium chloride is commonly available in its anhydrous (SrCl₂) and hexahydrate (SrCl₂·6H₂O) forms.[1][2][3] The hexahydrate is the more common form for laboratory use due to its stability under ambient conditions.[3] Key properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of Strontium Chloride
| Property | Strontium Chloride (Anhydrous) | Strontium Chloride Hexahydrate |
| Chemical Formula | SrCl₂ | SrCl₂·6H₂O |
| Molar Mass | 158.53 g/mol [1] | 266.62 g/mol [1][2][4][5][6] |
| Appearance | White crystalline solid[1] | White crystalline solid[1][4] |
| Density | 3.052 g/cm³[1][2] | 1.930 g/cm³[1][2] |
| Melting Point | 874 °C[1][2] | 61 °C (decomposes)[1][3][4] |
| Boiling Point | 1,250 °C[1][2] | Not applicable |
Table 2: Solubility of Strontium Chloride in Water
| Compound | Temperature (°C) | Solubility ( g/100 mL) |
| Strontium Chloride (Anhydrous) | 20 | 53.8[1][3] |
| Strontium Chloride Hexahydrate | 0 | 106[1][3] |
| Strontium Chloride Hexahydrate | 40 | 206[1][3] |
Experimental Protocol: Preparation of a 1 Molar Strontium Chloride Solution
This protocol details the preparation of 100 mL of a 1 M aqueous solution of strontium chloride using strontium chloride hexahydrate.
Materials and Equipment:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker (50 mL or 100 mL)
-
Glass stirring rod
-
Weighing boat or paper
-
Spatula
-
Analytical balance
-
Wash bottle with deionized/distilled water
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves[7][8][9]
Procedure:
-
Calculation:
-
Determine the mass of strontium chloride hexahydrate required. For 100 mL (0.1 L) of a 1 M solution, the calculation is as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Mass (g) = 1 mol/L × 0.1 L × 266.62 g/mol = 26.66 g
-
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out 26.66 g of strontium chloride hexahydrate using a clean spatula.
-
-
Dissolution:
-
Transfer the weighed strontium chloride hexahydrate to a clean, dry beaker.
-
Add approximately 50-60 mL of deionized water to the beaker.
-
Stir the mixture with a glass stirring rod until the solid is completely dissolved. Gentle heating on a hot plate can expedite dissolution but is typically not necessary as strontium chloride is very soluble in water.[3]
-
-
Transfer and Dilution:
-
Carefully transfer the dissolved strontium chloride solution from the beaker into the 100 mL volumetric flask.
-
Rinse the beaker and the stirring rod with a small amount of deionized water from the wash bottle, transferring the rinsate into the volumetric flask to ensure all the strontium chloride is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
-
Storage:
-
Transfer the prepared 1 M strontium chloride solution into a clean, clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and the preparer's initials.
-
Store the solution in a cool, dry place.[8]
-
Workflow for Strontium Chloride Solution Preparation
The following diagram illustrates the general workflow for preparing a strontium chloride solution.
Caption: A flowchart of the key steps for preparing a strontium chloride solution.
Safety and Handling
While strontium chloride has low toxicity, proper safety precautions are essential in a laboratory setting.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves when handling strontium chloride powder and its solutions.[7][8][9]
-
Inhalation: Avoid inhaling the dust.[7] If dust is generated, use a fume hood or wear appropriate respiratory protection.[7][8]
-
Contact: Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[9][10]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek medical attention.[7][10]
-
Storage: Store strontium chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10][11]
-
Disposal: Dispose of strontium chloride waste according to local, state, and federal regulations. In general, small quantities may be flushed down the drain with a large excess of water, but it is always best to consult your institution's hazardous waste disposal guidelines.[3][7]
General Preparation of Strontium Chloride
For informational purposes, strontium chloride can be synthesized in the laboratory by reacting strontium carbonate or strontium hydroxide (B78521) with hydrochloric acid.[1][2][3]
Sr(OH)₂ + 2 HCl → SrCl₂ + 2 H₂O[1][3]
SrCO₃ + 2 HCl → SrCl₂ + H₂O + CO₂[4]
Crystallization from a cold aqueous solution will yield the hexahydrate form.[1][3][12]
References
- 1. Strontium chloride - Wikipedia [en.wikipedia.org]
- 2. Strontium_chloride [chemeurope.com]
- 3. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. strontium chloride hexahydrate [chemister.ru]
- 5. Strontium dichloride hexahydrate | Cl2Sr.6H2O | CID 6101868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. tracesciences.com [tracesciences.com]
- 8. Strontium Chloride - ESPI Metals [espimetals.com]
- 9. aldon-chem.com [aldon-chem.com]
- 10. carlroth.com [carlroth.com]
- 11. southernbiological.com [southernbiological.com]
- 12. Strontium Chloride: Structure, Properties & Uses Explained [vedantu.com]
Strontium Chloride: A Comprehensive Technical Guide for Researchers
An in-depth examination of the physicochemical properties, biological applications, and experimental considerations of strontium chloride for researchers, scientists, and drug development professionals.
Strontium chloride (SrCl₂) is a salt of strontium and chlorine that finds diverse applications in both biomedical research and clinical practice. This guide provides a detailed overview of its chemical properties, its role in biological systems, and protocols for its use in experimental settings.
Physicochemical Properties of Strontium Chloride
Strontium chloride is most commonly available in two forms: anhydrous (SrCl₂) and hexahydrate (SrCl₂·6H₂O). The presence of water of crystallization in the hexahydrate form significantly affects its molecular weight and other physical properties. A summary of these key characteristics is presented below.
| Property | Strontium Chloride (Anhydrous) | Strontium Chloride (Hexahydrate) |
| Molecular Formula | SrCl₂ | SrCl₂·6H₂O |
| CAS Number | 10476-85-4[1][2][3][4][5] | 10025-70-4[5][6][7] |
| Molecular Weight | 158.53 g/mol [1][2][3][4] | 266.62 g/mol [6][7][8] |
| Appearance | White crystalline solid/powder[2][9] | White crystalline solid[5][9] |
| Melting Point | 874 °C[1][9] | 61 °C (decomposes)[5] |
| Boiling Point | 1250 °C[2][9] | Not applicable |
| Density | 3.052 g/cm³[2][9] | 1.930 g/cm³[5][9] |
| Solubility in Water | 53.8 g/100 mL at 20 °C[5][9] | 106 g/100 mL at 0 °C[5] |
Role in Biological Systems and Research Applications
Strontium's similarity to calcium allows it to interact with calcium-sensing receptors and other calcium-dependent pathways, making it a valuable tool in biological research. It is known to influence osteoblast proliferation and differentiation, inhibit osteoclast activity, and has been investigated for its potential in treating osteoporosis. In neuroscience, strontium chloride is used to study neurotransmitter release by replacing calcium in experimental setups to induce asynchronous and prolonged release from presynaptic terminals.
Experimental Protocols
Preparation of a Standard 1 Molar Strontium Chloride Stock Solution
A frequently utilized reagent in laboratory settings is a 1 Molar (M) stock solution of strontium chloride. The following protocol outlines the preparation of this solution.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Deionized or distilled water
-
500 mL volumetric flask
-
Weighing boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Funnel
Procedure:
-
Calculate the required mass: To prepare 500 mL of a 1 M solution of strontium chloride hexahydrate (MW = 266.62 g/mol ), the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.5 L × 266.62 g/mol = 133.31 g
-
-
Weigh the strontium chloride: Place a weighing boat on a calibrated analytical balance and tare it. Carefully weigh out 133.31 g of strontium chloride hexahydrate.
-
Dissolve the strontium chloride: Add approximately 300 mL of deionized water to the 500 mL volumetric flask. Place a magnetic stir bar in the flask. Using a funnel, carefully transfer the weighed strontium chloride hexahydrate into the flask.
-
Stir until dissolved: Place the volumetric flask on a magnetic stirrer and stir the solution until all the strontium chloride has completely dissolved.
-
Bring to final volume: Once the solid is fully dissolved, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 500 mL calibration mark.
-
Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Label the flask with the solution name (1 M Strontium Chloride), concentration, date of preparation, and your initials. Store the solution at room temperature.
Caption: Workflow for the preparation of a 1M strontium chloride solution.
Signaling Pathway Involvement
Strontium ions can activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor. This interaction is a key area of research, particularly in the context of bone metabolism. The binding of strontium to the CaSR can trigger downstream signaling cascades that influence gene expression and cellular behavior in bone cells.
Caption: Simplified signaling pathway of strontium via the CaSR.
References
- 1. 氯化锶 powder, ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. strem.com [strem.com]
- 4. Strontium chloride, anhydrous, 99.5% | 10476-85-4 | Strontium(II) chloride [ottokemi.com]
- 5. Strontium chloride - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 塩化ストロンチウム 六水和物 - Strontium chloride hexahydrate [sigmaaldrich.com]
- 8. Strontium chloride hexahydrate CAS 10025-70-4 | 107865 [merckmillipore.com]
- 9. Strontium_chloride [chemeurope.com]
thermodynamic properties of strontium chloride at various temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermodynamic properties of strontium chloride (SrCl₂). The information is presented to be a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic data for this compound. All quantitative data is summarized in clear, accessible tables. Detailed experimental methodologies for the determination of these properties are also provided, along with conceptual and experimental workflow visualizations.
Core Thermodynamic Data of Strontium Chloride
The thermodynamic properties of strontium chloride are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the standard thermodynamic properties and the heat capacity of anhydrous strontium chloride at different temperatures.
Table 1: Standard Thermodynamic Properties of Anhydrous Strontium Chloride at 298.15 K
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | -828.85[1] | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | -781[2] | kJ/mol |
| Standard Molar Entropy | S° | 114.81[1] | J/mol·K |
| Lattice Energy | U | 2150[2] | kJ/mol |
Table 2: Heat Capacity (Cp) of Anhydrous Strontium Chloride at Various Temperatures
| Temperature (K) | Phase | Heat Capacity (Cp) (J/mol·K) |
| 298.15 | Solid | 75.0[2] |
| 400 | Solid | 80.6 |
| 600 | Solid | 89.2 |
| 800 | Solid | 97.8 |
| 1000 | Solid | 106.4 |
| 1147 (m.p.) | Liquid | 104.6 |
| 1200 | Liquid | 104.6 |
| 1500 | Liquid | 104.6 |
| 3000 | Gas | 58.18[3] |
Note: Heat capacity values for the solid and liquid phases at temperatures other than 298.15 K are calculated using the Shomate Equation parameters provided by the NIST Chemistry WebBook.
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the methodologies used to measure the key thermodynamic parameters of strontium chloride.
Determination of Enthalpy of Formation: Bomb Calorimetry
The standard enthalpy of formation of strontium chloride can be determined indirectly through reaction calorimetry, often employing a bomb calorimeter. The process involves reacting strontium metal with chlorine gas or a suitable chlorine-containing compound under controlled conditions and measuring the heat evolved.
Experimental Procedure:
-
Sample Preparation: A precisely weighed sample of pure strontium metal is placed in a crucible within a constant-volume bomb calorimeter.
-
Chlorine Source: A controlled amount of chlorine gas is introduced into the bomb, or the strontium is reacted with a substance like hydrochloric acid of known concentration.
-
Calorimeter Setup: The bomb is sealed and placed in a well-insulated water bath of a known volume. The temperature of the water is monitored with a high-precision thermometer.
-
Initiation of Reaction: The reaction is initiated, often by electrical ignition.
-
Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after the reaction until a stable final temperature is reached.
-
Data Analysis: The heat released by the reaction is calculated from the temperature change of the water and the known heat capacity of the calorimeter system. This heat capacity is determined in a separate calibration experiment using a substance with a known heat of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Formation: The experimental heat of reaction is then used in conjunction with Hess's Law and known enthalpies of formation of other reactants and products to calculate the standard enthalpy of formation of strontium chloride.
Determination of Heat Capacity and Entropy: Drop Calorimetry
The heat capacity and entropy of strontium chloride over a range of temperatures can be determined using drop calorimetry. This technique measures the heat content (enthalpy) of a sample at a high temperature relative to a reference temperature.
Experimental Procedure:
-
Sample Encapsulation: A precisely weighed sample of anhydrous strontium chloride is sealed in an inert container, often made of a material like platinum or a nickel alloy, to prevent reaction at high temperatures.
-
Heating: The encapsulated sample is heated to a known, stable high temperature (T₂) in a furnace.
-
Calorimeter: A receiving calorimeter, typically a copper block of known heat capacity, is maintained at a stable reference temperature (T₁), usually near room temperature (e.g., 298.15 K).
-
Dropping the Sample: The heated sample is rapidly dropped from the furnace into the calorimeter.
-
Temperature Measurement: The temperature of the calorimeter block is precisely monitored as the heat from the sample is transferred to it, causing its temperature to rise to a final equilibrium temperature (T₃).
-
Calculation of Enthalpy Change: The heat absorbed by the calorimeter is calculated from its known heat capacity and the measured temperature change (T₃ - T₁). This value is equal to the enthalpy change (H(T₂) - H(T₁)) of the strontium chloride sample as it cools from T₂ to T₁.
-
Heat Capacity Determination: By repeating this experiment at various high temperatures (T₂), a series of enthalpy values are obtained. The heat capacity at a given temperature can then be determined from the slope of the enthalpy versus temperature curve (Cp = (∂H/∂T)p).
-
Entropy Calculation: The absolute entropy at a temperature T can be calculated by integrating the heat capacity data from 0 K to T, as dictated by the Third Law of Thermodynamics. This involves combining the high-temperature drop calorimetry data with low-temperature heat capacity measurements obtained by other methods, such as adiabatic calorimetry. The entropy is calculated using the following relationship: S(T) = S(0) + ∫(Cp/T)dT from 0 to T. According to the Third Law of Thermodynamics, the entropy of a perfect crystalline solid at absolute zero is zero (S(0) = 0).[4][5][6]
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the thermodynamics of strontium chloride.
Caption: Born-Haber cycle for the formation of strontium chloride.
Caption: Experimental workflow for drop calorimetry.
References
A Technical Guide to the Natural Isotopic Abundance of Strontium in Strontium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural isotopic abundance of strontium, with a specific focus on its relevance in strontium chloride (SrCl₂). This document details the isotopic composition, the analytical methods for its determination, and the implications for research and pharmaceutical applications.
Introduction to Strontium and its Isotopes
Strontium (Sr) is an alkaline earth metal with the atomic number 38. In nature, it exists as a mixture of four stable isotopes. The relative abundance of these isotopes can vary slightly depending on the geological source due to the radiogenic decay of Rubidium-87 (⁸⁷Rb) to Strontium-87 (⁸⁷Sr).[1][2][3] This variation is a powerful tool in geological and archaeological dating but also a factor to consider in high-purity applications. Strontium chloride is a common salt of strontium used in various applications, including biomedical research and as a therapeutic agent.[4][5]
Natural Isotopic Abundance of Strontium
The isotopic composition of strontium has been well-characterized. The four stable isotopes and their internationally accepted natural abundances are summarized in the table below.[1][6][7] It is important to note that these values represent the typical abundances in nature, and slight variations can occur.
Table 1: Natural Isotopic Abundance of Strontium
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) |
| ⁸⁴Sr | 83.913419 | 0.56 ± 0.01 |
| ⁸⁶Sr | 85.9092606 | 9.86 ± 0.01 |
| ⁸⁷Sr | 86.9088775 | 7.00 ± 0.01 |
| ⁸⁸Sr | 87.90561226 | 82.58 ± 0.01 |
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights[6]
The most abundant isotope is ⁸⁸Sr, accounting for over 82% of all natural strontium.[1][8] The abundance of ⁸⁷Sr is of particular interest as it is produced by the beta decay of ⁸⁷Rb, which has a very long half-life of 48.8 billion years.[3] This geological time scale means that the ⁸⁷Sr/⁸⁶Sr ratio is widely used in geochronology and provenance studies.[2][3][9]
For commercially available strontium chloride, it is generally assumed that the isotopic composition reflects this natural abundance. The manufacturing process of high-purity strontium chloride typically involves chemical purification steps that are not designed to alter the isotopic ratios of the stable isotopes. However, for applications sensitive to isotopic composition, direct analysis of the specific batch of strontium chloride is recommended.
Experimental Determination of Strontium Isotopic Abundance
The precise determination of the isotopic abundance of strontium is crucial for many scientific applications. The primary analytical technique for this purpose is mass spectrometry.
Key Experimental Techniques
Several mass spectrometry techniques can be employed for the analysis of strontium isotopes, each with its own advantages and limitations:
-
Thermal Ionization Mass Spectrometry (TIMS): TIMS is a highly precise and accurate method for determining isotope ratios.[9] It involves the thermal ionization of the sample on a heated filament, followed by the separation of the ions based on their mass-to-charge ratio in a magnetic field.
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This technique offers high sample throughput and precision.[9][10] The sample is introduced into an argon plasma, which ionizes the strontium atoms. The ions are then passed into a mass spectrometer equipped with multiple collectors to simultaneously measure the different isotopes.
-
Inductively Coupled Plasma Quadrupole Mass Spectrometry (ICP-QMS): While generally less precise than TIMS or MC-ICP-MS, ICP-QMS can be used for rapid screening and quantification of strontium isotopes.
Sample Preparation and Protocol
Accurate isotopic analysis requires careful sample preparation to isolate strontium from the sample matrix and avoid isobaric interferences.
Experimental Protocol for Strontium Isotope Analysis using MC-ICP-MS:
-
Sample Digestion: A known quantity of the strontium chloride sample is dissolved in a suitable acid, typically high-purity nitric acid. For solid samples like minerals or biological tissues, a more aggressive acid digestion using a mixture of acids in a microwave digestion system may be necessary.[11]
-
Strontium Separation: To eliminate isobaric interferences, particularly from ⁸⁷Rb, strontium is separated from the sample matrix using ion-exchange chromatography.[10] A column packed with a strontium-specific resin (e.g., Eichrom Sr resin) is commonly used.
-
Mass Spectrometric Analysis: The purified strontium fraction is then introduced into the MC-ICP-MS. The instrument is calibrated using a certified reference material with a known strontium isotopic composition (e.g., NIST SRM 987).[10][11]
-
Data Correction: The raw data is corrected for instrumental mass bias and any remaining interferences. The ⁸⁶Sr/⁸⁸Sr ratio is often used for internal normalization to correct for mass fractionation.[12]
Potential Interferences
A critical aspect of strontium isotope analysis is the management of isobaric interferences, where other ions have the same mass-to-charge ratio as the strontium isotopes. The most significant interference is from ⁸⁷Rb on ⁸⁷Sr.[11][12] Other potential interferences include doubly charged rare earth elements and molecular ions.[12] The chromatographic separation step is designed to minimize these interferences.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the determination of the natural isotopic abundance of strontium in a strontium chloride sample.
Caption: Workflow for determining strontium isotopic abundance.
Conclusion
The natural isotopic abundance of strontium in strontium chloride is a fundamental characteristic that is generally consistent with the established terrestrial values. For most research and pharmaceutical applications, the natural isotopic composition is sufficient. However, for studies where precise isotopic ratios are critical, direct measurement using techniques like MC-ICP-MS is essential. A thorough understanding of the analytical methodologies and potential interferences is paramount to obtaining accurate and reliable data. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals working with strontium-containing compounds.
References
- 1. Isotopes of strontium - Wikipedia [en.wikipedia.org]
- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 3. Application – Isobar Science [isobarscience.com]
- 4. Strontium_chloride [chemeurope.com]
- 5. Strontium chloride - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Strontium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. WebElements Periodic Table » Strontium » isotope data [winter.group.shef.ac.uk]
- 8. Strontium - Wikipedia [en.wikipedia.org]
- 9. Strontium Isotope Ratio Analysis | Brooks Applied Labs [brooksapplied.com]
- 10. Method – Isobar Science [isobarscience.com]
- 11. analytik-jena.com [analytik-jena.com]
- 12. Problems in obtaining precise and accurate Sr isotope analysis from geological materials using laser ablation MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sources of Research-Grade Strontium Chloride for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercial sources for research-grade strontium chloride (SrCl₂), a critical reagent in various scientific and pharmaceutical applications. This document outlines the specifications from leading suppliers, details relevant experimental protocols for quality assessment, and presents a logical workflow for selecting the appropriate grade of strontium chloride for your research needs.
Commercial Supplier Specifications
The selection of a suitable commercial source for strontium chloride is paramount to ensure the reliability and reproducibility of experimental results. Research-grade strontium chloride is available in both anhydrous (SrCl₂) and hexahydrate (SrCl₂·6H₂O) forms, with purity levels varying to suit different applications. Below is a summary of specifications from several reputable suppliers.
| Supplier | Product Name | Grade | Purity/Assay | CAS Number | Key Impurities/Specifications |
| Sigma-Aldrich | Strontium chloride anhydrous | ≥99.99% trace metals basis | 10476-85-4 | Trace Metal Analysis: ≤100.0 ppm | |
| Strontium chloride hexahydrate | ACS reagent, 99.0-103.0% | 10025-70-4 | Insoluble Matter: ≤0.005%, Sulfate (SO₄²⁻): ≤0.001%, Barium (Ba): ≤0.05%, Calcium (Ca): ≤0.05%, Iron (Fe): ≤5 ppm, Magnesium (Mg): ≤2 ppm, Heavy Metals (as Pb): ≤5 ppm | ||
| Thermo Fisher Scientific | Strontium chloride, anhydrous | 99.5% (metals basis) | 10476-85-4 | Total Metal Impurities: ≤0.5% (5000 ppm) | |
| Lab Alley | Strontium Chloride Lab Grade | 99.0-103.0% (as SrCl₂·6H₂O) | 10025-70-4 | Heavy Metals (as Pb): 5 ppm, Insoluble Matter: 0.005%, Sulfate (SO₄): 0.001%, Barium (Ba): 0.05%, Calcium (Ca): 0.05%, Iron (Fe): 5 ppm, Magnesium (Mg): 2 ppm | |
| Pure Analytical Laboratories | Strontium chloride hexahydrate | 99.999%, Ultra-High Purity, LC-MS Grade | Not Specified | Formulated to minimize trace metal contamination. A Certificate of Analysis is provided with each shipment. | |
| APExBIO | Strontium chloride | High-Purity | Not Specified | For scientific research use only. | |
| Allan Chemical Corporation | Strontium Chloride | ACS Grade | Not Specified | 10476-85-4 | White crystalline solid. |
| Strem | Strontium chloride, anhydrous | min. 95% | Not Specified | High-purity, research-grade material. | |
| Chem-Impex | Strontium chloride anhydrous | Assay as Sr: 54.5 - 56.0 % | 10476-85-4 | White to off-white powder. | |
| Carolina Biological Supply | Strontium Chloride, Reagent | Reagent Grade | Not Specified | 10025-70-4 | White Granules. |
| Spectrum Chemical | Strontium Chloride, Hexahydrate, Crystal, Reagent, ACS | 99.0 - 103.0 % | 10025-70-4 | Insoluble Matter: 0.005 %, Sulfates (SO₄): 0.001 %, Barium: 0.05 %, Calcium (Ca): 0.05 %, Magnesium (Mg): 2 ppm, Heavy Metals (by ICP-OES): 5 ppm, Iron (Fe): 5 ppm. |
Experimental Protocols for Quality Assessment
To ensure the quality of procured strontium chloride, several standard analytical tests can be performed. The American Chemical Society (ACS) provides detailed monographs for reagent chemicals, which include standardized testing procedures.[1]
Assay of Strontium Chloride Hexahydrate (Complexometric Titration)
This method determines the purity of strontium chloride hexahydrate by titrating strontium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Methodology:
-
Accurately weigh approximately 1.0 g of the strontium chloride hexahydrate sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL beaker.
-
Add 5 mL of diethylamine (B46881) and approximately 35 mg of methylthymol blue indicator mixture.
-
Immediately titrate the solution with a standardized 0.1 M EDTA volumetric solution.
-
The endpoint is observed when the blue color of the solution turns to colorless or gray.
-
The assay is calculated based on the volume of EDTA solution consumed, where one milliliter of 0.1 M EDTA is equivalent to 0.02666 g of SrCl₂·6H₂O.[1]
Determination of Insoluble Matter
This gravimetric method quantifies the amount of insoluble impurities in the sample.
Methodology:
-
Dissolve 20.0 g of the sample in 150 mL of deionized water.
-
Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.
-
Filter the hot solution through a tared filtering crucible.
-
Wash the residue with hot deionized water until the filtrate is free of chloride ions.
-
Dry the crucible and residue at 105°C for one hour.
-
Cool in a desiccator and weigh. The weight of the residue should not exceed the specified limit (e.g., 0.005%).
Analysis of Metallic Impurities by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a sensitive technique for the determination of trace metal impurities such as Barium, Calcium, Iron, and Magnesium.
Methodology:
-
Prepare a standard stock solution of the sample by dissolving a known weight in a suitable solvent (e.g., dilute nitric acid).
-
Prepare a series of calibration standards of the elements of interest.
-
Aspirate the sample and standard solutions into the plasma of the ICP-OES instrument.
-
Measure the emission intensity at the characteristic wavelengths for each element.
-
Quantify the concentration of each impurity in the sample by comparing its emission intensity to the calibration curve.
Workflow for Selecting a Commercial Source
The selection of a commercial supplier for research-grade strontium chloride should be a systematic process to ensure the material meets the specific requirements of the intended application. The following diagram illustrates a logical workflow for this process.
Caption: A flowchart illustrating the decision-making process for sourcing research-grade strontium chloride.
Signaling Pathway and Experimental Workflow Visualization
In many biological and pharmaceutical research applications, strontium chloride is used to investigate cellular signaling pathways. For instance, strontium ions can activate the calcium-sensing receptor (CaSR), leading to downstream signaling cascades.
Caption: A diagram showing the activation of the CaSR by strontium chloride and subsequent signaling events.
The following diagram illustrates a typical experimental workflow for studying the effects of strontium chloride on a cell line.
Caption: A schematic of a typical experimental procedure for in vitro studies involving strontium chloride.
References
historical context of the discovery and use of strontium chloride
An In-depth Technical Guide to the Historical Context of the Discovery and Use of Strontium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium chloride (SrCl₂) is a salt with a rich history, from its elemental discovery in the late 18th century to its modern therapeutic applications. This document provides a comprehensive technical overview of the historical context surrounding the discovery of strontium, the isolation of its metallic form, and the subsequent characterization and utilization of strontium chloride. It details the key scientific milestones, experimental methodologies, and the evolution of its use in pyrotechnics, dental care, and medicine.
Chapter 1: The Discovery of a New Earth in Strontian
The story of strontium begins not with the element itself, but with the identification of a new mineral. In 1790, Adair Crawford, a physician and chemist, in collaboration with his colleague William Cruickshank, examined a mineral sample originating from a lead mine near the village of Strontian, Scotland.[1][2][3][4][5] Their investigations revealed that this mineral, which they called strontianite, possessed properties distinct from similar barium minerals like witherite.[1][3]
The chemist Thomas Charles Hope later confirmed that strontianite contained a previously unknown element, noting its characteristic ability to impart a brilliant crimson-red color to a flame.[1] This discovery laid the groundwork for the eventual isolation of the new element, which was named strontium in honor of the Scottish village where the mineral was first found.[4][5][6]
Chapter 2: The Isolation of Strontium Metal by Electrolysis
The isolation of pure strontium metal was achieved in 1808 by the renowned chemist Sir Humphry Davy.[1][4][7] Davy was a pioneer in the field of electrochemistry, and he applied his expertise with the voltaic pile—the earliest form of electric battery—to decompose various compounds that were previously considered elemental.[7][8][9] Following his success in isolating potassium and sodium in 1807, Davy turned his attention to the alkaline earths, including strontia.[7][10][11]
Experimental Protocol: Isolation of Strontium (Reconstructed from Davy's Method)
While detailed laboratory notes from the period are scarce, Davy's general methodology, as described in his Bakerian Lecture to the Royal Society, can be reconstructed.[7][10][12] He used electrolysis on a mixture containing a strontium salt and mercuric oxide.[1][13][14]
-
Preparation of the Electrolyte:
-
A sample of native strontium carbonate (strontianite) or strontium oxide was made into a paste.
-
This paste was mixed with red mercuric oxide (HgO). The purpose of the mercuric oxide was to form an amalgam with the newly isolated strontium, which was highly reactive and would otherwise have been difficult to collect.
-
-
Electrolytic Cell Setup:
-
A platinum dish was used to contain the paste, with the dish itself serving as the negative electrode (cathode).
-
A platinum wire was immersed into the paste to act as the positive electrode (anode).
-
-
Electrolysis:
-
A powerful voltaic pile was connected to the electrodes, passing a strong electric current through the paste.[7]
-
At the cathode, strontium ions (Sr²⁺) were reduced to metallic strontium, which immediately formed an amalgam with the mercury reduced from the mercuric oxide.
-
At the anode, oxygen gas was liberated.
-
-
Isolation of Strontium Metal:
-
The resulting strontium-mercury amalgam was collected.
-
The amalgam was then heated in a glass distillation apparatus.
-
The mercury, being more volatile, vaporized, leaving behind the pure, silvery-white strontium metal.[7]
-
Chapter 3: Preparation and Properties of Strontium Chloride
Following the isolation of the element, the characterization of its compounds began. Strontium chloride can be prepared straightforwardly by reacting strontium carbonate or strontium hydroxide (B78521) with hydrochloric acid.[13][15]
SrCO₃ + 2 HCl → SrCl₂ + H₂O + CO₂
Crystallization from an aqueous solution yields the hexahydrate form, SrCl₂·6H₂O.[13][16]
Data Presentation: Physical and Chemical Properties of Strontium Chloride
The following table summarizes key quantitative data for strontium chloride, compiled from various chemical references.
| Property | Anhydrous (SrCl₂) | Hexahydrate (SrCl₂·6H₂O) |
| Molar Mass | 158.53 g/mol [13][17] | 266.62 g/mol [13][17] |
| Appearance | White crystalline solid[13][17] | Colorless hygroscopic solid[13] |
| Density | 3.052 g/cm³[13][17][18] | 1.930 g/cm³[13][17][18] |
| Melting Point | 874 °C (1147 K)[13][17][19] | 61 °C (334 K) (decomposes)[13][17][18] |
| Boiling Point | 1250 °C (1520 K)[13][17][19] | N/A |
| Solubility in Water | 53.8 g/100 mL (at 20 °C)[13][17][19] | 106 g/100 mL (at 0 °C)[13][17] |
Chapter 4: Historical and Evolving Applications
Strontium chloride's uses have evolved from simple chemical curiosities to specific roles in consumer products and advanced medicine.
Pyrotechnics
One of the earliest and most enduring applications of strontium salts, including strontium chloride, is in pyrotechnics. Due to the electronic transitions of the strontium atom when heated, it imparts a vibrant, intense red color to flames, making it a crucial component in fireworks and emergency flares.[17][20][21]
Dental Care: Treatment of Dentin Hypersensitivity
In 1961, strontium chloride was introduced as the active ingredient in the original formulation of Sensodyne toothpaste, marking a significant step in treating dentin hypersensitivity.[12] The condition is caused by the exposure of dentinal tubules, microscopic channels in the dentin that lead to the tooth's nerve. External stimuli can cause fluid movement within these tubules, triggering a pain response.[6] Strontium chloride alleviates this by physically occluding (blocking) the openings of the tubules, preventing the fluid shift and subsequent nerve stimulation.[14][21][22][23]
Medical Use: Radiopharmaceutical for Bone Cancer
A critical medical application emerged with the use of the radioactive isotope strontium-89, administered as strontium chloride (Sr-89). First approved by the FDA in 1993, it is used for the palliative treatment of pain associated with skeletal metastases, particularly from prostate and breast cancers.[5][15]
The therapeutic principle relies on the chemical similarity between strontium and calcium. As a calcium analog, strontium is preferentially taken up in areas of high bone turnover, such as metastatic bone lesions.[4][5] The Sr-89 isotope is a beta-emitter. Once incorporated into the bone matrix at the tumor site, it releases high-energy beta particles that have a short penetration range (a few millimeters).[1][3] This delivers localized radiation that destroys nearby cancer cells and reduces inflammation, thereby alleviating bone pain with minimal damage to surrounding healthy tissues.[1][2]
Conclusion
The journey of strontium chloride from a mineralogical curiosity in a Scottish village to a key component in dental and radiopharmaceutical therapies demonstrates a remarkable progression of scientific inquiry and application. The foundational work of Crawford, Cruickshank, and Davy in the late 18th and early 19th centuries provided the basis for understanding this unique element. Over the subsequent two centuries, continued research has harnessed the specific chemical and physical properties of strontium chloride to address distinct challenges in human health, cementing its place as a compound of significant historical and ongoing scientific importance.
References
- 1. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Strontium Chloride Sr-89 (Metastron) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 5. openmedscience.com [openmedscience.com]
- 6. thejcdp.com [thejcdp.com]
- 7. Science and Celebrity: Humphry Davy's Rising Star | Science History Institute [sciencehistory.org]
- 8. History of electrochemistry - Wikipedia [en.wikipedia.org]
- 9. Humphry Davy - Magnet Academy [nationalmaglab.org]
- 10. Researches, Chemical and Philosophical | work by Davy | Britannica [britannica.com]
- 11. naclsalt.com [naclsalt.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 14. dentalcare.com [dentalcare.com]
- 15. extramarks.com [extramarks.com]
- 16. Strontium chloride CAS#: 10476-85-4 [m.chemicalbook.com]
- 17. Strontium chloride - Wikipedia [en.wikipedia.org]
- 18. webqc.org [webqc.org]
- 19. Strontium_chloride [chemeurope.com]
- 20. Efficacy of strontium chloride in dental hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. strontium chloride [chemister.ru]
- 22. Dentin hypersensitivity: Recent trends in management - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wellcomecollection.org [wellcomecollection.org]
Methodological & Application
Application Notes and Protocols for Parthenogenetic Activation of Mouse Oocytes Using Strontium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parthenogenetic activation is the process of inducing embryonic development from an oocyte without fertilization. This technique is a critical tool in various fields of reproductive biology and biotechnology, including somatic cell nuclear transfer (SCNT), genomic imprinting studies, and the production of pluripotent stem cells. Strontium chloride (SrCl₂) has been widely established as an effective chemical agent for inducing parthenogenetic activation in mouse oocytes. It mimics the physiological calcium (Ca²⁺) oscillations observed during natural fertilization, thereby initiating the cascade of events leading to embryonic development.
These application notes provide a comprehensive overview and detailed protocols for the successful parthenogenetic activation of mouse oocytes using strontium chloride.
Principle of Action: The Signaling Pathway of Strontium Chloride-Induced Oocyte Activation
Strontium chloride induces oocyte activation by generating intracellular calcium oscillations, a key signal that triggers the downstream events of embryogenesis. While the precise mechanism is still under investigation, current evidence points to a pathway involving the influx of strontium ions (Sr²⁺) into the oocyte, which then stimulates the release of calcium from internal stores.
Key components of the signaling pathway include:
-
TRPV3 Channels: The transient receptor potential vanilloid 3 (TRPV3) channels, located on the oocyte's plasma membrane, are believed to facilitate the entry of Sr²⁺ into the cytoplasm.[1][2][3][4][5]
-
Phospholipase C (PLC) Activation: Evidence suggests that Sr²⁺ requires the activation of phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ Receptors (IP₃R): IP₃ binds to its receptors on the endoplasmic reticulum (ER), the primary intracellular calcium store. This binding triggers the release of Ca²⁺ from the ER into the cytoplasm, initiating the characteristic oscillations.[6][8]
-
Calcium Oscillations: The resulting periodic increases in intracellular free Ca²⁺ activate a cascade of downstream signaling pathways that lead to the completion of meiosis, pronuclear formation, and the initiation of embryonic development.
Quantitative Data Summary
The efficiency of parthenogenetic activation and subsequent embryonic development is influenced by various factors, including the concentration of SrCl₂, incubation duration, and the composition of the activation medium. The following table summarizes key quantitative data from published studies.
| SrCl₂ Concentration | Incubation Time | Medium Additives | Activation Rate (%) | Blastocyst Rate (%) | Reference |
| 10 mM | 2.5 hours | 5 µg/mL Cytochalasin B | ~88-91% | ~57% | [6][9] |
| 10 mM | 3 hours | - | High | 39% | [1][10] |
| 10 mM | 3 hours | 5 µg/mL Cytochalasin B | 93.83% | 60.42% | [3] |
| 10 mM & 15 mM | 3 and 6 hours | - | High | - | [4][5][7] |
| 1.6 mM | 10 minutes | - | 70% | 10% | [6][9] |
| 25 mM | 60 minutes | Ca²⁺/Mg²⁺-free M16 | High | - | [8] |
Note: Activation and blastocyst rates can vary based on mouse strain, oocyte quality, and specific laboratory conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the parthenogenetic activation of mouse oocytes using strontium chloride.
Materials and Reagents
-
Mature metaphase II (MII) mouse oocytes
-
Calcium-free CZB or M16 medium
-
Strontium chloride (SrCl₂) hexahydrate (molecular weight: 266.62 g/mol )
-
Cytochalasin B (CB) stock solution (e.g., 5 mg/mL in DMSO)
-
Culture medium (e.g., KSOM or M16)
-
Mineral oil
-
Sterile petri dishes
-
Incubator (37°C, 5% CO₂)
Preparation of Activation Medium
-
Prepare a 1 M stock solution of SrCl₂ in sterile, nuclease-free water.
-
To prepare the activation medium, add the SrCl₂ stock solution to calcium-free CZB or M16 medium to a final concentration of 10 mM. For example, add 10 µL of 1 M SrCl₂ to 990 µL of Ca²⁺-free medium.
-
If using cytochalasin B, add the stock solution to the activation medium to a final concentration of 5 µg/mL. For example, add 1 µL of a 5 mg/mL CB stock to 1 mL of activation medium.
-
Pre-warm the activation medium to 37°C and equilibrate in a 5% CO₂ incubator before use.
Experimental Workflow
Step-by-Step Procedure
-
Oocyte Collection: Collect mature MII oocytes from superovulated female mice 14-18 hours post-hCG administration.
-
Cumulus Cell Removal: Remove the surrounding cumulus cells by treating the oocytes with hyaluronidase (B3051955) (e.g., 300 µg/mL in handling medium) and gentle pipetting.
-
Washing: Wash the denuded oocytes several times in fresh, pre-warmed handling medium and then in the pre-warmed activation medium without SrCl₂.
-
Activation: Transfer the oocytes into a droplet of the prepared activation medium (10 mM SrCl₂ with or without 5 µg/mL cytochalasin B) covered with mineral oil.
-
Incubation: Incubate the oocytes in the activation medium for 2.5 to 3 hours at 37°C in a 5% CO₂ incubator.[1][3][6][9][10]
-
Post-Activation Wash: After the incubation period, carefully wash the activated oocytes through several droplets of fresh, pre-warmed embryo culture medium (e.g., KSOM) to remove the SrCl₂ and cytochalasin B.
-
Embryo Culture: Culture the washed parthenogenetic embryos in your standard embryo culture medium under mineral oil at 37°C in a 5% CO₂ incubator.
-
Assessment of Activation and Development:
-
Activation: Check for pronuclear formation approximately 6 hours after the start of the activation treatment. Successful activation is typically characterized by the presence of one or two pronuclei and the extrusion of the second polar body.
-
Embryonic Development: Monitor the development of the parthenotes daily, recording the rates of cleavage to the 2-cell, 4-cell, morula, and blastocyst stages.
-
Troubleshooting and Key Considerations
-
Low Activation Rates:
-
Oocyte Quality: Ensure the use of high-quality MII oocytes. The age of the oocytes post-hCG can influence activation efficiency.[6][9]
-
Reagent Quality: Use fresh, high-purity SrCl₂ and properly stored cytochalasin B.
-
Medium Composition: The use of calcium-free medium for activation is crucial, as the presence of extracellular Ca²⁺ can inhibit Sr²⁺-induced activation.[6][9]
-
-
Oocyte Lysis:
-
Suboptimal Embryonic Development:
-
Incubation Time: The duration of SrCl₂ exposure is critical. While shorter incubation times may result in high activation rates, longer durations (e.g., 2.5 hours) have been shown to yield higher blastocyst development rates.[6][9]
-
Cytochalasin B: While not essential for activation, the inclusion of cytochalasin B in the activation medium has been shown to improve the rate of development to the blastocyst stage.[6][9]
-
-
Diploidization: Treatment with cytochalasin B during activation inhibits the extrusion of the second polar body, resulting in the formation of diploid parthenotes. If haploid parthenotes are desired, cytochalasin B should be omitted.
Conclusion
The use of strontium chloride provides a reliable and effective method for the parthenogenetic activation of mouse oocytes. By mimicking the natural fertilization-induced calcium oscillations, this technique serves as an invaluable tool for a wide range of applications in reproductive and developmental biology research. Adherence to optimized protocols and careful consideration of experimental parameters are key to achieving high rates of activation and subsequent embryonic development.
References
- 1. TRPV3 channels mediate strontium-induced mouse-egg activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Deletion of TRPV3 and CaV3.2 T-type channels in mice undermines fertility and Ca2+ homeostasis in oocytes and eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium fails to induce Ca2+ release and activation in human oocytes despite the presence of functional TRPV3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium promotes calcium oscillations in mouse meiotic oocytes and early embryos through InsP3 receptors, and requires activation of phospholipase and the synergistic action of InsP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of assisted oocyte activation with calcium- ionophore and strontium chloride on in vitro ICSI outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oocyte activation and phospholipase C zeta (PLCζ): diagnostic and therapeutic implications for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PLCζ Induced Ca2+ Oscillations in Mouse Eggs Involve a Positive Feedback Cycle of Ca2+ Induced InsP3 Formation From Cytoplasmic PIP2 [frontiersin.org]
Application Notes and Protocols for Strontium Chloride Treatment in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of strontium chloride (SrCl₂) as a tool in developmental biology research. The protocols detailed below are intended for inducing parthenogenesis, studying embryogenesis, and investigating skeletal development.
Introduction
Strontium chloride is a salt that has found significant application in developmental biology, primarily due to the ability of the strontium ion (Sr²⁺) to mimic the effects of calcium (Ca²⁺) in cellular processes. Its most prominent use is in the artificial activation of oocytes to initiate embryonic development in the absence of fertilization (parthenogenesis). This is particularly valuable in studies of assisted reproductive technologies and for creating genetically identical embryos for research. Furthermore, strontium has been shown to influence skeletal development in vertebrate models.
The primary mechanism of action for strontium in oocyte activation is the induction of intracellular calcium oscillations.[1][2][3] These oscillations mimic the natural signal provided by sperm during fertilization, leading to the completion of meiosis and the initiation of mitotic divisions. Strontium is thought to act on the inositol (B14025) 1,4,5-trisphosphate (InsP₃) receptor, causing the release of calcium from intracellular stores.[1][2][3]
Applications in Developmental Biology
-
Parthenogenetic Oocyte Activation: Strontium chloride is widely used to artificially activate oocytes from various species, including mice, rats, buffalo, and humans.[1][2][4] This allows for the study of early embryonic development without the genetic contribution of a male gamete.
-
Somatic Cell Nuclear Transfer (SCNT): In cloning procedures, strontium chloride is often used to activate the reconstructed oocyte after the transfer of a somatic cell nucleus.[2][5]
-
Studies of Skeletal Development: Strontium's chemical similarity to calcium allows it to be incorporated into mineralizing tissues. This property is utilized in studies of bone and cartilage development, particularly in model organisms like zebrafish.[6]
Protocol 1: Parthenogenetic Activation of Mammalian Oocytes
This protocol is optimized for the activation of mouse oocytes but can be adapted for other mammalian species.
Materials:
-
Strontium chloride (SrCl₂)
-
6-Dimethylaminopurine (6-DMAP) (optional)
-
Mature metaphase II (MII) oocytes
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Activation Medium:
-
Prepare a stock solution of 1 M SrCl₂ in ultrapure water.
-
On the day of the experiment, prepare the activation medium by adding SrCl₂ to a calcium-free culture medium to a final concentration of 10 mM.[1]
-
If using, supplement the medium with 5 µg/mL of Cytochalasin B to prevent polar body extrusion and ensure diploidy.[1]
-
Pre-warm the activation medium to 37°C in a 5% CO₂ incubator.
-
-
Oocyte Collection and Preparation:
-
Collect mature MII oocytes from superovulated female mice.
-
If cumulus cells are present, remove them by brief incubation in hyaluronidase.
-
Wash the denuded oocytes in a fresh, pre-warmed culture medium.
-
-
Activation:
-
Transfer the oocytes to the pre-warmed activation medium containing 10 mM SrCl₂.
-
Incubate the oocytes for 2.5 to 6 hours.[1][5] The optimal incubation time can vary between species and experimental goals.
-
For some applications, a subsequent incubation in a medium containing a protein kinase inhibitor like 6-DMAP may be beneficial for development.[1]
-
-
Post-Activation Culture:
-
After incubation, thoroughly wash the oocytes in a fresh, pre-warmed culture medium to remove the strontium chloride.
-
Culture the activated oocytes in a standard embryo culture medium and monitor for signs of activation (e.g., pronuclear formation, cleavage).
-
Experimental Workflow for Oocyte Activation
References
- 1. epubs.icar.org.in [epubs.icar.org.in]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. STRONTIUM CHLORIDE INDUCED PARTHENOGENETIC OOCYTE ACTIVATION AND EMBRYONIC DEVELOPMENT IN BUFFALOES | Indian Journal of Veterinary and Animal Sciences Research [epubs.icar.org.in]
- 5. [Effects of strontium chloride activation on the cleavage rate and somatic cell nuclear transfer embryos in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of strontium on skeletal development in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Strontium Chloride as a Precursor for Strontium Titanate Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium titanate (SrTiO₃) nanoparticles are of significant interest in various scientific and technological fields due to their unique properties, including a high dielectric constant, low dielectric loss, and excellent thermal stability. These characteristics make them suitable for applications in capacitors, varistors, sensors, and as photocatalysts. In the realm of drug development, SrTiO₃ nanoparticles are being explored as potential drug delivery carriers and imaging agents. The synthesis method plays a crucial role in determining the physicochemical properties of these nanoparticles, such as particle size, morphology, and crystallinity, which in turn dictate their performance in various applications.
Strontium chloride (SrCl₂) is a versatile and cost-effective precursor for the synthesis of high-purity strontium titanate nanoparticles. Its high solubility in water and various organic solvents makes it an ideal candidate for a range of wet-chemical synthesis routes, including solvothermal, co-precipitation, and sol-gel methods. This document provides detailed application notes and experimental protocols for the synthesis of SrTiO₃ nanoparticles using strontium chloride as the primary strontium source.
Synthesis Methodologies
Several wet-chemical methods can be employed to synthesize strontium titanate nanoparticles from strontium chloride. The choice of method influences the characteristics of the resulting nanoparticles.
-
Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. It allows for excellent control over particle size and morphology by tuning reaction parameters such as temperature, time, and precursor concentration.
-
Co-precipitation: This technique involves the simultaneous precipitation of strontium and titanium species from a solution by adding a precipitating agent. It is a relatively simple and scalable method for producing fine, homogeneous nanoparticles.
-
Sol-Gel Synthesis: This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid). The gel is subsequently dried and calcined to obtain the final nanoparticle product. This method offers good control over the purity and homogeneity of the resulting material.
Data Presentation
The following tables summarize the quantitative data obtained from different synthesis methods using strontium chloride as a precursor.
Table 1: Solvothermal Synthesis of SrTiO₃ Nanoparticles
| Titanium Precursor | Ti/Sr Molar Ratio | Solvent | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology | Crystal Structure | Reference |
| Titanium(IV) butoxide | 0.8 | Methanol | 220 | 24 | 8 - 24 | Cubic | Perovskite | [1] |
| Titanium(IV) butoxide | 1.0 | Methanol | 220 | 24 | 10 - 25 | Cubic | Perovskite | [1] |
| Titanium(IV) butoxide | 1.2 | Methanol | 220 | 24 | 12 - 28 | Cubic | Perovskite | [1] |
Table 2: Co-precipitation Synthesis of SrTiO₃ Nanoparticles
| Titanium Precursor | Precipitant | Sr/Ti Molar Ratio | Calcination Temp (°C) | Calcination Time (h) | Particle Size (nm) | Morphology | Crystal Structure | Reference |
| Titanium tetrachloride | Ammonium (B1175870) carbonate | 1:1.02 | 900 | 4 | Not Specified | Not Specified | Perovskite | [2] |
| Titanium tetrachloride | Oxalic Acid | 1:1.005 | Not Specified | Not Specified | Not Specified | Not Specified | Perovskite | [3] |
Table 3: Sol-Gel Synthesis of SrTiO₃ Nanoparticles
| Titanium Precursor | Chelating Agent | Sr:Ti:Chelating Agent Molar Ratio | Calcination Temp (°C) | Calcination Time (h) | Particle Size (nm) | Morphology | Crystal Structure | Reference |
| Titanium(IV) chloride | Citric Acid | 1:1:3 | 500-800 | 2 | ~23 (at 500°C) | Porous | Perovskite | [4] |
Experimental Protocols
Solvothermal Synthesis Protocol
This protocol is based on the work of Márquez-Herrera et al.[1] for the synthesis of SrTiO₃ nanoparticles using strontium chloride and titanium(IV) butoxide.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Titanium(IV) butoxide (Ti(OBu)₄)
-
Methanol (CH₃OH)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Solution 1 (Strontium Source): Dissolve a specific amount of strontium chloride hexahydrate in methanol.
-
Solution 2 (Titanium Source): In a separate beaker, dissolve a corresponding amount of titanium(IV) butoxide in methanol.
-
Solution 3 (Mineralizer): Prepare a solution of potassium hydroxide in methanol.
-
Reaction Mixture: Slowly add Solution 3 to Solution 1 while stirring. Then, add this mixture to Solution 2 under continuous stirring.
-
Solvothermal Reaction: Transfer the final mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 220°C for 24 hours.
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 80°C for 12 hours.
Co-precipitation Synthesis Protocol
This protocol describes a general co-precipitation method for synthesizing SrTiO₃ nanoparticles using strontium chloride and titanium tetrachloride.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Titanium tetrachloride (TiCl₄)
-
Ammonium carbonate ((NH₄)₂CO₃) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Buchner funnel and filter paper
-
Furnace
Procedure:
-
Precursor Solution: Prepare an aqueous solution of strontium chloride and titanium tetrachloride with the desired molar ratio (e.g., Sr:Ti = 1:1.02)[2].
-
Precipitation: Slowly add a solution of the precipitating agent (e.g., ammonium carbonate or sodium hydroxide) to the precursor solution under vigorous stirring until precipitation is complete. Monitor and adjust the pH of the solution as required.
-
Aging: Allow the precipitate to age in the mother liquor for a specific period (e.g., 2-4 hours) to ensure complete reaction and particle growth.
-
Washing: Filter the precipitate and wash it thoroughly with deionized water to remove chloride ions and other soluble impurities. An ethanol wash can be used to remove residual water.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 100°C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 900°C) for a specific duration (e.g., 4 hours) to induce crystallization and form the perovskite SrTiO₃ phase[2].
Sol-Gel Synthesis Protocol
This protocol is an adaptation for the synthesis of SrTiO₃ nanoparticles using strontium chloride and a titanium alkoxide, incorporating a chelating agent.
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Citric acid (C₆H₈O₇)
-
Ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer with hotplate
-
Oven
-
Furnace
Procedure:
-
Titanium Sol Preparation: Dissolve titanium(IV) isopropoxide in ethanol. In a separate beaker, dissolve citric acid in ethanol. Slowly add the titanium alkoxide solution to the citric acid solution under vigorous stirring to form a stable titanium sol.
-
Strontium Solution: Dissolve strontium chloride hexahydrate in a mixture of ethanol and deionized water.
-
Sol Formation: Slowly add the strontium chloride solution to the titanium sol under continuous stirring.
-
Gelation: Heat the resulting sol at a moderate temperature (e.g., 60-80°C) with constant stirring until a transparent gel is formed.
-
Drying: Dry the gel in an oven at a low temperature (e.g., 100-120°C) to remove the solvent, resulting in a xerogel.
-
Calcination: Grind the xerogel into a fine powder and calcine it in a furnace at a specific temperature ramp and duration (e.g., heating to 500-800°C for 2 hours) to obtain crystalline SrTiO₃ nanoparticles[4].
Visualizations
Experimental Workflows
Caption: Solvothermal synthesis workflow for SrTiO₃ nanoparticles.
Caption: Co-precipitation synthesis workflow for SrTiO₃ nanoparticles.
Caption: Sol-Gel synthesis workflow for SrTiO₃ nanoparticles.
Signaling Pathway
Caption: Chemical transformation pathway from precursors to SrTiO₃.
References
- 1. Hydrothermal synthesis of strontium titanate: thermodynamic considerations, morphology control and crystallisation mechanisms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Sol–gel synthesis of strontium titanate powders of various compositions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Study on the Key Technology of High Purity Strontium Titanate Powder Synthesized from Oxalic Acid Co-sediment Precipitation | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: The Role of Strontium Chloride in Promoting Osteoblast Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strontium, an alkaline earth metal, has demonstrated a significant capacity to promote bone formation and reduce bone resorption, making it a subject of interest in the treatment of osteoporosis and in bone tissue engineering.[1][2] Strontium chloride (SrCl₂), as a source of strontium ions (Sr²⁺), has been shown in numerous in vitro studies to enhance the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts.[1][3] These application notes provide a detailed overview of the mechanisms of action of strontium chloride and standardized protocols for assessing its effects on osteoblast differentiation in cell culture.
Mechanism of Action: Signaling Pathways
Strontium chloride influences osteoblast differentiation through the activation of several key signaling pathways:
-
Ras/MAPK Signaling Pathway: Strontium treatment has been shown to enhance the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway.[3] This activation leads to an increase in the activity of the transcription factor Runx2, a critical regulator of osteogenesis.[3]
-
Wnt/β-catenin Signaling Pathway: Strontium can activate the Wnt/β-catenin pathway, leading to the upregulation of genes associated with osteogenic differentiation.[1][4]
-
AMPK/mTOR Signaling Pathway: Strontium has been found to stimulate autophagy via the AMPK/mTOR signaling pathway, which plays a role in promoting osteogenic differentiation.[2][5]
Below is a diagram illustrating the key signaling pathways involved in strontium chloride-induced osteoblast differentiation.
Caption: Key signaling pathways activated by strontium chloride to promote osteoblast differentiation.
Quantitative Data Summary
The following tables summarize the effective concentrations of strontium chloride and its quantitative effects on osteogenic markers from various studies.
Table 1: Effective Concentrations of Strontium Chloride for Promoting Osteoblast Differentiation
| Cell Type | Effective SrCl₂ Concentration | Observed Effect | Reference |
| Mesenchymal Stem Cells (MSCs) | 1.0 mM and 3.0 mM | Enhanced calcium deposition | [3] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 0.5 to 10 µg/ml | Increased calcium mineral deposits | [1] |
| MC3T3-E1 cells | 3 mM | Increased expression of RUNX2 and OCN | [2] |
| Human Osteoblast-like cells (MG63) | 5 mM and 10 mM | Enhanced cell proliferation | [6] |
Table 2: Quantitative Effects of Strontium Chloride on Osteogenic Markers
| Marker | Cell Type | SrCl₂ Concentration | Fold Change/Effect | Time Point | Reference |
| Runx2 mRNA | C3H10T1/2 cells and primary MSCs | 3.0 mM | Significantly increased | Day 7 | [3] |
| Osteocalcin (OCN) mRNA | C3H10T1/2 cells and primary MSCs | 3.0 mM | Significantly up-regulated | Day 21 | [3] |
| Alkaline Phosphatase (ALP) Activity | Primary murine bone marrow MSCs | 3.0 mM | Significantly increased | Day 14 | [3] |
| Mineralization (Alizarin Red S) | Mesenchymal Stem Cells (MSCs) | 1.0 mM and 3.0 mM | Significantly increased calcium nodules | Day 21 | [3] |
| VEGF188 isoform expression | C3H10T1/2 cells | 5 mM | +58% | Day 8 | [7] |
Experimental Protocols
A general workflow for investigating the effects of strontium chloride on osteoblast differentiation is depicted below.
Caption: General experimental workflow for studying strontium chloride-induced osteoblast differentiation.
Protocol 1: Cell Culture and Osteogenic Induction
-
Cell Seeding: Plate mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) in a suitable culture vessel (e.g., 24-well plate) at a density of 1 × 10⁴ cells/cm².
-
Growth Medium: Culture cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic medium (OM) containing:
-
Basal medium (e.g., Ham's F12 or DMEM)
-
10% FBS
-
100 IU/ml penicillin, 100 μg/ml streptomycin
-
10 nM dexamethasone
-
0.2 mM sodium L-ascorbyl-2-phosphate
-
10 mM β-glycerol phosphate (B84403).[1]
-
-
Strontium Chloride Treatment: Add sterile-filtered strontium chloride solution to the OM at the desired final concentrations (e.g., 0.5 µg/ml to 10 mM).
-
Medium Change: Refresh the medium with or without strontium chloride every 2-3 days for the duration of the experiment (typically 7 to 28 days).
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Quantitative)
This protocol is typically performed at an early to mid-stage of differentiation (e.g., day 7 or 14).
-
Cell Lysis:
-
Wash the cell monolayer twice with PBS.
-
Add 1 ml of lysis buffer (e.g., 0.1% Triton X-100 in 10 mM Tris-HCl, pH 9.0) to each well and incubate for 10 minutes at 4°C with gentle shaking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Enzymatic Reaction:
-
Stop Reaction: Add 50 µL of 3 M NaOH to each well to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Quantification: Calculate ALP activity relative to a p-nitrophenol standard curve and normalize to the total protein content of the cell lysate.[3]
Protocol 3: Alizarin Red S Staining for Mineralization (Qualitative and Quantitative)
This protocol is performed at a late stage of differentiation (e.g., day 21 or 28) to assess extracellular matrix mineralization.
-
Cell Fixation:
-
Staining:
-
Prepare a 40 mM Alizarin Red S solution and adjust the pH to 4.1-4.3.[3][11]
-
Add enough Alizarin Red S solution to completely cover the cell monolayer.
-
Incubate for 10-20 minutes at room temperature with gentle shaking.[10]
-
Aspirate the staining solution and wash the cells 5-10 times with distilled water until the wash solution is clear.[10]
-
-
Qualitative Assessment: Visualize the stained mineralized nodules (orange-red color) under a bright-field microscope.
-
Quantitative Assessment:
-
To quantify the staining, add 1 ml of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each well to destain the mineralized nodules.[11]
-
Incubate for 15-30 minutes with shaking to dissolve the stain.
-
Transfer the supernatant to a new tube and measure the absorbance at 405-550 nm.[11]
-
Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Gene Expression
This protocol can be used to measure the expression of key osteogenic marker genes at various time points.
-
RNA Extraction:
-
Lyse the cells at the desired time points (e.g., day 7, 14, 21) using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Note: These protocols provide a general framework. Optimization of cell seeding density, reagent concentrations, and incubation times may be necessary for specific cell types and experimental conditions.
References
- 1. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. RhoGTPase stimulation is associated with strontium chloride treatment to counter simulated microgravity-induced changes in multipotent cell commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strontium Chloride Solution in IVF and Oocyte Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Vitro Fertilization (IVF) success hinges on the successful fertilization of an oocyte by a spermatozoon, a process initiated by oocyte activation. This activation is naturally triggered by the sperm, which causes a series of intracellular calcium (Ca²⁺) oscillations within the oocyte.[1][2][3] However, in some cases of male factor infertility or previous failed fertilization cycles with Intracytoplasmic Sperm Injection (ICSI), this activation process may be deficient.[3] Artificial Oocyte Activation (AOA) is a technique used to overcome this deficiency by artificially inducing the necessary calcium signaling.[1][3] Strontium chloride (SrCl₂) is a chemical agent that has been investigated and used for AOA, particularly in animal models, and is explored in clinical research for human IVF.[1][2] It is believed to mimic the natural pattern of calcium oscillations more closely than some other chemical activators.[4]
Mechanism of Action of Strontium Chloride in Oocyte Activation
Strontium chloride is thought to induce oocyte activation by causing the release of intracellular calcium stores from the endoplasmic reticulum, leading to oscillations in intracellular free calcium concentration.[5] This process is crucial for initiating the downstream events of oocyte activation, including completion of meiosis and the beginning of embryonic development. The proposed signaling pathway involves the activation of Phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors (IP₃Rs) on the endoplasmic reticulum, triggering the release of Ca²⁺.[5][6][7]
Caption: Signaling pathway of strontium chloride-induced oocyte activation.
Preparation of Strontium Chloride Solution
This protocol describes the preparation of a 1 M stock solution and a 10 mM working solution of strontium chloride for use in oocyte activation.
Materials and Reagents:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O), cell culture grade or equivalent
-
Nuclease-free water, cell culture grade
-
Calcium-free culture medium (e.g., Ca²⁺-free CZB or M16 medium)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Analytical balance
Protocol for 1 M Strontium Chloride Stock Solution:
-
Under a laminar flow hood, weigh out 2.666 g of strontium chloride hexahydrate (MW: 266.62 g/mol ).
-
Dissolve the SrCl₂·6H₂O in 10 mL of nuclease-free water in a 15 mL sterile conical tube.
-
Vortex until the salt is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for 10 mM Strontium Chloride Working Solution:
-
Thaw an aliquot of the 1 M SrCl₂ stock solution at room temperature.
-
In a sterile 50 mL conical tube, add 100 µL of the 1 M SrCl₂ stock solution to 9.9 mL of calcium-free culture medium.
-
Gently mix the solution by inverting the tube several times.
-
This working solution should be prepared fresh before each use and pre-equilibrated to 37°C and 5% CO₂.
Experimental Protocol for Oocyte Activation
This protocol is a general guideline for the use of strontium chloride for artificial oocyte activation following ICSI. Optimal conditions, particularly incubation times, may vary between species and laboratories.
Caption: Experimental workflow for oocyte activation using strontium chloride.
Procedure:
-
Perform ICSI on mature metaphase II (MII) oocytes.
-
Approximately 30 to 60 minutes after ICSI, transfer the injected oocytes to a pre-equilibrated dish containing the 10 mM strontium chloride working solution.[8][9]
-
Incubate the oocytes in the strontium chloride solution for a duration determined by the specific protocol and species. For mouse oocytes, an incubation time of 2.5 to 3 hours has been shown to be effective.[10][11][12] For human oocytes, various durations have been used in research settings.[8][9]
-
Following incubation, wash the oocytes thoroughly through several drops of fresh, pre-equilibrated culture medium to remove the strontium chloride.
-
Culture the oocytes under standard IVF conditions.
-
Assess for fertilization approximately 16-18 hours post-ICSI by checking for the presence of two pronuclei.
Data on the Efficacy of Strontium Chloride in Oocyte Activation
The effectiveness of strontium chloride for AOA has been evaluated in various studies, with outcomes often compared to no AOA or AOA with calcium ionophores.
Table 1: Comparison of Fertilization and Embryo Development Rates with Strontium Chloride AOA in Human Oocytes
| Outcome | Conventional ICSI / No AOA | Calcium Ionophore AOA | Strontium Chloride AOA | Reference |
| Fertilization Rate | 20.0% | 25.3% | 61.7% | [13] |
| 61% | 42% (Calcimycin) | 49% | [2][14] | |
| - | 65.23% (Ionomycin) | 49.65% | [4] | |
| Good Quality Embryos | 0% | 12.5% | 50.0% | [13] |
| 57% | - | 87% (Top quality Day 3) | [2] | |
| - | 20.65% (Ionomycin) | 29.90% | [4] | |
| Blastocyst Development | 9.1% | - | 25.7% | [13] |
| 46% | - | 62% | [2] | |
| Clinical Pregnancy Rate | 27% | 42% (Calcimycin) | 49% | [2][14] |
| Live Birth Rate | 18% | 33% (Calcimycin) | 40% | [2][14] |
Table 2: Optimal Conditions for Strontium Chloride Induced Parthenogenetic Activation in Mouse Oocytes
| SrCl₂ Concentration | Incubation Time | Outcome | Reference |
| 10 mM | 2.5 hours | Highest blastulation rate and cell number per blastocyst | [11] |
| 10 mM | 3 hours | Optimal for blastocyst development | [10] |
Comparison with Calcium Ionophores
Strontium chloride and calcium ionophores (e.g., ionomycin (B1663694), calcimycin (B1668216) A23187) are two common chemical methods for AOA.[3][15] While both aim to increase intracellular calcium, their mechanisms and resulting calcium signal patterns differ. Strontium chloride is suggested to induce multiple calcium transients, which may more closely resemble the physiological response during natural fertilization, at least in mouse models.[4] In contrast, calcium ionophores typically induce a single, large increase in intracellular calcium.[4]
Some studies in humans suggest that ionomycin may lead to higher oocyte activation and fertilization rates compared to strontium chloride.[4] However, other research indicates that strontium chloride may result in a higher percentage of top-quality embryos and better clinical outcomes, such as higher live birth rates.[2][4][13][14]
Safety and Considerations
The clinical use of strontium chloride for AOA in humans is still a subject of research and debate.[1] While some studies have reported successful pregnancies and healthy births following its use[8][13], concerns remain regarding its safety and efficacy. The ability of strontium chloride to consistently induce calcium oscillations in human oocytes is still under investigation, and the resulting calcium patterns may differ from physiological conditions.[1][16] Therefore, the use of strontium chloride for AOA carries potential risks, and it is not currently recommended as a routine clinical procedure but may be considered for specific patients with a history of fertilization failure.[1][16]
Conclusion
Strontium chloride is a valuable tool for researchers studying oocyte activation and has shown promise as an agent for AOA in assisted reproduction, particularly in cases of failed fertilization. The provided protocols offer a framework for the preparation and application of strontium chloride solutions in a laboratory setting. While data from animal models, primarily mice, are robust, further research is needed to fully elucidate the mechanism, safety, and clinical efficacy of strontium chloride in human IVF. Professionals in the field should carefully consider the existing evidence and the specific clinical context when evaluating the use of this technique.
References
- 1. longdom.org [longdom.org]
- 2. remembryo.com [remembryo.com]
- 3. felicityivf.com [felicityivf.com]
- 4. Effects of assisted oocyte activation with calcium- ionophore and strontium chloride on in vitro ICSI outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium promotes calcium oscillations in mouse meiotic oocytes and early embryos through InsP3 receptors, and requires activation of phospholipase and the synergistic action of InsP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction in mammalian oocytes during fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Successful pregnancy after ICSI with strontium oocyte activation in low rates of fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. rep.bioscientifica.com [rep.bioscientifica.com]
- 11. Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Successful pregnancy after SrCl2 oocyte activation in couples with repeated low fertilization rates following calcium ionophore treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mednexus.org [mednexus.org]
- 16. longdom.org [longdom.org]
Application Notes and Protocols: The Role of Strontium Chloride in the Synthesis of Strontium Compounds for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium chloride (SrCl₂) is a versatile and cost-effective precursor for the synthesis of a wide array of strontium-containing compounds. Its high solubility in aqueous solutions makes it an ideal starting material for various precipitation and sol-gel reactions. These synthesized strontium compounds are of significant interest in the fields of materials science, biomedical engineering, and drug development due to their unique biological and physicochemical properties. This document provides detailed application notes and experimental protocols for the preparation of several key strontium compounds using strontium chloride as a primary reagent.
I. Synthesis of Strontium Carbonate (SrCO₃)
Application Notes: Strontium carbonate is a common intermediate in the preparation of other strontium salts and is also used in the manufacturing of specialty glass, glazes, and pyrotechnics. In a drug development context, nano-sized strontium carbonate particles are being explored for their potential in drug delivery systems. The synthesis of strontium carbonate from strontium chloride is a straightforward precipitation reaction.[1][2]
Experimental Protocol: Precipitation Method
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of strontium chloride (SrCl₂) by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.
-
Prepare a 0.5 M solution of sodium carbonate (Na₂CO₃) by dissolving the appropriate amount in deionized water.[2]
-
-
Precipitation:
-
Place the strontium chloride solution in a beaker on a magnetic stirrer.
-
While stirring vigorously, slowly add the sodium carbonate solution dropwise to the strontium chloride solution. A white precipitate of strontium carbonate will form immediately.[2][3]
-
Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.[3]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts, such as sodium chloride.[1]
-
Wash the precipitate with ethanol (B145695) to aid in drying.
-
Dry the purified strontium carbonate powder in an oven at 80-100°C until a constant weight is achieved.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Strontium Chloride (SrCl₂), Sodium Carbonate (Na₂CO₃) | [1][4] |
| Reaction Type | Precipitation | [4] |
| Typical Molar Ratio (SrCl₂:Na₂CO₃) | 1:1 | [2] |
| Solvent | Deionized Water | [2] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Typical Yield | >95% | [5] |
| Purity | High, dependent on washing efficiency | [6] |
Experimental Workflow:
II. Synthesis of Strontium Titanate (SrTiO₃)
Application Notes: Strontium titanate is a perovskite ceramic with a wide range of applications in electronics, including capacitors, varistors, and sensors.[7] In the context of drug development, strontium titanate nanoparticles are being investigated for their photocatalytic properties, which can be utilized in the degradation of organic pollutants and potentially in photodynamic therapy.[8][9][10][11] The sol-gel method is a common technique for producing high-purity, nano-sized strontium titanate particles.[12][13][14]
Experimental Protocol: Sol-Gel Method
-
Precursor Solution Preparation:
-
Prepare a solution of strontium chloride (SrCl₂) in a suitable solvent such as ethanol.
-
In a separate container, prepare a solution of a titanium precursor, such as titanium (IV) isopropoxide, in ethanol.
-
-
Sol Formation:
-
Slowly add the titanium precursor solution to the strontium chloride solution under vigorous stirring.
-
Add a chelating agent, such as citric acid, to the mixture to stabilize the sol and prevent premature precipitation.
-
Add a controlled amount of water to initiate hydrolysis and condensation reactions, leading to the formation of a gel.
-
-
Gelation and Drying:
-
Allow the sol to age at room temperature or a slightly elevated temperature until a transparent gel is formed.
-
Dry the gel in an oven at a temperature typically between 80°C and 120°C to remove the solvent and residual water.
-
-
Calcination:
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Strontium Chloride (SrCl₂), Titanium (IV) Isopropoxide | [14] |
| Reaction Type | Sol-Gel | [12][13] |
| Solvent | Ethanol | [14] |
| Chelating Agent | Citric Acid | [8] |
| Drying Temperature | 80-120°C | |
| Calcination Temperature | 600-1000°C | [15][16] |
| Particle Size | 10-50 nm (nanoparticles) | [15] |
| Purity | High, phase-pure perovskite structure | [13] |
Experimental Workflow:
III. Synthesis of Strontium-Doped Hydroxyapatite (B223615) (Sr-HA)
Application Notes: Strontium-doped hydroxyapatite is a biomaterial of great interest for bone tissue engineering and orthopedic implants. Strontium has been shown to promote bone formation and reduce bone resorption.[17] Sr-HA nanoparticles are also being explored as carriers for drug delivery to bone tissues.[18][19][20] The synthesis is typically carried out via a wet chemical precipitation method.[17]
Experimental Protocol: Wet Chemical Precipitation
-
Preparation of Reactant Solutions:
-
Prepare a mixed solution of calcium nitrate (B79036) (Ca(NO₃)₂) and strontium chloride (SrCl₂) in deionized water. The molar ratio of Sr/(Ca+Sr) can be varied to control the level of strontium doping.
-
Prepare a solution of diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) in deionized water.
-
-
Precipitation:
-
Heat both solutions to a specific temperature (e.g., 80°C).
-
Adjust the pH of both solutions to approximately 10-11 using ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Slowly add the phosphate solution to the calcium/strontium solution dropwise while maintaining a constant pH and temperature with vigorous stirring. A white precipitate of Sr-HA will form.
-
-
Aging and Purification:
-
Age the precipitate in the mother liquor for several hours (e.g., 2-24 hours) to improve crystallinity.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate repeatedly with deionized water to remove residual ions.
-
Dry the final product in an oven, typically at 80-100°C.
-
-
Calcination (Optional):
-
For improved crystallinity, the dried powder can be calcined at temperatures ranging from 600°C to 1200°C.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Calcium Nitrate, Strontium Chloride, Diammonium Hydrogen Phosphate | [21] |
| Reaction Type | Wet Chemical Precipitation | [17] |
| Sr Doping Level | 1-20 mol% (or higher) | [21] |
| pH | 10-11 | [22] |
| Reaction Temperature | ~80°C | [19] |
| Aging Time | 2-24 hours | |
| Calcination Temperature | 600-1200°C (optional) | [23] |
| (Ca+Sr)/P Molar Ratio | ~1.67 | [24][25] |
| Purity | High, with controlled Sr incorporation | [24][25] |
Experimental Workflow:
IV. Synthesis of Strontium Ranelate
Application Notes: Strontium ranelate is a drug used to treat osteoporosis. It has a dual mechanism of action, both increasing bone formation and decreasing bone resorption. The synthesis involves the reaction of ranelic acid with a strontium salt, typically strontium chloride.[26][27]
Experimental Protocol: Salt Formation
-
Preparation of Ranelic Acid Solution:
-
Reaction with Strontium Chloride:
-
Isolation and Purification:
-
Stir the reaction mixture for several hours to ensure complete precipitation.[28]
-
Collect the solid product by filtration.
-
Wash the precipitate with water and then with an organic solvent (e.g., ethanol) to remove impurities.[26]
-
Dry the product under vacuum at a low temperature (e.g., 30-35°C).[28]
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Ranelic Acid, Strontium Chloride, Base (e.g., NaOH) | [26][28] |
| Reaction Type | Salt Formation / Precipitation | [28] |
| Solvent | Water/Ethanol or Water/Acetone mixture | [26] |
| Reaction Temperature | Room Temperature | [28] |
| Reaction Time | 15-20 hours | [28] |
| Typical Yield | 82-94% | [26][27] |
| Purity | >99.5% (by HPLC) | [27][29][30] |
V. Synthesis of Other Strontium Compounds
Strontium chloride is also a precursor for other strontium salts, such as strontium sulfate (B86663) and strontium chromate (B82759), through simple precipitation reactions.
-
Strontium Sulfate (SrSO₄): Reacting an aqueous solution of strontium chloride with a solution of a soluble sulfate salt (e.g., sodium sulfate or ammonium sulfate) will precipitate strontium sulfate.[22][31]
-
Strontium Chromate (SrCrO₄): Reacting an aqueous solution of strontium chloride with a solution of a soluble chromate salt (e.g., potassium chromate or sodium chromate) will precipitate strontium chromate.[6][12][23]
VI. Signaling Pathways and Drug Development Applications
Strontium ions released from various strontium compounds have been shown to influence key signaling pathways in bone cells, making them attractive for the development of drugs targeting bone diseases like osteoporosis.
A. Wnt/β-catenin Signaling Pathway
Strontium can activate the canonical Wnt/β-catenin signaling pathway in osteoblasts.[32] This leads to the accumulation and nuclear translocation of β-catenin, which in turn promotes the transcription of genes involved in osteoblast proliferation and differentiation, ultimately leading to increased bone formation.[32][33] Strontium may also inhibit sclerostin, a negative regulator of the Wnt pathway.[33]
References
- 1. brainly.com [brainly.com]
- 2. mauritius images [mauritius-images.com]
- 3. benchchem.com [benchchem.com]
- 4. you-iggy.com [you-iggy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azonano.com [azonano.com]
- 8. Photocatalytic degradation of methylene blue dye under visible light over Cr doped strontium titanate (SrTiO3) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 12. ijacskros.com [ijacskros.com]
- 13. Search results [inis.iaea.org]
- 14. numis.northwestern.edu [numis.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Probing the influence of strontium doping and annealing temperature on the structure and biocompatibility of hydroxyapatite nanorods - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Hydroxyapatite Nanoparticles in Drug Delivery: Physicochemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. moorparkcollege.edu [moorparkcollege.edu]
- 23. CN103496743B - Preparation method of spherical strontium chromate powder controllable in micron-sized crystal growth morphology - Google Patents [patents.google.com]
- 24. researching.cn [researching.cn]
- 25. Strontium Doped Hydroxyapatite Nanoparticles: Synthesis, Characterization and Simulation [jim.org.cn]
- 26. EP2042497B1 - Method for producing strontium ranelate and its hydrates - Google Patents [patents.google.com]
- 27. US20130310573A1 - Process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 30. US20120123131A1 - Process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 31. Strontium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 32. researchgate.net [researchgate.net]
- 33. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strontium Chloride in Artificial Seawater for Marine Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of strontium chloride as a component in artificial seawater (ASW) for marine biology research. Strontium is a naturally occurring element in seawater and plays a crucial role in the biological processes of many marine organisms, particularly in skeletal formation and development. These protocols are designed to guide researchers in preparing strontium-enriched ASW and conducting experiments to evaluate its effects on marine life.
Applications of Strontium Chloride in Marine Biology
Strontium chloride is a valuable tool in marine biology research with a range of applications, including:
-
Skeletal and Shell Development: Strontium is known to be incorporated into the calcium carbonate skeletons of corals, foraminifera, and mollusks, as well as the exoskeletons of crustaceans.[1][2] Research in this area focuses on understanding the role of strontium in biomineralization, and its effects on shell and skeleton strength and integrity.
-
Coral Husbandry and Aquaculture: In coral reef aquaria and aquaculture, maintaining appropriate strontium levels is important for the health and growth of corals.[3] Strontium supplementation can enhance coral coloration and growth rates.[3]
-
Larval Development Studies: The presence of strontium in ASW has been shown to have positive effects on the larval development of some marine invertebrates, potentially shortening culture times and improving survival rates.
-
Toxicology Studies: Strontium chloride can be used to investigate the toxicological effects of elevated strontium concentrations on marine organisms, providing insights into the potential impacts of environmental contamination.
-
Marking and Tracking: Strontium chloride solutions have been successfully used as a chemical marker for fish and other marine organisms.[4] When organisms are exposed to high concentrations of strontium, it is incorporated into their hard tissues, creating a permanent mark that can be detected using microchemical analysis.
Protocols for Preparing Artificial Seawater with Strontium Chloride
The composition of artificial seawater can be tailored to specific research needs. Below are examples of published ASW recipes that include strontium chloride.
Table 1: Composition of Artificial Seawater Recipes with Strontium Chloride
| Component | Kester et al. (1967)[5] (g/kg of solution) | United States Biological[6] (g/L) |
| NaCl | 23.926 | 24.0 |
| MgCl₂·6H₂O | 10.8 (calculated from molarity) | 11.0 |
| Na₂SO₄ | 4.008 | 4.0 |
| CaCl₂·2H₂O | 1.47 (calculated from molarity) | 2.0 |
| KCl | 0.667 | 0.7 |
| NaHCO₃ | 0.196 | - |
| KBr | 0.098 | 0.1 |
| H₃BO₃ | 0.026 | 0.03 |
| SrCl₂·6H₂O | 0.024 (calculated from molarity) | 0.04 |
| NaF | 0.003 | 0.003 |
| NaSiO₃·9H₂O | - | 0.005 |
| NH₄NO₃ | - | 0.002 |
| Fe₃PO₄·4H₂O | - | 0.001 |
| pH | Not specified | 7.8 |
Protocol for Preparation of a 10-Liter Stock of Kester et al. (1967) ASW:
Materials:
-
Distilled or deionized water
-
Analytical grade salts (as listed in Table 1)
-
10 L calibrated carboy or volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Add approximately 8 liters of distilled water to the 10 L carboy.
-
While stirring, add the major salts (NaCl, MgCl₂·6H₂O, Na₂SO₄, CaCl₂·2H₂O, KCl) one by one, ensuring each salt is fully dissolved before adding the next.
-
Add the minor and trace salts (NaHCO₃, KBr, H₃BO₃, SrCl₂·6H₂O, NaF).
-
Continue stirring until all salts are completely dissolved.
-
Bring the final volume to 10 liters with distilled water.
-
Aerate the solution for at least one hour to allow for gas equilibration.
-
The final salinity should be approximately 35 ppt. Adjust as necessary.
Experimental Protocols for Strontium Chloride Exposure
The following is a generalized protocol for conducting static, non-renewal exposure experiments with strontium chloride. This can be adapted for various marine organisms and research questions.
Preparation of Strontium Chloride Stock Solution
To prepare a 1 M stock solution of strontium chloride (SrCl₂):
-
Weigh out 158.53 g of anhydrous strontium chloride (SrCl₂) or 266.62 g of strontium chloride hexahydrate (SrCl₂·6H₂O).
-
Dissolve the salt in 800 mL of distilled water in a 1 L volumetric flask.
-
Once fully dissolved, bring the volume up to 1 L with distilled water.
-
Store the stock solution in a sealed container at room temperature.
Experimental Workflow for Strontium Chloride Exposure
Caption: Experimental workflow for strontium chloride exposure studies.
Detailed Experimental Protocol
-
Acclimation: Acclimate test organisms to laboratory conditions for a minimum of one week in standard ASW without additional strontium.
-
Experimental Setup:
-
Prepare a series of experimental tanks with ASW containing a range of strontium chloride concentrations. Include a control group with no added strontium.
-
Use the prepared stock solution to achieve the desired final concentrations. For example, to make a 10 mg/L strontium solution, add the appropriate volume of the stock solution to the ASW.
-
Maintain constant temperature, salinity, pH, and photoperiod throughout the experiment.
-
-
Exposure: Introduce the acclimated organisms to the experimental tanks.
-
Monitoring:
-
Monitor water quality parameters (temperature, salinity, pH, dissolved oxygen) daily.
-
Observe the organisms daily for any behavioral changes, signs of stress, or mortality.
-
At predetermined time points, collect samples for analysis (e.g., growth measurements, tissue collection).
-
-
Data Analysis:
-
Record all data systematically.
-
Perform appropriate statistical analyses to determine the effects of different strontium chloride concentrations on the measured parameters.
-
Quantitative Data on the Effects of Strontium Chloride
The following table summarizes data from a study on the effects of strontium chloride on Chinook Salmon (Oncorhynchus tshawytscha) fry.
Table 2: Effects of Strontium Chloride on Chinook Salmon Fry after 72-hour Exposure [4]
| SrCl₂ Concentration (mg/L) | Mortality Rate (%) | Behavioral Effects | Gill Lesions |
| 0 (Control) | 0 | Normal | Minimal |
| 3,000 | 0 | Normal | Not significantly different from control |
| 9,000 | 0 | Normal | Not significantly different from control |
| 15,000 | Significantly higher than other groups | Reduced feeding on days 2 and 3 | Significantly higher than control |
Potential Signaling Pathways of Strontium in Marine Invertebrates
The precise molecular signaling pathways of strontium in marine invertebrates are not yet fully elucidated. However, due to its chemical similarity to calcium, strontium is thought to interact with calcium-signaling pathways. The following diagram illustrates a hypothetical signaling pathway based on known calcium signaling mechanisms and research in other organisms, which may be relevant to marine invertebrates, particularly in processes like biomineralization.
Caption: Hypothetical strontium signaling pathway in marine invertebrates.
This proposed pathway suggests that extracellular strontium may bind to a calcium-sensing receptor, initiating a cascade that leads to the release of intracellular calcium stores and the activation of downstream effectors, ultimately influencing cellular processes such as gene expression related to biomineralization. Further research is needed to validate this pathway in specific marine invertebrate species.
References
- 1. The Benefits of Strontium for Reef Tanks – Manta Systems [mantasystems.net]
- 2. researchgate.net [researchgate.net]
- 3. Strontium - Fauna Marin [faunamarin.de]
- 4. Safety of Strontium Chloride as a Skeletal Marking Agent for Pacific Salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extreme strontium concentrations reveal specific biomineralization pathways in certain coccolithophores with implications for the Sr/Ca paleoproductivity proxy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of SrCl2 solution [periodni.com]
Application Notes and Protocol: Qualitative Analysis of Strontium Chloride via Flame Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
The flame test is a well-established qualitative analysis technique used to identify the presence of certain metal ions in a sample.[1][2] The principle is based on atomic emission spectroscopy. When a sample containing metal ions is introduced into a high-temperature flame, the heat excites the electrons within the metal atoms to higher, unstable energy levels.[1][3] As these excited electrons return to their ground state, they release the absorbed energy in the form of light.[1][3] The wavelength of the emitted light is characteristic of the specific element, resulting in a distinct flame color that can be used for identification.[3][4] This protocol provides a detailed procedure for the qualitative detection of strontium using strontium chloride (SrCl₂) as the analyte. Strontium compounds impart a characteristic crimson to scarlet red color to the flame.[5][6]
Safety Precautions
All laboratory work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment: Wear safety goggles or a face shield, a lab coat, and gloves.[7][8] Ensure that loose clothing is secured and long hair is tied back to prevent contact with the flame.[9][10]
-
Chemical Hazards:
-
Strontium Chloride (SrCl₂): Can cause serious eye damage and is a skin and respiratory irritant.[9] Avoid inhalation of dust and direct contact with skin and eyes.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Use only in a chemical fume hood.
-
-
Flame Hazards: Keep flammable materials away from the Bunsen burner.[7][11] Never leave a lit burner unattended.[10] Have a fire extinguisher readily accessible. Ensure the gas valve is turned off completely when the experiment is finished.[10]
Experimental Protocol
This protocol details the standard procedure for performing a flame test on a solid sample of strontium chloride using a wire loop.
Materials and Equipment
-
Bunsen burner
-
Wash bottle with distilled water
-
Spot plate or watch glass
-
Spatula
-
Cobalt blue glass (optional, for observing mixed samples)[1]
Reagents
-
Strontium Chloride (SrCl₂), solid
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure
-
Prepare the Workspace: Ensure the work area around the Bunsen burner is clear of all flammable and unnecessary materials.[11]
-
Light the Bunsen Burner: Light the Bunsen burner and adjust the collar to produce a hot, non-luminous blue flame.[3][9]
-
Clean the Wire Loop: This is a critical step to prevent contamination. Dip the platinum or nichrome wire loop into concentrated hydrochloric acid, then heat it in the hottest part of the flame until no color is imparted to the flame.[1][3] The acid helps to remove any residual contaminants by converting them into volatile chlorides. Repeat this cleaning process until the wire does not produce any significant color.[3]
-
Prepare the Sample: Place a small amount of the solid strontium chloride powder onto a clean, dry watch glass.[12]
-
Introduce Sample to Flame: Moisten the clean loop with a small amount of concentrated HCl and then dip the moistened loop into the strontium chloride sample, ensuring a small amount of the solid adheres to the loop.[4][13]
-
Observe the Flame Color: Carefully introduce the end of the wire loop with the sample into the edge of the Bunsen burner flame.[9]
-
Record Observations: Observe the color of the flame produced. The presence of strontium is indicated by a crimson to scarlet red flame.[6] The observation should be made promptly as the color may be fleeting.[2]
-
Final Cleaning: Clean the wire loop thoroughly as described in step 3 before storing it or using it for another sample.
Data Presentation
The flame test provides qualitative data based on the observed color. For reference and comparison, the characteristic flame colors and approximate emission wavelengths for strontium and other common metal ions are summarized below.
| Cation | Compound Example | Characteristic Flame Color | Approx. Wavelength (nm) |
| Strontium (Sr²⁺) | **Strontium Chloride (SrCl₂) ** | Crimson / Scarlet Red | 620 - 750 [5] |
| Lithium (Li⁺) | Lithium Chloride (LiCl) | Red / Carmine | 671 |
| Sodium (Na⁺) | Sodium Chloride (NaCl) | Intense Yellow / Orange | 589[14] |
| Potassium (K⁺) | Potassium Chloride (KCl) | Lilac / Pale Violet | 760[14] |
| Calcium (Ca²⁺) | Calcium Chloride (CaCl₂) | Orange-Red | 622 |
| Barium (Ba²⁺) | Barium Chloride (BaCl₂) | Pale / Apple Green | 554 |
| Copper (Cu²⁺) | Copper(II) Chloride (CuCl₂) | Blue-Green | ~515[15] |
Interpretation and Limitations
-
Positive Result: A distinct and persistent crimson or scarlet red flame confirms the presence of the strontium cation.[12]
-
Limitations: The flame test is a preliminary, qualitative test and has several limitations.
-
Low Sensitivity: The test may not detect very low concentrations of ions.[1]
-
Interferences: The presence of other ions can interfere with the result. Sodium is a common contaminant and produces a very intense yellow flame that can mask other colors.[1][6] If a sodium impurity is suspected, the flame may be viewed through a cobalt blue glass, which absorbs the yellow light, making the colors from other ions more visible.[1][16]
-
Subjectivity: Color perception can vary between individuals, introducing a degree of subjectivity to the results.[3]
-
For quantitative analysis or more definitive identification, instrumental methods such as flame photometry or atomic absorption spectroscopy are required.[17]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the flame test procedure for strontium chloride.
Caption: Logical workflow for the qualitative analysis of Strontium via flame test.
References
- 1. byjus.com [byjus.com]
- 2. shalom-education.com [shalom-education.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. christinamparker.weebly.com [christinamparker.weebly.com]
- 5. What is the color of the flame test for SrCl2?_Chemicalbook [chemicalbook.com]
- 6. How to Do a Flame Test for Qualitative Analysis [thoughtco.com]
- 7. Flame test | MEL Chemistry [melscience.com]
- 8. Safety precautions to consider when performing an NH4 flame test- standard [standard-groups.com]
- 9. Flame tests using metal salts | Resource | RSC Education [edu.rsc.org]
- 10. sciencing.com [sciencing.com]
- 11. homework.study.com [homework.study.com]
- 12. scribd.com [scribd.com]
- 13. easychem.com.au [easychem.com.au]
- 14. physicsopenlab.org [physicsopenlab.org]
- 15. Flame Test: Red, Green, Blue, Violet? - Activity - TeachEngineering [teachengineering.org]
- 16. Flame test - Wikipedia [en.wikipedia.org]
- 17. revisechemistry.uk [revisechemistry.uk]
Application Notes and Protocols: Strontium Chloride in the Study of Calcium-Sensing Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium chloride (SrCl₂) is a valuable tool for investigating the activation and signaling of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) crucial for calcium homeostasis.[1][2] As a divalent cation with an ionic radius similar to calcium, strontium acts as a full agonist of the CaSR, effectively mimicking the effects of extracellular calcium ([Ca²⁺]ₑ) to trigger receptor activation.[3][4][5] This property makes SrCl₂ an excellent pharmacological agent to probe CaSR function in various cellular contexts, including parathyroid cells, kidney cells, osteoblasts, and osteoclasts.[1][3][4]
Recent studies have also revealed that strontium can act as a biased agonist of the CaSR.[2][6] This means that it can preferentially activate certain downstream signaling pathways over others, providing a unique opportunity to dissect the complex signaling cascades initiated by CaSR activation.[2][6] For instance, strontium has been shown to bias CaSR signaling towards the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, independent of Gq/11 signaling and intracellular calcium mobilization.[2][6]
These application notes provide an overview of the use of strontium chloride in CaSR research, including its mechanism of action, key signaling pathways, and detailed protocols for common experimental assays.
Mechanism of Action
The CaSR is a homodimer, with each subunit possessing a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain, a seven-transmembrane domain, and an intracellular C-terminal tail.[2] The binding of agonists like Ca²⁺ or Sr²⁺ to the VFT domain induces a conformational change in the receptor, leading to the activation of intracellular G-proteins and the initiation of downstream signaling cascades.[7]
Strontium's ability to activate the CaSR is central to its therapeutic effects, particularly in the context of osteoporosis, where it has been shown to promote osteoblast differentiation and inhibit osteoclast activity.[3][4]
Key Signaling Pathways
Activation of the CaSR by strontium chloride can initiate multiple signaling pathways, including:
-
Gq/11 Pathway: This is a canonical pathway for CaSR signaling, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium ([Ca²⁺]ᵢ).[8]
-
Gi/o Pathway: CaSR can also couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
ERK1/2 Pathway: Strontium has been shown to be a biased agonist that preferentially activates the ERK1/2 signaling pathway.[2][6][9] This pathway is involved in cell proliferation, differentiation, and survival.
Quantitative Data: Potency of Strontium Chloride in CaSR Activation
The following table summarizes the reported potency (EC₅₀) of strontium chloride in activating the CaSR in different experimental systems and signaling readouts.
| Cell Line | Signaling Pathway | EC₅₀ (mM) | Reference |
| Rat Medullary Thyroid Carcinoma 6-23 | Calcitonin Secretion | 3.4 ± 0.2 | [2] |
| Rat Medullary Thyroid Carcinoma 6-23 | Intracellular Ca²⁺ Mobilization | 4.4 ± 0.2 | [2] |
| Rat Medullary Thyroid Carcinoma 6-23 | ERK1/2 Phosphorylation | 2.8 ± 0.3 | [2] |
| Rat Medullary Thyroid Carcinoma 6-23 | Gq/11 Signaling | 5.2 ± 0.2 | [2] |
| HEK293 cells expressing human CaSR | Intracellular Ca²⁺ Mobilization | ~5 | [10] |
Experimental Protocols
Here are detailed protocols for common experiments utilizing strontium chloride to study CaSR activation and signaling.
Protocol 1: Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) following CaSR activation by strontium chloride.
Materials:
-
HEK293 cells stably expressing the human CaSR (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Strontium chloride (SrCl₂) stock solution (e.g., 1 M in water)
-
Ionomycin (positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~485/525 nm
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.[11]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.
-
Dilute the Fluo-4 AM/Pluronic mixture in Assay Buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few cycles.
-
Compound Addition:
-
Prepare a 2X concentration series of SrCl₂ in Assay Buffer.
-
Add 100 µL of the 2X SrCl₂ solutions to the corresponding wells.
-
For a positive control, add a saturating concentration of ionomycin.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a known agonist or ionomycin.
-
Plot the normalized response against the log of the SrCl₂ concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 as a downstream marker of CaSR activation by strontium chloride.
Materials:
-
Rat medullary thyroid carcinoma 6-23 cells (or other suitable cell line)
-
Appropriate cell culture medium and supplements
-
Serum-free medium
-
Strontium chloride (SrCl₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Culture the cells to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
-
Stimulation:
-
Treat the cells with various concentrations of SrCl₂ for different time points (e.g., 5, 10, 15, 30 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Express the p-ERK signal as a ratio of the t-ERK signal.
-
Plot the fold change in p-ERK/t-ERK ratio relative to the untreated control against the SrCl₂ concentration or time.
-
Visualizations
Signaling Pathways of CaSR Activation by Strontium Chloride
Caption: CaSR signaling pathways activated by strontium chloride.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for intracellular calcium mobilization assay.
Logical Relationship of Strontium's Biased Agonism
Caption: Biased agonism of Strontium Chloride at the CaSR.
References
- 1. scbt.com [scbt.com]
- 2. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium chloride, calcium sensing receptor agonist (CAS 10476-85-4) | Abcam [abcam.com]
- 10. Divergent effects of strontium and calcium-sensing receptor positive allosteric modulators (calcimimetics) on human osteoclast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divergent effects of strontium and calcium‐sensing receptor positive allosteric modulators (calcimimetics) on human osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Strontium Chloride in Neurotransmitter Release Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium chloride (SrCl₂) serves as an invaluable tool in neuroscience research, particularly for dissecting the molecular machinery of neurotransmitter release. By substituting strontium ions (Sr²⁺) for calcium ions (Ca²⁺), researchers can manipulate the dynamics of synaptic vesicle fusion and gain insights into the distinct processes governing synchronous and asynchronous release.[1][2][3] Sr²⁺ acts as a less potent, slower analogue of Ca²⁺ at the presynaptic terminal.[4][5] This unique property allows for the desynchronization of neurotransmitter release, transforming a rapid, synchronous burst of vesicle fusion into a prolonged, asynchronous trickle.[2][6] This temporal separation is instrumental for studying individual quantal events, investigating the roles of different Ca²⁺ sensors, and exploring the dynamics of synaptic vesicle pools.[1][2]
Mechanism of Action
Upon arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels (VGCCs) open, leading to an influx of divalent cations. When SrCl₂ is present in the extracellular medium, Sr²⁺ ions enter the terminal through the same VGCCs that Ca²⁺ utilizes.[7]
Key differences in how Sr²⁺ interacts with the presynaptic machinery compared to Ca²⁺ include:
-
Lower Affinity for Ca²⁺ Sensors: Sr²⁺ has a lower affinity for the primary Ca²⁺ sensor for synchronous release, believed to be synaptotagmin-1 (Syt1).[3][4] This results in a significant reduction in the peak, synchronous phase of neurotransmitter release.[1][2][4]
-
Slower Clearance from the Terminal: The presynaptic mechanisms responsible for clearing divalent cations, such as extrusion pumps and endogenous buffers, are less efficient at removing Sr²⁺ compared to Ca²⁺.[3][4][5] This leads to a prolonged presence of elevated Sr²⁺ in the terminal following stimulation.[4][5]
-
Promotion of Asynchronous Release: The sustained, low-level elevation of intracellular Sr²⁺ is highly effective at triggering asynchronous release, a slower mode of vesicle fusion that persists for hundreds of milliseconds after an action potential.[6][8] This is likely due to Sr²⁺'s interaction with higher-affinity Ca²⁺ sensors or its prolonged presence allowing for binding to release sites remote from the initial influx.[6]
Key Applications
-
Studying Quantal Release: By desynchronizing release, Sr²⁺ allows for the clear resolution of individual miniature-like synaptic events, which is crucial for quantal analysis.[2]
-
Differentiating Synchronous and Asynchronous Release Mechanisms: The differential effects of Sr²⁺ on these two release modes make it a powerful tool to investigate their distinct underlying molecular pathways and Ca²⁺ requirements.[3][9]
-
Investigating Synaptic Vesicle Pools: SrCl₂ can be used to probe the readily releasable pool (RRP) and the recycling pool of synaptic vesicles.[10]
-
Probing Paired-Pulse Facilitation (PPF): The substitution of Ca²⁺ with Sr²⁺ significantly perturbs PPF, providing insights into the role of residual cation concentrations in this form of short-term plasticity.[1][2]
Data Presentation: Quantitative Comparison of Sr²⁺ and Ca²⁺ Effects
The following tables summarize key quantitative differences between Ca²⁺- and Sr²⁺-evoked neurotransmitter release based on findings from various studies.
| Parameter | Calcium (Ca²⁺) | Strontium (Sr²⁺) | Key Finding | Source(s) |
| Release Cooperativity (n) | ~3.2 | ~1.7 | Sr²⁺ triggers release with lower cooperativity than Ca²⁺, suggesting fewer ions are needed to bind the sensor to initiate fusion. | [1][11] |
| Peak Divalent Ion Concentration | Lower | ~1.7 times higher | After a single stimulus, peak free Sr²⁺ levels are significantly higher than Ca²⁺ levels. | [4][5] |
| Ion Transient Decay (Half-life) | ~32 ms (B15284909) | ~189 ms | Sr²⁺ is cleared from the presynaptic terminal much more slowly than Ca²⁺. | [4][5] |
| Phasic (Synchronous) Release | High Amplitude | Greatly Reduced | Sr²⁺ is less effective at triggering the rapid, synchronous component of release. | [1][2][4] |
| Delayed (Asynchronous) Release | Low / Moderate | Prominently Increased | The prolonged presence of Sr²⁺ enhances the slow, asynchronous component of release. | [2][6] |
| Paired-Pulse Facilitation (PPF) | Standard | Increased | PPF is typically larger in the presence of Sr²⁺, linked to its slower removal from the terminal. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a standard procedure for preparing viable brain slices for electrophysiological recording, adapted from various sources.[12]
-
Prepare Solutions:
-
Glycerol-based Artificial Cerebrospinal Fluid (aCSF): Used for dissection and slicing to improve tissue viability. (in mM): 252 Glycerol, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose.
-
Recording aCSF: Used for incubation and recording. (in mM): 126 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose.
-
Continuously bubble all solutions with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use and maintain throughout the experiment.
-
-
Animal Anesthesia and Perfusion:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated glycerol-based aCSF until the liver is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold glycerol-based aCSF.
-
Mount the brain onto the vibratome stage. For horizontal sections containing the substantia nigra, make a coronal cut to remove the cerebellum and another anteriorly for blocking.[12]
-
Fill the vibratome buffer tray with ice-cold, carbogenated glycerol-based aCSF.
-
Cut slices at the desired thickness (e.g., 250-300 µm) using a slow blade speed (0.05–0.16 mm/sec).[12]
-
-
Slice Recovery:
-
Transfer the cut slices to a holding chamber containing recording aCSF heated to 32-34°C.
-
Allow slices to recover for at least 60 minutes before starting experiments. During this time, the solution should slowly return to room temperature.
-
Protocol 2: Whole-Cell Patch-Clamp Recording with SrCl₂
This protocol describes how to measure and compare synaptic responses in the presence of Ca²⁺ and Sr²⁺.
-
Setup:
-
Transfer a recovered brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF (containing 2 mM CaCl₂) at a rate of 2-3 mL/min.
-
-
Obtain Baseline Recordings in Ca²⁺:
-
Identify a target neuron for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Use an internal solution appropriate for the experiment (e.g., a K-gluconate based solution for current-clamp or a Cs-based solution for voltage-clamp).
-
Stimulate presynaptic fibers using a bipolar electrode and record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
-
Solution Exchange to Sr²⁺:
-
Prepare a recording aCSF where the 2 mM CaCl₂ is replaced with an equimolar concentration (or desired experimental concentration, typically 2-5 mM) of SrCl₂. It is critical to omit Ca²⁺ to isolate the effects of Sr²⁺. In some cases, a Ca²⁺ chelator like EGTA may be added to the extracellular solution to eliminate contaminating Ca²⁺.[4][5]
-
Switch the perfusion to the Sr²⁺-containing aCSF. Allow at least 10-15 minutes for complete exchange in the chamber.
-
-
Record Sr²⁺-Evoked Release:
-
Using the same stimulation parameters as in the Ca²⁺ condition, record the evoked synaptic responses.
-
Observe the characteristic changes: a decrease in the peak amplitude of the synchronous EPSC and the appearance of a prolonged tail of asynchronous events.
-
-
Data Analysis:
-
Synchronous Release: Measure the peak amplitude of the EPSC within the first few milliseconds following the stimulation artifact.
-
Asynchronous Release: Measure the total charge transfer or the frequency of quantal events in a time window following the synchronous component (e.g., from 10 ms to 500 ms post-stimulation).
-
Compare the parameters measured in Ca²⁺ and Sr²⁺ conditions.
-
-
Washout and System Cleaning:
-
After completing the experiment, perfuse the system with normal aCSF.
-
To ensure no residual Sr²⁺ remains that could affect subsequent experiments, it is good practice to flush the perfusion lines and recording chamber with a solution containing a divalent cation chelator like 2 mM EGTA, followed by a thorough rinse with deionized water.[13]
-
Visualizations
Signaling Pathway of Sr²⁺-Mediated Neurotransmitter Release
Caption: Mechanism of Sr²⁺ action in the presynaptic terminal.
Experimental Workflow for Comparing Ca²⁺ and Sr²⁺ Effects
Caption: Workflow for electrophysiological study of Sr²⁺ effects.
Differential Effects of Ca²⁺ vs. Sr²⁺ on Release Kinetics
Caption: Divergent pathways of Ca²⁺- and Sr²⁺-evoked release.
References
- 1. Probing Fundamental Aspects of Synaptic Transmission with Strontium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Fundamental Aspects of Synaptic Transmission with Strontium | Journal of Neuroscience [jneurosci.org]
- 3. Frontiers | The Ever-Growing Puzzle of Asynchronous Release [frontiersin.org]
- 4. Presynaptic strontium dynamics and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic strontium dynamics and synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sr2+-dependent asynchronous evoked transmission at rat striatal inhibitory synapses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the conductance pathway traversed by strontium in mediating the asynchronous release of acetylcholine by motor nerve impulses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two forms of asynchronous release with distinctive spatiotemporal dynamics in central synapses | eLife [elifesciences.org]
- 9. Synchronous and asynchronous modes of synaptic transmission utilize different calcium sources | eLife [elifesciences.org]
- 10. grc.com [grc.com]
- 11. Probing fundamental aspects of synaptic transmission with strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Strontium Chloride as a Non-Enzymatic Dissociating Agent for Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard enzymatic cell dissociation methods, such as trypsinization, can sometimes be harsh on sensitive cell types, potentially damaging cell surface proteins and affecting post-passage viability. Non-enzymatic methods provide a gentler alternative for creating single-cell suspensions from adherent cell cultures. Strontium chloride (SrCl₂), a salt of strontium and chloride, presents itself as a potential candidate for non-enzymatic cell dissociation. Chemically similar to calcium, strontium can interfere with the calcium-dependent cell-cell and cell-matrix adhesions that are crucial for maintaining monolayer integrity.[1][2] These notes provide an overview of the scientific basis for this application and offer experimental protocols to explore the efficacy of strontium chloride as a non-enzymatic dissociating agent.
While strontium chloride is more commonly recognized for its roles in promoting osteoblast proliferation and in bone metabolism, its effects on cell adhesion mechanisms suggest a novel application in cell culture.[3][4][5] The protocols outlined below are intended for research and validation purposes to determine the optimal conditions for various cell lines.
Putative Mechanism of Action
The proposed mechanism for strontium chloride-mediated cell dissociation is centered on its ability to act as a calcium ion (Ca²⁺) antagonist. Cell adhesion molecules, such as cadherins and integrins, require calcium ions to maintain their conformational structure and function. By introducing strontium chloride into the cell culture medium, strontium ions (Sr²⁺) may competitively displace Ca²⁺ from the binding sites of these adhesion proteins. This displacement is hypothesized to weaken the intercellular and cell-to-substrate connections, leading to the detachment of cells from the culture surface.
Caption: Hypothetical mechanism of strontium chloride-induced cell dissociation.
Quantitative Data Summary
The following tables summarize the observed effects of strontium chloride on cell viability and proliferation across different cell lines and concentrations, as reported in the literature. This data is crucial for determining a safe and effective concentration range for cell dissociation experiments.
Table 1: Effect of Strontium Chloride on Cell Proliferation and Viability
| Cell Line | Concentration | Incubation Time | Effect on Proliferation | Effect on Viability | Reference |
| MG63 (human osteoblast-like) | 5 mM | 72 hours | 38% increase in cell number | 14% increase | [3] |
| MG63 (human osteoblast-like) | 10 mM | 72 hours | 54% increase in cell number | Not specified | [3] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 25 - 500 µg/ml | 24 hours | Significant increase | >96% viability | [4] |
| L929 (mouse fibroblast) | 1.25% (w/v) | 96 hours | Significantly increased compared to control | No cytotoxic effect | [6] |
| L929 (mouse fibroblast) | 2.5% (w/v) | 96 hours | No significant difference from control | No cytotoxic effect | [6] |
Table 2: Effects of Strontium Chloride on Mouse Somatic Cell Nuclear Transfer Embryos
| SrCl₂ Concentration | Incubation Time | Cleavage Rate | Blastulation Rate | Reference |
| 5 mmol/L | 6 hours | 38.9% | Not specified | [7][8] |
| 10 mmol/L | 6 hours | 68.9% | 7.2% | [7][8] |
Experimental Protocols
The following protocols are designed as a starting point for investigating the use of strontium chloride as a non-enzymatic cell dissociating agent. Optimization for specific cell lines will be necessary.
Protocol 1: Preparation of Strontium Chloride Stock Solution
-
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O) (Molecular Weight: 266.62 g/mol )
-
Nuclease-free water or cell culture grade water
-
Sterile conical tubes (15 mL and 50 mL)
-
0.22 µm sterile filter
-
-
Procedure:
-
To prepare a 1 M stock solution, dissolve 26.66 g of SrCl₂·6H₂O in 100 mL of nuclease-free water.
-
Mix thoroughly until the salt is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, sterile tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Procedure for Cell Dissociation using Strontium Chloride
This protocol is a general guideline and should be optimized for each cell line. It is recommended to test a range of SrCl₂ concentrations (e.g., 5 mM, 10 mM, 20 mM, 50 mM) and incubation times.
-
Materials:
-
Adherent cells cultured in a T-25 or T-75 flask (or other culture vessel)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺ and Mg²⁺ free
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile strontium chloride stock solution (e.g., 1 M)
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
-
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile DPBS to remove any residual serum. Aspirate the DPBS.
-
Prepare the working solution of strontium chloride by diluting the stock solution in serum-free medium or DPBS to the desired final concentration.
-
Add the strontium chloride working solution to the flask, ensuring the entire cell monolayer is covered (e.g., 2-3 mL for a T-25 flask).
-
Incubate the flask at 37°C in a CO₂ incubator.
-
Monitor the cells under a microscope every 5-10 minutes. Look for changes in cell morphology (rounding up) and detachment.
-
Once a significant portion of the cells has detached, gently tap the side of the flask to dislodge the remaining cells.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Add an equal volume of complete culture medium to the tube to inactivate the effect of strontium chloride.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, complete culture medium.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion assay.
-
The cells are now ready for passaging or downstream applications.
-
Caption: Experimental workflow for cell dissociation using strontium chloride.
Troubleshooting and Considerations
-
Sub-optimal detachment: If cells do not detach, consider increasing the concentration of strontium chloride or the incubation time. However, be mindful of potential cytotoxicity at very high concentrations or with prolonged exposure.
-
Low cell viability: If cell viability is low, decrease the strontium chloride concentration or incubation time. Ensure that the inactivation step with complete medium is performed promptly.
-
Cell line variability: Different cell lines will respond differently to strontium chloride. It is essential to perform a dose-response and time-course experiment for each new cell line.
-
Comparison to standard methods: To validate the effectiveness of strontium chloride, it is recommended to run a parallel experiment using a standard dissociation method, such as trypsin-EDTA, and compare cell viability, re-attachment efficiency, and any functional parameters relevant to the specific cell line.
Conclusion
The use of strontium chloride as a non-enzymatic dissociating agent is a novel and exploratory application. The proposed mechanism, based on its chemical similarity to calcium, provides a scientific rationale for its potential to gently detach adherent cells. The provided protocols and data offer a foundation for researchers to investigate this application further. Through careful optimization, strontium chloride may prove to be a valuable tool in cell culture, particularly for sensitive cell lines where enzymatic methods are not ideal.
References
- 1. Strontium Chloride Sr-89 | Cl2Sr | CID 5388879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 3. diva-portal.org [diva-portal.org]
- 4. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. [Effects of strontium chloride activation on the cleavage rate and somatic cell nuclear transfer embryos in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Strontium Chloride in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium chloride (SrCl₂) is a versatile salt that has found a niche application in protein crystallization, primarily as a tool for phasing in X-ray crystallography. Its utility stems from the ability of the strontium ion (Sr²⁺) to act as a heavy-atom derivative, particularly as an effective substitute for calcium (Ca²⁺) in metalloproteins. This document provides detailed application notes and protocols for the use of strontium chloride in protein crystallization screening to aid researchers in obtaining high-quality crystals for structural studies.
Strontium's similarity in ionic radius and coordination chemistry to calcium allows it to occupy calcium-binding sites in proteins with minimal structural perturbation.[1] This isomorphic replacement is crucial for phasing methods like Single Isomorphous Replacement (SIR), Single-wavelength Anomalous Dispersion (SAD), and Multi-wavelength Anomalous Dispersion (MAD). Furthermore, strontium chloride is included in commercially available crystallization additive screens, highlighting its role as a potential crystallization enhancer.[2][3]
Data Presentation
The following tables summarize key quantitative data related to the use of strontium chloride in protein crystallization.
Table 1: Physicochemical Properties of Strontium and Calcium Ions
| Property | Strontium (Sr²⁺) | Calcium (Ca²⁺) | Reference |
| Ionic Radius (6-coordinate) | 1.18 Å | 1.00 Å | [1] |
| Common Coordination Numbers | 6, 7, 8, 9 | 6, 7, 8 | N/A |
| Preferred Ligands | Oxygen donors (e.g., carboxylates, phosphates) | Oxygen donors (e.g., carboxylates, phosphates) | N/A |
Table 2: Typical Concentration Ranges for Strontium Chloride in Crystallization Experiments
| Application | Method | Typical SrCl₂ Concentration Range | Notes | Reference |
| Heavy-Atom Derivatization | Soaking | 1 mM - 100 mM | Optimal concentration is protein-dependent and requires screening. | [4] |
| Heavy-Atom Derivatization | Co-crystallization | 0.1 mM - 20 mM | Higher concentrations may interfere with crystal nucleation. | [5] |
| Crystallization Additive | Vapor Diffusion / Microbatch | 0.1 M (as in Hampton Research Additive Screen) | Can be used to improve crystal quality or induce new crystal forms. | [2][3] |
Experimental Protocols
Protocol 1: Heavy-Atom Derivatization by Soaking
This protocol is suitable for derivatizing pre-existing protein crystals with strontium ions.
Materials:
-
Protein crystals
-
Stabilization solution (mother liquor or a solution that maintains crystal integrity)
-
Strontium chloride (SrCl₂) stock solution (e.g., 1 M in water)
-
Cryoprotectant solution
-
Micropipettes and tips
-
Crystallization plates or slides
-
Microscope
Methodology:
-
Prepare Soaking Solutions: Prepare a series of soaking solutions by adding different concentrations of SrCl₂ to the stabilization solution. A typical starting range is 1 mM, 5 mM, 10 mM, 25 mM, and 50 mM.
-
Crystal Transfer: Carefully transfer a single, well-formed protein crystal from its growth drop to a drop of the soaking solution using a cryo-loop or a fine pipette tip.
-
Incubation: Incubate the crystal in the soaking solution for a specific duration. Soaking times can range from a few minutes to several hours or even days. It is recommended to test different soaking times (e.g., 30 minutes, 2 hours, 12 hours, 24 hours).
-
Observation: Monitor the crystal periodically under a microscope for any signs of cracking, dissolution, or changes in morphology.
-
Back-Soaking (Optional): To remove non-specifically bound strontium ions, briefly transfer the crystal to a drop of fresh stabilization solution (without SrCl₂) for a few minutes before cryo-protection.
-
Cryo-protection: Transfer the soaked crystal to a cryoprotectant solution compatible with the stabilization and soaking solutions.
-
Flash-Cooling and Data Collection: Flash-cool the crystal in liquid nitrogen and proceed with X-ray diffraction data collection.
Protocol 2: Heavy-Atom Derivatization by Co-crystallization
This protocol is used when soaking is unsuccessful or when the ligand-binding site is not accessible in the pre-formed crystal lattice.
Materials:
-
Purified protein solution
-
Crystallization screening solutions
-
Strontium chloride (SrCl₂) stock solution (e.g., 1 M in water)
-
Micropipettes and tips
-
Crystallization plates (e.g., for sitting or hanging drop vapor diffusion)
Methodology:
-
Prepare Protein-SrCl₂ Mixture: Before setting up crystallization trials, add SrCl₂ to the purified protein solution to a final concentration typically ranging from 0.1 mM to 20 mM. It is advisable to screen a range of concentrations.
-
Incubation (Optional): Incubate the protein-SrCl₂ mixture on ice for a short period (e.g., 30 minutes to 1 hour) to allow for complex formation.
-
Set Up Crystallization Trials: Use the protein-SrCl₂ mixture to set up crystallization trials using your standard screening conditions (e.g., sitting or hanging drop vapor diffusion).
-
Incubation and Observation: Incubate the crystallization plates and monitor for crystal growth as you would for native protein crystallization.
-
Crystal Harvesting and Data Collection: Once crystals appear, harvest them, apply a suitable cryoprotectant if necessary, flash-cool in liquid nitrogen, and proceed with X-ray diffraction data collection.
Visualizations
Experimental Workflow for Heavy-Atom Derivatization using Strontium Chloride
Caption: Workflow for SrCl₂ heavy-atom derivatization.
Logical Relationship for Strontium Chloride as a Calcium Analog
Caption: Strontium as a calcium analog for phasing.
References
Application Notes and Protocols for Strontium Chloride as a Tracer in Geological and Hydrological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of strontium chloride (SrCl₂) as a conservative tracer in geological and hydrological investigations. The following sections detail the applications, advantages, and disadvantages of using SrCl₂, alongside detailed experimental protocols for its use in field studies.
Introduction to Strontium Chloride as a Tracer
Strontium chloride is a highly soluble salt that can be introduced into water systems to trace the movement, flow paths, and transport characteristics of water in both surface and subsurface environments. When dissolved in water, it dissociates into strontium (Sr²⁺) and chloride (Cl⁻) ions. The strontium ion is the primary tracer of interest due to its typically low background concentrations in many geological formations and its conservative nature, meaning it travels with the water without significant interaction with the surrounding geological media.[1][2]
Tracer studies are essential for understanding complex hydrological systems. They provide critical data for applications such as delineating groundwater flow paths, quantifying contaminant transport, determining the connectivity between surface and groundwater, and characterizing aquifer properties.[3][4][5][6] While fluorescent dyes and other salts like sodium chloride (NaCl) and potassium bromide (KBr) are commonly used, strontium chloride offers a viable alternative in specific scenarios.[1][6]
Applications in Geological and Hydrological Studies
The application of strontium chloride as a tracer is versatile, addressing numerous questions in geological and hydrological research:
-
Groundwater Flow Path Delineation: Identifying the trajectory of groundwater flow, particularly in complex terrains like karst or fractured rock aquifers.[7][8]
-
Travel Time and Velocity Measurement: Determining the time it takes for water to travel between two points, which is crucial for assessing contaminant transport risk.
-
Aquifer Characterization: Estimating aquifer properties such as porosity, dispersivity, and hydraulic conductivity through the analysis of tracer breakthrough curves.[9]
-
Surface Water-Groundwater Interaction: Quantifying the exchange of water between rivers, lakes, and adjacent aquifers.[9]
-
Contaminant Transport Studies: Simulating the movement of soluble contaminants to predict their fate and transport in the environment.
-
Verification of Hydraulic Connectivity: Confirming flow connections between injection and monitoring points, such as between sinkholes and springs in karst systems.[7]
Comparison of Strontium Chloride with Other Salt Tracers
The selection of a tracer is a critical step in the design of a tracer study. The ideal tracer is conservative, easily detectable at low concentrations, has low background concentrations in the study area, is non-toxic, and affordable. The following table compares strontium chloride with other commonly used salt tracers.
| Tracer | Advantages | Disadvantages | Primary Analytical Method |
| **Strontium Chloride (SrCl₂) ** | - Typically very low natural background concentrations.- Sr²⁺ is less likely to be involved in biological uptake than Na⁺ or K⁺.- High analytical sensitivity. | - Higher cost compared to NaCl.- Potential for cation exchange in clay-rich formations. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS) |
| Sodium Chloride (NaCl) | - Low cost and readily available.- Easy to measure in the field using electrical conductivity (EC) probes.[2] | - High and variable natural background concentrations can interfere with detection.- High concentrations can cause density effects, altering the natural flow path. | Electrical Conductivity, Ion Chromatography |
| Potassium Bromide (KBr) | - Bromide (Br⁻) has very low natural background concentrations.[1] | - Higher cost than NaCl.- Bromide can be subject to degradation under certain conditions. | Ion-Selective Electrode (ISE), Ion Chromatography |
| Lithium Bromide (LiBr) | - Lithium (Li⁺) often has low background concentrations. | - Can be subject to cation exchange.- Higher cost. | ICP-MS, AAS |
Experimental Protocols
The following protocols provide a generalized framework for conducting a tracer test using strontium chloride. These should be adapted to the specific objectives and conditions of the study site.
Protocol 1: Slug Injection Tracer Test in a Stream
This protocol is designed to measure stream discharge or characterize a stream reach using an instantaneous injection of strontium chloride.
Objective: To determine stream discharge or characterize solute transport in a stream reach.
Materials:
-
Strontium chloride (SrCl₂) powder or a concentrated stock solution
-
Graduated containers for preparing the tracer solution
-
Field scale for weighing the tracer
-
Data logger with probes for electrical conductivity (EC) and temperature (for preliminary assessment and comparison)
-
Automatic water samplers or manual sampling bottles
-
GPS for recording locations
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Site Selection and Characterization:
-
Select an injection point in a turbulent area to promote rapid mixing.
-
Choose a sampling location sufficiently downstream to ensure complete mixing of the tracer across the stream's cross-section. The required mixing length can be estimated using empirical formulas.[4]
-
Measure the background concentration of strontium and EC at the sampling location.
-
-
Tracer Mass Calculation:
-
Estimate the stream discharge (Q) using a velocity-area method or other means.
-
Determine the desired peak concentration of strontium at the sampling location. This should be significantly higher than the background concentration but below any environmental toxicity levels.
-
Calculate the required mass of SrCl₂ using the following formula for a slug injection: Mass (g) = Q (m³/s) × C_peak (g/m³) × t_duration (s) Where C_peak is the target peak concentration and t_duration is the estimated time for the tracer to pass the sampling point.
-
-
Tracer Injection:
-
Dissolve the calculated mass of SrCl₂ in a known volume of stream water.
-
Instantaneously pour the solution into the center of the stream at the injection point.
-
Record the exact time of injection.
-
-
Sample Collection:
-
Begin collecting samples at the downstream location before the expected arrival of the tracer.
-
Increase the sampling frequency as the tracer front is expected to arrive.
-
Continue sampling through the peak and tail of the breakthrough curve until the concentration returns to background levels.
-
If using an automatic sampler, program it to collect samples at the desired intervals.
-
-
Sample Analysis:
-
Analyze the collected water samples for strontium concentration using ICP-MS or AAS.
-
-
Data Analysis:
Protocol 2: Constant Rate Injection Tracer Test in Groundwater
This protocol is suitable for determining groundwater velocity and aquifer characteristics between two wells.
Objective: To determine groundwater flow velocity and transport parameters.
Materials:
-
Strontium chloride (SrCl₂)
-
Large volume container for the tracer solution
-
Constant-rate injection pump
-
Tubing for injection and sampling
-
Downhole water quality probes or pumps for sample collection
-
Sample bottles
-
Flow meter
Procedure:
-
Pre-Test Procedures:
-
Conduct a preliminary analysis to determine the groundwater flow direction and estimate the travel time.
-
Install injection and monitoring wells.
-
Collect background water samples from all monitoring wells to determine the ambient strontium concentration.
-
-
Tracer Solution Preparation:
-
Calculate the required mass of SrCl₂ to achieve a detectable plateau concentration at the monitoring well.
-
Prepare a concentrated tracer solution in a large reservoir.
-
-
Tracer Injection:
-
Begin injecting the tracer solution into the injection well at a constant, known flow rate.[11]
-
Monitor the injection rate and total volume injected throughout the test.
-
-
Sample Collection:
-
Begin sampling at the monitoring well(s) before the expected arrival of the tracer.
-
Increase sampling frequency as the tracer is expected to arrive.
-
Continue sampling until a stable plateau concentration is observed and then until the concentration returns to background after the injection is stopped.
-
-
Sample Analysis:
-
Analyze the collected samples for strontium concentration using ICP-MS or AAS.
-
-
Data Analysis:
-
Plot the breakthrough curve of strontium concentration versus time.
-
Determine the arrival time of the tracer front and the time to reach the plateau concentration.
-
Calculate the groundwater velocity based on the travel time and distance between the wells.
-
Analyze the shape of the breakthrough curve to estimate dispersion and other transport parameters.[12]
-
Protocol 3: Sample Collection, Preservation, and Analysis
Objective: To ensure the integrity of water samples for accurate strontium analysis.
Materials:
-
High-density polyethylene (B3416737) (HDPE) sample bottles
-
0.45 µm syringe filters
-
Nitric acid (HNO₃), trace metal grade
-
Pipettes
Procedure:
-
Sample Collection:
-
Rinse the sample bottle three times with the water to be sampled.
-
If sampling from a well, ensure the well has been adequately purged.[13]
-
Collect the water sample.
-
-
Filtration and Preservation:
-
Immediately filter the sample through a 0.45 µm filter to remove suspended solids.
-
Acidify the sample to a pH < 2 with trace metal grade nitric acid.[14] This prevents the precipitation of strontium and adsorption to the container walls.
-
-
Storage and Transport:
-
Store the samples in a cool, dark place.
-
Transport the samples to the laboratory for analysis as soon as possible.
-
-
Laboratory Analysis:
-
Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for the determination of total strontium concentration.
-
Prepare a series of calibration standards using a certified strontium standard solution.
-
Analyze the samples along with blanks and quality control standards to ensure data accuracy and precision.
-
Data Presentation
Quantitative data from tracer tests should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Data from a Slug Injection Tracer Test in a Stream
| Time (minutes) | Strontium Concentration (µg/L) |
| 0 | 0.5 |
| 5 | 0.6 |
| 10 | 25.8 |
| 15 | 150.3 |
| 20 | 85.2 |
| 25 | 40.1 |
| 30 | 15.7 |
| 45 | 2.1 |
| 60 | 0.7 |
Table 2: Hypothetical Data from a Constant Rate Injection Tracer Test in Groundwater
| Time (hours) | Strontium Concentration (µg/L) |
| 0 | 1.2 |
| 24 | 1.3 |
| 48 | 5.6 |
| 72 | 55.4 |
| 96 | 98.7 |
| 120 | 100.2 |
| 144 | 99.8 |
| 168 (Injection Stop) | 100.5 |
| 192 | 45.3 |
| 216 | 10.2 |
| 240 | 1.5 |
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in strontium chloride tracer studies.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. books.gw-project.org [books.gw-project.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. USGS Standard Methods [water.usgs.gov]
- 5. Strontium Chloride Sr 89 Injection [drugfuture.com]
- 6. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. "Tracer tests in karst hydrogeology and speleology" by Nico Goldscheider, Joe Meiman et al. [digitalcommons.usf.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. USGS Water Resources Investigations Report 00-4261--Tracer Injection [pubs.usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. twdb.texas.gov [twdb.texas.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Strontium Chloride on Gut Microbiota in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating the effects of strontium chloride on the gut microbiota in animal models. The information is compiled from recent studies and is intended to guide researchers in designing and conducting their own experiments.
Introduction
Strontium, an element with chemical similarities to calcium, has been investigated for its effects on various physiological processes, including bone health and reproductive function. Recent research has extended to its interaction with the gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract that plays a crucial role in host health. Understanding the impact of strontium chloride (SrCl₂) on the gut microbiome is essential for elucidating its mechanisms of action and for the development of strontium-based therapeutic strategies.
Animal models, particularly rats, have been instrumental in these investigations. Studies have shown that while strontium chloride may not significantly alter the overall diversity of the gut microbiota, it can induce notable changes in the abundance of specific bacterial taxa.[1][2] These alterations in the gut microbial composition have been correlated with physiological effects, such as improved bone mass and reproductive function.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of strontium chloride on the gut microbiota in Wistar rats.
Table 1: Effects of Strontium Chloride on Gut Microbiota Alpha Diversity
| Study Reference | Animal Model | Dosage (mg/kg BW) | Duration | Alpha Diversity Indices (Shannon, Simpson, ACE, Chao1) |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | 37 days | No significant effect |
| Xi et al., 2023[2] | Male Wistar Rats | 100, 200, 400 | Not specified | No significant effect |
Table 2: Significant Changes in Relative Abundance of Bacterial Phyla
| Study Reference | Animal Model | Dosage (mg/kg BW) | Phylum | Observation |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Bacteroidetes | Significantly reduced |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Tenericutes | Significantly reduced |
| Xi et al., 2023[2] | Male Wistar Rats | 400 | Bacteroidetes | Increased |
Table 3: Significant Changes in Relative Abundance of Bacterial Genera
| Study Reference | Animal Model | Dosage (mg/kg BW) | Genus | Observation |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Romboutsia | Reduced |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Ruminococcaceae_UCG_014 | Reduced |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Weissella | Reduced |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Eubacterium_coprostanoligenes_group | Reduced |
| Xi et al., 2023[1] | Male Wistar Rats | 50, 100, 200 | Jeotgalicoccus | Increased |
| Xi et al., 2023[2] | Male Wistar Rats | 100 | Clostridia, Clostridiales, Peptostreptococcaceae | Increased |
| Xi et al., 2023[2] | Male Wistar Rats | 200 | Planococcaceae, Solibacillus, Oceanobacillus | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Animal Model and Strontium Chloride Administration
Objective: To assess the in vivo effects of oral strontium chloride administration on the gut microbiota.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Strontium chloride (SrCl₂)
-
Standard laboratory chow
-
Sterile water
-
Oral gavage needles
-
Animal caging and husbandry equipment
Protocol:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the rats into control and experimental groups.
-
Dosage Preparation: Prepare fresh solutions of strontium chloride in sterile water at the desired concentrations (e.g., 50, 100, 200, 400 mg/kg body weight). The control group receives sterile water as a vehicle.
-
Administration: Administer the strontium chloride solutions or vehicle to the respective groups daily via oral gavage. The volume of administration should be consistent across all groups.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight regularly.
-
Duration: Continue the treatment for a predetermined period, for example, 37 days, as cited in the literature.[1]
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect colonic contents for gut microbiota analysis.
Gut Microbiota Analysis via 16S rDNA Sequencing
Objective: To characterize the composition of the gut microbiota.
Materials:
-
Collected colonic contents
-
DNA extraction kit
-
PCR reagents (primers for the V3-V4 region of the 16S rRNA gene, polymerase, dNTPs)
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Protocol:
-
DNA Extraction: Extract total bacterial DNA from the colonic content samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries.
-
Sequencing: Perform paired-end sequencing on a next-generation sequencing platform.
-
Data Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Perform taxonomic assignment of the OTUs.
-
Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1, ACE) to assess species richness and evenness within samples.
-
Calculate beta diversity to compare the microbial community composition between different treatment groups.
-
Use statistical analyses (e.g., LEfSe) to identify specific bacterial taxa that are differentially abundant between groups.
-
Visualizations
Experimental Workflow
Caption: Workflow for Investigating Strontium Chloride Effects on Gut Microbiota.
Logical Relationship of Strontium Chloride's Effects
Caption: Postulated Mechanism of Strontium Chloride's Physiological Effects.
References
- 1. Strontium Chloride Improves Reproductive Function and Alters Gut Microbiota in Male Rats | MDPI [mdpi.com]
- 2. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium Chloride Improves Reproductive Function and Alters Gut Microbiota in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Strontium chloride improves bone mass by affecting the gut microbiota in young male rats [frontiersin.org]
Troubleshooting & Optimization
troubleshooting failed flame test for strontium chloride identification
Welcome to the Technical Support Center for Flame Test Analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flame tests for the identification of elements, with a specific focus on strontium chloride.
Frequently Asked questions (FAQs)
Q1: What is the expected flame color for strontium chloride?
A successful flame test with strontium chloride will produce a vibrant crimson or scarlet red flame.[1][2][3][4][5] This characteristic color is due to the electronic transitions of strontium atoms when heated in the flame.[3][6][7][8][9]
Q2: My flame test for strontium chloride produced no color or a very weak color. What are the possible causes?
Several factors can lead to a failed or weak flame test:
-
Contaminated Loop: The most common issue is a contaminated nichrome or platinum wire loop.[7][10][11][12][13] Residue from previous tests can interfere with the results.
-
Insufficient Heat: The flame may not be hot enough to excite the strontium electrons sufficiently.[12][13]
-
Low Concentration of Sample: The amount of strontium chloride on the loop may be too small to produce a visible color.[2]
-
Incorrect Sample Preparation: For solid samples, the wire should be moistened with concentrated hydrochloric acid before picking up the solid to ensure enough sample adheres to the wire.[11][14][15]
Q3: The flame color I observed was orange or yellow, not red. What does this indicate?
An orange or yellow flame is almost always due to sodium contamination.[2][3][5][16] Sodium is a very common element and produces a very intense yellow-orange flame that can easily mask other colors.[2][3][5][16] Even trace amounts of sodium can lead to this issue. Thoroughly cleaning the wire loop is crucial to avoid this.[10][11][14][15][17] Using a cobalt blue glass to view the flame can help filter out the yellow light from sodium, making the red from strontium more visible.[16]
Q4: The red flame from my strontium chloride test was very brief. Is this normal?
Yes, it is common for the initial burst of color to be the most intense and then fade.[14][18] This can happen as the sample on the wire is consumed or as the water from a solution evaporates.[19] Re-dipping the wire in the sample or acid can sometimes produce another flash of color.[14][15]
Q5: How can I differentiate the red flame of strontium from other red-producing elements like lithium?
While both strontium and lithium produce red flames, there are subtle differences in their hues.[9][20] Strontium typically gives a more intense, crimson or scarlet red, while lithium produces a carmine (B74029) or magenta red.[2][3][4] To confirm the identity, it is best to compare the flame of the unknown sample side-by-side with a known sample of strontium chloride and lithium chloride.[9]
Troubleshooting Guide
If you are experiencing issues with your flame test for strontium chloride, follow this step-by-step troubleshooting guide.
Problem: No red flame is observed, or the flame is a different color.
Experimental Protocols
Detailed Methodology for Flame Test Using a Nichrome Wire
-
Prepare the Wire Loop: Clean a nichrome (or platinum) wire loop by repeatedly dipping it in concentrated hydrochloric acid and then holding it in the hottest part of a Bunsen burner flame (the tip of the inner blue cone).[11][14][15][17] Continue this process until the wire no longer imparts any color to the flame.[10][11][14][15][17]
-
Sample Application (Solid): Moisten the clean loop with concentrated hydrochloric acid and then dip it into a small amount of the solid strontium chloride sample, ensuring some of the solid adheres to the loop.[11][14]
-
Sample Application (Solution): Dip the clean loop directly into the strontium chloride solution.[11]
-
Introduce to Flame: Introduce the end of the wire loop into the edge of the Bunsen burner flame.[17]
-
Observation: Observe the color of the flame produced. A positive test for strontium will show a crimson to scarlet red color.[1][4][5]
-
Cleaning: After the test, clean the wire loop thoroughly as described in step 1 before proceeding to the next sample.[10]
Data Presentation
Table 1: Flame Colors of Common Metal Ions
This table provides a reference for the characteristic flame colors produced by various metal ions. Use this to compare and distinguish the flame color of strontium from other potential elements.
| Metal Ion | Chemical Symbol | Characteristic Flame Color |
| Strontium | Sr²⁺ | Crimson / Scarlet Red[1][2][4][5] |
| Lithium | Li⁺ | Carmine / Magenta Red[2][3] |
| Calcium | Ca²⁺ | Orange-Red[9][11] |
| Sodium | Na⁺ | Intense Yellow-Orange[2][9][16] |
| Potassium | K⁺ | Lilac (Pale Purple)[1][17] |
| Barium | Ba²⁺ | Pale Green[9][11] |
| Copper(II) | Cu²⁺ | Blue-Green[1][11] |
References
- 1. Classroom Resources | Flame Test (Rainbow Demo) | AACT [teachchemistry.org]
- 2. How to Do a Flame Test for Qualitative Analysis [thoughtco.com]
- 3. What is the color of the flame test for SrCl2?_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Colors of Elements in a Flame - Strontium Chloride | Chemical Education Xchange [chemedx.org]
- 6. Misconceptions and Insights about Flame Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7+ Ace Your Flame Test Lab Answers: Easy Guide [jitsi.cmu.edu.jm]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. vittaeducation.com [vittaeducation.com]
- 11. chemguide.uk [chemguide.uk]
- 12. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 13. activistquiz.amnesty.or.th [activistquiz.amnesty.or.th]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cool Fire [ruf.rice.edu]
- 16. Flame test - Wikipedia [en.wikipedia.org]
- 17. content.njctl.org [content.njctl.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. quora.com [quora.com]
Technical Support Center: Optimizing Strontium Chloride for Oocyte Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium chloride (SrCl₂) for oocyte activation.
Troubleshooting Guide
This guide addresses common issues encountered during oocyte activation protocols using strontium chloride.
| Problem | Potential Cause | Recommended Solution |
| Low or no oocyte activation | Sub-optimal SrCl₂ concentration or incubation time. | The optimal concentration and duration of SrCl₂ treatment are critical. For mouse oocytes, a concentration of 10 mM SrCl₂ for 2.5 to 3 hours is often effective.[1][2][3] Higher concentrations may require shorter incubation times; for instance, 15 mM SrCl₂ has shown high blastocyst development with a 1.5-hour incubation.[1] |
| Presence of calcium in the activation medium. | Strontium chloride activation is significantly more effective in a calcium-free medium.[2][4] Calcium ions compete with strontium ions, leading to a lower activation rate.[5] If using standard culture media containing calcium, consider adding a chelating agent like EGTA.[6] | |
| Oocyte quality or maturation stage. | Ensure oocytes are at the appropriate metaphase II (MII) stage. Oocytes collected 18 hours post-hCG injection have shown good activation and development rates.[2] | |
| High rates of oocyte lysis or degeneration | SrCl₂ concentration is too high or incubation is too long. | While higher concentrations can activate oocytes, they may also be toxic with prolonged exposure. For example, 15 mM SrCl₂ for 12 hours resulted in low blastocyst development.[1] If lysis is observed, try reducing the SrCl₂ concentration or the incubation time. |
| Presence of cumulus cells. | Cumulus-enclosed oocytes may show increased lysis with high-intensity SrCl₂ treatment.[2][4] Removing cumulus cells before activation is recommended. The addition of cytochalasin B (CB) to the SrCl₂ medium can markedly reduce the lysis of cumulus-enclosed oocytes.[2][4] | |
| Successful activation but poor blastocyst development | Sub-optimal activation stimulus. | While a high activation rate is the first step, subsequent development to the blastocyst stage is a better indicator of successful activation.[1] The combination of SrCl₂ concentration and incubation time needs to be optimized for developmental competence, not just activation. For example, 10 mM SrCl₂ for 3 hours produced the highest blastocyst rate in one study.[1] |
| Inappropriate culture conditions post-activation. | Ensure the post-activation culture medium and conditions are optimal for embryo development. | |
| The absence of cytochalasin B (CB). | The presence of 5 µg/mL of cytochalasin B in the activating medium has been shown to improve blastulation rates, even though it doesn't affect the initial activation rate.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of oocyte activation by strontium chloride?
A1: Strontium chloride mimics the effect of sperm by inducing intracellular calcium (Ca²⁺) oscillations within the oocyte.[1][7] It is thought to activate the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors on the endoplasmic reticulum, leading to the release of stored calcium.[1][8][9] These calcium oscillations are a critical signal for the oocyte to resume meiosis and begin embryonic development.[7]
Q2: Why is a calcium-free medium recommended for strontium chloride activation?
A2: A calcium-free medium is recommended because calcium ions can compete with strontium ions, reducing the efficiency of the activation process.[2][5] Studies have shown that the activation rate is significantly lower in calcium-containing media compared to calcium-free media.[2][4]
Q3: What is the optimal concentration and incubation time for strontium chloride activation?
A3: The optimal conditions can vary between species and even between different strains of the same species.[10] For mouse oocytes, a common starting point is 10 mM SrCl₂ for 2.5 to 3 hours.[1][2][8] However, optimization is key. As a general trend, higher concentrations of SrCl₂ require shorter incubation times to achieve optimal blastocyst development.[1]
Q4: Should I use cytochalasin B with strontium chloride?
A4: While not essential for the initial activation, the addition of cytochalasin B (typically 5 µg/mL) to the activation medium has been shown to significantly increase the rate of development to the blastocyst stage and can reduce the lysis of cumulus-enclosed oocytes.[2][4]
Q5: Can strontium chloride be used to activate oocytes from species other than mice?
A5: Yes, strontium chloride has been used to activate oocytes from various species, including rats, rabbits, cattle, pigs, and buffaloes.[8][9][10] However, its effectiveness in human oocytes is still a matter of debate, with some studies showing it fails to induce calcium release and activation.[11][12][13]
Q6: How does strontium chloride activation compare to other methods like calcium ionophore?
A6: Strontium chloride is favored in mouse studies because it induces a series of calcium oscillations, which more closely mimics natural fertilization compared to the single, prolonged calcium rise induced by calcium ionophores like ionomycin (B1663694).[5] This oscillatory pattern is believed to lead to improved pre-implantation development.[1] However, in human oocytes, ionomycin appears to be more efficient at inducing activation.[5]
Quantitative Data Summary
Table 1: Effect of SrCl₂ Concentration and Incubation Time on Mouse Oocyte Development
| SrCl₂ Concentration | Incubation Time | Activation Rate (%) | Blastocyst Rate (%) | Reference |
| 10 mM | 0.5 - 5 h | 88.4 - 91.2 | - | [2] |
| 10 mM | 2.5 h | - | 57.3 | [2] |
| 10 mM | 3 h | - | 39 | [1] |
| 15 mM | 1.5 h | - | Highest in 1.5h group | [1] |
| 5 mM | 3 h | - | Optimum development | [1] |
| 1.74 mM | 6 h | - | Optimum development | [1] |
| 1.74 mM | 12 h | - | 11 | [1] |
Table 2: Comparison of Activation Media Components for Mouse Oocytes
| Activation Medium | Activation Rate (%) | Blastocyst Rate (%) | Reference |
| 10 mM SrCl₂ in Ca²⁺-free medium | High | 57.3 (with CB) | [2] |
| 10 mM SrCl₂ in Ca²⁺-containing medium | 37.7 | Low | [2] |
| 10 mM SrCl₂ with Cytochalasin B | Same as without | Higher than without | [2] |
| 10 mM SrCl₂ without Cytochalasin B | Same as with | Lower than with | [2] |
Experimental Protocols
Protocol 1: Parthenogenetic Activation of Mouse Oocytes with Strontium Chloride
This protocol is adapted from studies demonstrating high activation and blastocyst development rates.[2][4]
-
Oocyte Collection: Collect metaphase II (MII) oocytes from superovulated female mice approximately 18 hours after human chorionic gonadotropin (hCG) administration.
-
Cumulus Cell Removal: If oocytes are cumulus-enclosed, remove the cumulus cells by brief incubation in a hyaluronidase (B3051955) solution.
-
Activation Medium Preparation: Prepare a calcium-free M16 or CZB medium supplemented with 10 mM strontium chloride (SrCl₂) and 5 µg/mL cytochalasin B. Pre-equilibrate the medium to 37°C in a 5% CO₂ incubator.
-
Oocyte Activation: Wash the cumulus-free oocytes and place them in the prepared activation medium. Incubate for 2.5 to 3 hours at 37°C in a 5% CO₂ atmosphere.
-
Post-Activation Culture: After incubation, thoroughly wash the oocytes in a fresh, pre-equilibrated culture medium (e.g., KSOM) to remove the SrCl₂ and cytochalasin B.
-
Embryo Culture: Culture the activated oocytes in the appropriate embryo culture medium and monitor for cleavage and development to the blastocyst stage.
Visualizations
Caption: Signaling pathway of strontium chloride-induced oocyte activation.
Caption: Experimental workflow for oocyte activation using strontium chloride.
Caption: Troubleshooting flowchart for strontium chloride oocyte activation.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of assisted oocyte activation with calcium- ionophore and strontium chloride on in vitro ICSI outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient strontium-induced activation of mouse oocytes in standard culture media by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction in mammalian oocytes during fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubs.icar.org.in [epubs.icar.org.in]
- 9. Strontium-induced rat egg activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chemical combinations on the parthenogenetic activation of mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oocyte activation deficiency and assisted oocyte activation: mechanisms, obstacles and prospects for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium fails to induce Ca2+ release and activation in human oocytes despite the presence of functional TRPV3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing precipitation of strontium salts in complex buffer solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of strontium salts in complex buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my clear buffer solution turn cloudy after adding a strontium-containing compound?
A1: The cloudiness, or turbidity, you're observing is likely due to the precipitation of an insoluble strontium salt. This happens when the concentration of strontium ions (Sr²⁺) and a specific anion in your buffer exceed the solubility product (Ksp) of the corresponding salt. The two most common culprits in biological buffers are phosphate (B84403) and carbonate ions, which form highly insoluble strontium phosphate and strontium carbonate salts.
Q2: Which common biological buffers are most likely to cause strontium salt precipitation?
A2: Phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), are the most common cause of strontium phosphate precipitation[1][2][3]. Additionally, buffers that can absorb atmospheric carbon dioxide (CO₂) can lead to the formation of carbonate ions, causing strontium carbonate to precipitate, especially in neutral to alkaline conditions[4][5].
Q3: How does pH affect the solubility of strontium salts?
A3: pH is a critical factor. The solubility of strontium salts of weak acids, like strontium carbonate and strontium phosphate, is highly dependent on pH.
-
Strontium Carbonate (SrCO₃): Solubility significantly increases as the pH becomes more acidic. In acidic solutions, carbonate ions (CO₃²⁻) are protonated to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), which reduces the concentration of free carbonate ions available to precipitate with strontium[4]. Dissolved carbon dioxide from the air can also lower the pH, increasing solubility[6].
-
Strontium Phosphate (Sr₃(PO₄)₂): The phosphate ion exists in different protonation states depending on the pH (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). At lower pH values, the more protonated, and more soluble, forms of phosphate dominate. This reduces the concentration of the fully deprotonated phosphate ion (PO₄³⁻), thus increasing the solubility of strontium phosphate.
Q4: Can temperature changes cause my strontium solution to precipitate?
A4: Yes, temperature can affect solubility. While the effect can vary, a sudden change in temperature, such as moving a solution from a warm incubator to room temperature, can decrease the solubility of some salts and induce precipitation[4][7]. It is crucial to maintain a consistent temperature during your experiments.
Q5: What are chelating agents and can they help prevent precipitation?
A5: Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "sequestering" it in the solution and preventing it from reacting with other ions. Agents like Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Cyclohexanediaminetetraacetic acid (CDTA) are highly effective at binding strontium ions[8]. By chelating the Sr²⁺ ions, these agents keep them in solution and prevent them from forming insoluble precipitates with phosphate or carbonate.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Adding Strontium to a Phosphate Buffer
-
Problem: You are adding a soluble strontium salt (e.g., Strontium Chloride, SrCl₂) to a phosphate buffer (e.g., PBS), and a white precipitate forms instantly.
-
Cause: The concentrations of strontium (Sr²⁺) and phosphate (PO₄³⁻) ions have exceeded the very low solubility product of strontium phosphate.
-
Solutions:
-
Change the Buffer System: This is the most effective solution. Replace the phosphate buffer with a non-precipitating alternative. Good options include TRIS (Tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), or MOPS (3-(N-morpholino)propanesulfonic acid), as these do not contain ions that form insoluble salts with strontium.
-
Lower the pH: If you must use a phosphate buffer, lowering the pH (e.g., to pH 6.0-6.5) will increase the solubility of strontium phosphate. However, this may not be compatible with your experimental biological system.
-
Reduce Reactant Concentrations: Decrease the concentration of either the strontium salt or the phosphate in the buffer. This may not always be possible depending on the experimental requirements.
-
Add a Chelating Agent: Introduce a chelating agent like EDTA into the buffer before adding the strontium salt. The EDTA will bind to the Sr²⁺ ions and keep them from precipitating. Ensure the chelator concentration is sufficient to bind the strontium and that its presence does not interfere with downstream applications.
-
Issue 2: Solution Becomes Cloudy Over Time or After pH Adjustment
-
Problem: Your strontium-containing buffer solution was initially clear but became cloudy after some time, or after you adjusted the pH upwards.
-
Cause: This is often due to the absorption of atmospheric CO₂, which forms carbonic acid and subsequently carbonate ions in the solution. As the pH increases (becomes more alkaline), the equilibrium shifts towards the carbonate ion (CO₃²⁻), which then precipitates with Sr²⁺ to form strontium carbonate (SrCO₃)[4][5].
-
Solutions:
-
Work with Degassed Solutions: Prepare your buffers using deionized water that has been degassed by boiling or sparging with an inert gas like nitrogen or argon to remove dissolved CO₂.
-
Maintain a Closed System: Keep your buffer containers tightly sealed to minimize contact with the atmosphere.
-
Control the pH: Maintain a slightly acidic to neutral pH (if your experiment allows) to keep the concentration of carbonate ions low.
-
Use a CO₂-Resistant Buffer: Buffers like HEPES are known to be less susceptible to pH shifts from CO₂ absorption compared to bicarbonate-based buffers.
-
Quantitative Data Summary
The tendency of a salt to precipitate is governed by its Solubility Product Constant (Ksp). A smaller Ksp value indicates lower solubility.
Table 1: Solubility Product Constants (Ksp) of Common Strontium Salts at 25°C
| Compound Name | Formula | Ksp Value | Citation(s) |
| Strontium Carbonate | SrCO₃ | 5.60 x 10⁻¹⁰ | [9][10] |
| Strontium Phosphate | Sr₃(PO₄)₂ | ~1.0 x 10⁻³¹ | [11][12][13] |
| Strontium Sulfate | SrSO₄ | 3.2 x 10⁻⁷ | [14] |
| Strontium Fluoride | SrF₂ | 4.33 x 10⁻⁹ | [9] |
Note: Ksp values can vary slightly between different sources.
Key Experimental Protocols
Protocol 1: Selection and Preparation of a Non-Precipitating Buffer
This protocol describes how to select and prepare a buffer suitable for experiments involving soluble strontium salts.
1. Buffer Selection:
- Avoid buffers containing high concentrations of phosphate, carbonate, or sulfate.
- Recommended alternatives: TRIS, HEPES, MOPS. Choose a buffer with a pKa value close to your desired experimental pH.
2. Materials:
- Buffer substance (e.g., TRIS base, HEPES free acid)
- High-purity, deionized, and degassed water
- Acid or base for pH adjustment (e.g., HCl, NaOH)
- Calibrated pH meter
- Sterile, airtight storage bottle
3. Procedure:
- Calculate the required mass of the buffer substance for your desired concentration and volume.
- Dissolve the buffer substance in approximately 80% of the final volume of degassed, deionized water.
- Place the solution on a magnetic stirrer.
- Monitor the pH using a calibrated pH meter.
- Adjust the pH to the desired value by slowly adding a concentrated solution of acid (e.g., HCl for TRIS) or base (e.g., NaOH for HEPES).
- Once the target pH is reached, transfer the solution to a volumetric flask and add degassed water to the final volume.
- Filter the buffer through a 0.22 µm filter into a sterile, airtight container. Store at 4°C and minimize exposure to air.
Protocol 2: Using a Chelating Agent to Prevent Precipitation
This protocol outlines the use of EDTA to prevent strontium precipitation in a buffer that would otherwise cause it.
1. Objective: To prepare a solution containing a specific concentration of strontium in a phosphate-containing buffer without precipitation.
2. Materials:
- Phosphate buffer (e.g., PBS)
- Strontium chloride (SrCl₂) stock solution
- EDTA disodium (B8443419) salt dihydrate
- Magnetic stirrer and stir bar
3. Procedure:
- Determine the final molar concentration of strontium you require in your solution.
- Add EDTA to your phosphate buffer to a final concentration that is equimolar or slightly higher (e.g., 1.1x) than the final strontium concentration.
- Dissolve the EDTA completely in the buffer with stirring. This may require gentle warming or pH adjustment, as EDTA dissolves best at a pH of ~8.0. Ensure the final pH is suitable for your experiment.
- Once the EDTA is fully dissolved, slowly add the required volume of your strontium chloride stock solution while the buffer is continuously stirring.
- The solution should remain clear, as the EDTA will chelate the Sr²⁺ ions, preventing them from reacting with the phosphate ions.
- Crucial Control: Prepare a control sample by adding the same amount of strontium to the buffer without EDTA to confirm that precipitation would have occurred.
Caution: The presence of a strong chelator like EDTA can impact biological systems by sequestering other essential divalent cations (e.g., Ca²⁺, Mg²⁺). This effect must be considered in your experimental design.
Visual Guides
Caption: Key factors affecting strontium salt precipitation in solution.
Caption: Troubleshooting workflow for preventing strontium precipitation.
References
- 1. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility of Some Strontium Phosphates [agris.fao.org]
- 3. Precipitate formation in the strontium-phosphate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Strontium carbonate - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. irancelestite.com [irancelestite.com]
- 8. The removal of strontium from the mouse by chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 10. sciencegeek.net [sciencegeek.net]
- 11. brainly.com [brainly.com]
- 12. Solved Strontium phosphate, Sr3(PO4)2 has a Ksp = 1.0×10-31 | Chegg.com [chegg.com]
- 13. Untitled Document [chem.fsu.edu]
- 14. Ksp Table [chm.uri.edu]
Technical Support Center: Dehydration of Strontium Chloride Hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydration of strontium chloride hexahydrate (SrCl₂·6H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the dehydration of strontium chloride hexahydrate?
A1: The main challenges include:
-
Multi-step Dehydration: The process is not a single event but occurs in distinct stages, forming intermediate hydrates (dihydrate and monohydrate) which can complicate process control.[1][2]
-
Mechanical Degradation: Significant volume and structural changes between the different hydrate (B1144303) forms can lead to mechanical instability, including cracking and fracturing of the material, especially when in pellet form.[1][3][4]
-
Asymmetric Kinetics: The rates of the dehydration steps are not uniform. The final conversion from monohydrate to the anhydrous form is particularly slow and can be a rate-limiting step.[1][4]
-
Potential for Hydrolysis: Like other metal chlorides, there is a potential for hydrolysis at elevated temperatures, which can lead to the formation of undesirable byproducts. While not extensively detailed for SrCl₂, it is a common challenge with similar compounds.[5]
Q2: What are the different stable hydrate forms of strontium chloride?
A2: Strontium chloride can exist in several stable hydration states depending on temperature and humidity. The common forms are:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Strontium chloride dihydrate (SrCl₂·2H₂O)
-
Strontium chloride monohydrate (SrCl₂·H₂O)
-
Anhydrous strontium chloride (SrCl₂)[1]
Q3: At what temperatures do the dehydration transitions occur?
A3: The dehydration of strontium chloride hexahydrate begins at temperatures above 61°C (142°F).[6][7] The complete removal of all water molecules to form the anhydrous salt occurs at approximately 320°C (608°F).[6][7] The transitions to the intermediate dihydrate and monohydrate forms occur at progressive temperatures within this range. For example, the hexahydrate loses four water molecules to form the dihydrate at around 61.4°C, which then becomes the monohydrate at 100°C, and finally the anhydrous form at temperatures above 200°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dehydration | Insufficient temperature or time for the final dehydration step (monohydrate to anhydrous). | Increase the final temperature to above 320°C to ensure complete dehydration.[6][7] Prolong the heating time at the final temperature, as the transition from monohydrate to anhydrous SrCl₂ is kinetically slow.[1] |
| Material Cracking/Fracturing (Pellets) | Mechanical stress from significant volume changes during the phase transitions from hexahydrate to lower hydrates and the anhydrous form.[1][3] | Consider using a slower, more controlled heating rate to minimize thermal shock and allow for gradual volume changes. If possible, using the material in powdered form may be more suitable for applications where mechanical integrity is not critical. |
| Inconsistent Results Between Batches | Variations in starting material (e.g., initial hydration state, particle size) or experimental conditions (e.g., heating rate, atmospheric humidity). | Ensure the starting material is consistently strontium chloride hexahydrate. Control the heating rate and the humidity of the surrounding atmosphere (e.g., using a dry inert gas flow) to ensure reproducible conditions.[1] |
| Formation of Undesired Byproducts | Possible hydrolysis at elevated temperatures, where the chloride ions react with water to form hydrogen chloride and strontium hydroxychloride or oxide. | To minimize hydrolysis, consider conducting the dehydration under a flow of anhydrous hydrogen chloride gas or in a vacuum to remove water vapor as it evolves.[5] |
Quantitative Data
Table 1: Molar Mass and Mass Percentage of Strontium Chloride Hydrates
| Hydrate Form | Molar Mass ( g/mol ) | Mass % (Normalized to Hexahydrate) |
| SrCl₂·6H₂O | 266.62 | 100% |
| SrCl₂·2H₂O | 194.6 | 72.9% |
| SrCl₂·H₂O | 176.5 | 66.2% |
| SrCl₂ | 158.5 | 59.4% |
| (Data sourced from supplementary information of a research article)[8] |
Table 2: Theoretical and Measured Energy Densities for Dehydration Transitions
| Dehydration Transition | Theoretical Energy Density (J/g) | Measured Energy Density (J/g) |
| Hexahydrate to Dihydrate (6 → 2) | 804 | 600.3 |
| Dihydrate to Monohydrate (2 → 1) | 221 | 296.6 |
| Monohydrate to Anhydrous (1 → 0) | 270 | N/A (peak not distinctly resolved) |
| (Data sourced from supplementary information of a research article)[8] |
Experimental Protocols
1. In Situ Optical Microscopy for Morphological Analysis
-
Objective: To visually observe the morphological changes, such as cracking and fracture, on the surface of a strontium chloride pellet during dehydration.
-
Methodology:
-
Place a pressed pellet of strontium chloride hexahydrate in a sample chamber with a transparent quartz window.[8]
-
Control the temperature and relative humidity (RH) within the chamber. For dehydration, a typical condition is 80°C and 0.1% RH.[1][8]
-
Use an optical microscope to continuously monitor and capture images of the pellet's surface throughout the dehydration process.[1][4]
-
Analyze the images to identify the formation and propagation of cracks and other morphological changes.
-
2. In Situ X-Ray Diffraction (XRD) for Phase Identification
-
Objective: To identify the different hydrate phases of strontium chloride present at various stages of the dehydration process.
-
Methodology:
-
Place a sample of strontium chloride hexahydrate (powder or pellet) on the sample holder of an XRD instrument equipped with a reaction chamber.[8]
-
Introduce a controlled atmosphere, such as dry nitrogen gas, into the chamber.[8]
-
Use a thermocouple to measure and control the sample temperature, following a defined heating program.
-
Collect XRD patterns at regular intervals as the temperature is increased.[1][8]
-
Compare the obtained XRD patterns with reference patterns for SrCl₂·6H₂O, SrCl₂·2H₂O, SrCl₂·H₂O, and anhydrous SrCl₂ to determine the phase composition at each stage.[9]
-
Visualizations
Caption: Workflow of the multi-step dehydration of strontium chloride hexahydrate and associated challenges.
Caption: Troubleshooting logic for addressing incomplete dehydration.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Hydration of strontium chloride and rare-earth element oxychlorides; Issledovanie gidratatsii khlorida strontsiya i oksokhloridov redkozemel'nykh ehlementov (Journal Article) | ETDEWEB [osti.gov]
- 3. Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA02326B [pubs.rsc.org]
- 4. Investigating structural and morphological transformations of strontium chloride for thermochemical energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Chlorine - Wikipedia [en.wikipedia.org]
- 6. Strontium chloride - Wikipedia [en.wikipedia.org]
- 7. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
solubility issues of strontium chloride in ethanol and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of strontium chloride (SrCl₂) in ethanol (B145695) and other organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my strontium chloride not dissolving in absolute ethanol?
A1: Strontium chloride, as a typical ionic salt, exhibits very low solubility in non-polar or weakly polar organic solvents like absolute ethanol.[1][2][3][4][5] The principle of "like dissolves like" governs solubility; the highly polar nature of the ionic SrCl₂ is incompatible with the less polar character of ethanol.[6][7] Both anhydrous and hydrated forms of strontium chloride are described as only "slightly" or "very slightly" soluble in ethanol.[1][2][3][5]
Q2: I'm observing a white powder at the bottom of my flask. How can I improve the solubility of SrCl₂ in my organic solvent?
A2: Several factors can be manipulated to enhance solubility:
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Introduce Water: The presence of even small amounts of water can significantly increase the solubility of SrCl₂. Consider using a co-solvent system, such as an ethanol/water mixture. Research on aqua-acetone solutions has shown that the solubility of SrCl₂ generally increases with a higher water content.[8]
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Increase Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6][9] Applying heat provides the necessary energy to overcome the intermolecular forces within the crystal lattice.
-
Agitation: While stirring does not change the thermodynamic solubility limit, it increases the rate of dissolution by ensuring fresh solvent is always in contact with the solid.[6]
-
Change the Solvent: If your protocol allows, switch to a more polar organic solvent. For instance, strontium chloride hexahydrate is significantly more soluble in methanol (B129727) than in ethanol at the same temperature.[10]
Q3: Does the form of strontium chloride (anhydrous vs. hexahydrate) affect its solubility in organic solvents?
A3: Yes, the hydration state is critical. Strontium chloride hexahydrate (SrCl₂·6H₂O) may appear more soluble in some organic systems because it can dissolve in its own water of crystallization, especially upon heating.[1][3] The hexahydrate begins to lose water at temperatures above 61°C.[2][11] Anhydrous SrCl₂ lacks this "self-dissolution" mechanism and relies solely on its interaction with the solvent molecules.
Q4: After heating to dissolve the SrCl₂, a precipitate formed again upon cooling. Is this expected?
A4: This is a common phenomenon known as recrystallization. You likely created a supersaturated solution at a higher temperature. As the solution cools, the solubility limit decreases, and the excess, less-soluble SrCl₂ precipitates out of the solution. This principle is the basis for purification by crystallization.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with strontium chloride in organic solvents.
Caption: A decision tree for troubleshooting strontium chloride solubility.
Quantitative Solubility Data
The solubility of strontium chloride is highly dependent on the solvent, temperature, and the specific hydrate (B1144303) form used. Data in purely organic solvents is limited, reflecting its poor solubility.
| Compound | Solvent | Temperature | Solubility (g / 100g of solvent) | Reference |
| Strontium Chloride (Anhydrous) | Ethanol | N/A | Very slightly soluble | [2] |
| Strontium Chloride (Anhydrous) | Acetone | N/A | Very slightly soluble | [2][3] |
| Strontium Chloride Hexahydrate | Absolute Ethanol | 6°C | 3.8 | [10] |
| Strontium Chloride Hexahydrate | Methanol | 6°C | 63.3 | [10] |
Note: "Very slightly soluble" generally implies a solubility of less than 0.1 g per 100 mL.
Factors Influencing Solubility
This diagram illustrates the key factors that researchers must consider when working with strontium chloride solutions.
Caption: Key factors affecting the solubility of strontium chloride.
Experimental Protocols
Protocol: Gravimetric Determination of SrCl₂ Solubility in an Organic Solvent
This protocol provides a standard method for experimentally determining the solubility of strontium chloride at a specific temperature.
Materials:
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Anhydrous or hexahydrate Strontium Chloride (SrCl₂)
-
Selected organic solvent (e.g., ethanol, methanol)
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Temperature-controlled shaker or stirring plate with a water/oil bath
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Analytical balance
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Sintered glass filter or centrifuge with appropriate tubes
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Drying oven
-
Pre-weighed evaporation dishes
Workflow Diagram:
Caption: Workflow for determining the solubility of strontium chloride.
Methodology:
-
Preparation: Add an excess amount of strontium chloride (enough so that some solid will visibly remain undissolved) to a sealed container with a precisely weighed amount of the chosen organic solvent.
-
Equilibration: Place the sealed container in a temperature-controlled environment (e.g., a shaker bath) set to the desired experimental temperature. Allow the mixture to agitate for an extended period (24-48 hours is recommended) to ensure the solution reaches equilibrium and becomes saturated.[12][13]
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the clear, saturated supernatant, ensuring no solid particles are transferred. This can be achieved by careful decanting, filtration through a sintered glass filter, or centrifugation.
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Analysis: Accurately weigh a portion of the clear supernatant into a pre-weighed, dry evaporation dish.
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Evaporation: Place the dish in a drying oven at a temperature suitable for evaporating the solvent without decomposing the SrCl₂ (e.g., 80-120°C). Continue heating until a constant weight is achieved, indicating all solvent has been removed.
-
Calculation:
-
Mass of dissolved SrCl₂ = (Final weight of dish + residue) - (Initial weight of empty dish)
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Mass of solvent = (Initial weight of supernatant + dish) - (Final weight of dish + residue)
-
Solubility ( g/100g solvent) = (Mass of dissolved SrCl₂ / Mass of solvent) x 100
-
References
- 1. Strontium chloride CAS#: 10476-85-4 [m.chemicalbook.com]
- 2. Strontium chloride - Wikipedia [en.wikipedia.org]
- 3. STRONTIUM CHLORIDE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 4. 10476-85-4 CAS MSDS (Strontium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Strontium_chloride [chemeurope.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility of strontium chloride in aqua-acetone solutions at 25 deg [inis.iaea.org]
- 9. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 10. strontium chloride hexahydrate [chemister.ru]
- 11. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on the stability of strontium chloride solutions
Welcome to the Technical Support Center for strontium chloride (SrCl₂) solutions. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions regarding the stability of strontium chloride solutions, particularly concerning the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the inherent pH of a strontium chloride (SrCl₂) solution?
A pure strontium chloride solution in water is neutral, with a pH of approximately 7.[1] Strontium chloride is a salt formed from the neutralization of a strong acid (hydrochloric acid, HCl) and a strong base (strontium hydroxide (B78521), Sr(OH)₂), which results in a neutral aqueous solution.[1][2][3][4]
Q2: How does pH affect the stability of a pure strontium chloride solution?
In a pure SrCl₂ solution, pH has minimal direct impact on the stability of strontium chloride itself. However, the stability of the solution can be significantly affected by the pH if other ions are present, leading to the precipitation of various strontium salts.
Q3: What are the common precipitates that can form in a strontium chloride solution at different pH values?
The most common precipitates are strontium hydroxide, strontium carbonate, and strontium phosphate (B84403). The formation of these precipitates is highly dependent on the pH and the presence of corresponding anions in the solution.
Q4: At what pH does strontium hydroxide precipitate?
Strontium hydroxide (Sr(OH)₂) can precipitate from a strontium chloride solution at highly alkaline (high) pH. For example, in a 1.62 mM strontium solution, a significant amount of strontium began to precipitate as the pH was raised to 12.5.[5] However, strontium hydroxide has some solubility in water.[6]
Q5: How does the presence of carbonates or carbon dioxide affect the stability of strontium chloride solutions?
The presence of carbonate ions (CO₃²⁻) or dissolved carbon dioxide (which can form carbonic acid and subsequently carbonate ions) can lead to the precipitation of strontium carbonate (SrCO₃), which is sparingly soluble in water.[2][7][8][9] This precipitation is pH-dependent; in acidic conditions, strontium carbonate is more soluble.[7][10][11]
Q6: What is the influence of phosphate ions on the stability of strontium chloride solutions at varying pH?
Phosphate ions can cause the precipitation of strontium phosphates, and the specific form of the precipitate is highly sensitive to pH. At a pH between 6 and 8, strontium hydrogen phosphate (SrHPO₄) may precipitate.[12][13] At higher pH values (above ~8.5), the precipitation of strontium phosphate (e.g., as strontium hydroxyapatite) increases significantly.[5][12][13]
Troubleshooting Guide
Issue: A white precipitate has formed in my strontium chloride solution.
1. Identify the Potential Precipitate:
-
High pH (>11): If the solution is highly alkaline and does not contain significant amounts of carbonate or phosphate, the precipitate is likely strontium hydroxide.[5]
-
Presence of Carbonates: If the solution has been exposed to air (which contains CO₂) or if carbonates have been added, the precipitate is likely strontium carbonate.[7][8]
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Presence of Phosphates: If your solution contains phosphate buffers or other sources of phosphate, the precipitate is likely a form of strontium phosphate. The likelihood of this increases with pH.[5][12]
2. Solubilizing the Precipitate:
-
Acidification: Carefully lowering the pH of the solution by adding a small amount of a suitable acid (e.g., dilute HCl) can often redissolve carbonate and phosphate precipitates.[7][10]
-
Chelating Agents: In some cases, adding a chelating agent that binds to strontium ions can prevent or dissolve precipitates.
3. Preventing Precipitation:
-
pH Control: Maintain the pH of your strontium chloride solution within a range where the strontium salt of any present anion is soluble. For solutions containing phosphates or carbonates, a neutral to slightly acidic pH is generally preferred.
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Degassing: To prevent strontium carbonate precipitation, use deionized, degassed water to prepare your solutions and minimize exposure to the atmosphere.
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Ion Sequestration: If possible, avoid the presence of high concentrations of ions that form insoluble salts with strontium, such as carbonates and phosphates.
Quantitative Data on pH-Dependent Precipitation
The following table summarizes the pH-dependent precipitation of strontium from solutions containing phosphate ions.
| Initial Strontium Concentration | Molar Ratio (PO₄³⁻:Sr²⁺) | pH | % Strontium Precipitated | Precipitate Formed |
| 1.62 mM | 0.93 | 8.50 | 0% | - |
| 1.62 mM | 0.93 | 8.61 | ~15.6% | Strontium Phosphate |
| 1.62 mM | 0.93 | 9.08 | 78.2% | Strontium Phosphate |
| 1.62 mM | 0.93 | 11.43 | 99.75% | Strontium Phosphate |
| 1.62 mM | 0.93 | 12.50 | 99.94% | Strontium Phosphate |
| Not specified | KH₂PO₄ in excess | 6 to 8 | Precipitates | SrHPO₄ |
| Not specified | KH₂PO₄ in excess | > 8 | Precipitates | Strontium hydroxyapatite |
Data adapted from studies on strontium phosphate precipitation.[5][12]
Experimental Protocols
Protocol for Preparing a pH-Adjusted Strontium Chloride Solution
This protocol describes the preparation of a strontium chloride solution and the adjustment of its pH for stability testing.
Materials:
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Strontium chloride hexahydrate (SrCl₂·6H₂O) or anhydrous SrCl₂
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High-purity, deionized water (degassed if carbonate precipitation is a concern)
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Hydrochloric acid (HCl), 0.1 M solution
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Sodium hydroxide (NaOH), 0.1 M solution
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Calibrated pH meter and probe
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Volumetric flasks and pipettes
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Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Calculate the required mass of strontium chloride to achieve the desired molar concentration.
-
Accurately weigh the calculated mass of SrCl₂ and transfer it to a volumetric flask.
-
Add approximately 80% of the final volume of deionized water to the flask.
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Place a stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved.
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Add deionized water to the calibration mark of the volumetric flask and mix thoroughly.
-
-
pH Adjustment:
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Transfer the prepared strontium chloride solution to a beaker with a stir bar.
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Place the beaker on a magnetic stirrer and begin gentle stirring.
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Immerse the calibrated pH probe into the solution.
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Slowly add 0.1 M HCl dropwise to lower the pH or 0.1 M NaOH dropwise to raise the pH.
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Allow the solution to stabilize after each addition before recording the pH.
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Continue this process until the target pH is reached.
-
-
Stability Observation:
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Once the desired pH is achieved, visually inspect the solution for any signs of precipitation (cloudiness or solid formation).
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For long-term stability tests, cover the beaker to prevent evaporation and contamination, and observe the solution over a defined period (e.g., 24 hours) at a constant temperature.
-
Visualizing pH Impact on Strontium Chloride Solution Stability
The following diagram illustrates the relationship between the pH of a strontium chloride solution and the potential for the precipitation of different strontium compounds in the presence of common anions.
Caption: pH-dependent stability of strontium chloride solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Strontium chloride - Wikipedia [en.wikipedia.org]
- 3. Strontium_chloride [chemeurope.com]
- 4. Preparation and Application of Strontium chloride - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 5. iwaponline.com [iwaponline.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Strontium carbonate - Wikipedia [en.wikipedia.org]
- 8. Aqueous Reactions: Strontium Chloride [chemedx.org]
- 9. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scielo.br [scielo.br]
- 12. The precipitation of phosphates of strontium and of barium (Journal Article) | OSTI.GOV [osti.gov]
- 13. The Influence of pH Value on the Microstructure and Properties of Strontium Phosphate Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
controlling crystal size and morphology during strontium chloride recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystal size and morphology of strontium chloride during recrystallization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of strontium chloride (SrCl₂).
Q1: My strontium chloride crystals are too small. How can I increase their size?
A1: Small crystal size is often a result of high nucleation rates relative to growth rates. To obtain larger crystals, consider the following strategies:
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Decrease the Cooling Rate: Slower cooling allows more time for solute molecules to deposit onto existing crystal lattices rather than forming new nuclei.[1] A controlled, gradual reduction in temperature is crucial. For instance, in one method for producing high-purity strontium chloride, a specific cooling rate is applied: 2°C/hour when the solution temperature is above 48°C, 1.2°C/hour between 40°C and 48°C, and 1.5°C/hour below 40°C.[2]
-
Reduce Supersaturation: High initial supersaturation can lead to rapid, uncontrolled nucleation.[3][4] You can achieve a lower level of supersaturation by starting with a solution that is just saturated at a higher temperature.
-
Optimize Stirring Rate: While stirring is essential for homogeneity, excessively vigorous stirring can increase secondary nucleation (the formation of new crystals from contact with existing ones). A moderate, consistent stirring rate is recommended to ensure the solution remains uniform without promoting excessive nucleation.[3]
-
Seeding: Introducing seed crystals of the desired size and quality into a slightly supersaturated solution can promote the growth of larger crystals by providing a template for crystallization, bypassing the initial nucleation stage.[3]
Q2: I am consistently obtaining needle-like crystals, but my application requires a more granular or block-like morphology. How can I change the crystal habit?
A2: The morphology, or crystal habit, of strontium chloride can be modified by altering the growth conditions or by introducing additives that selectively adsorb to specific crystal faces.
-
Use of Additives: Certain additives can act as "habit modifiers." For example, the addition of cetyltrimethylammonium chloride (CTAC) has been shown to change the morphology of strontium chloride hexahydrate crystals from needle-like to more granular.[3] The presence of CTAC likely results in strong interactions with the crystal facets that have a denser distribution of chloride ions.[3]
-
Adjust Supersaturation Levels: Operating at different levels of supersaturation can influence which crystal faces grow fastest, thereby altering the overall shape.[5]
-
Solvent Modification: While water is the most common solvent for strontium chloride recrystallization, using different solvent systems (or co-solvents) can sometimes alter the crystal habit.
Q3: My final crystalline product seems to have a wide range of sizes (polydisperse). How can I achieve a narrower crystal size distribution?
A3: A narrow crystal size distribution is often critical for downstream applications. To achieve this:
-
Controlled Nucleation: The key is to ensure that nucleation occurs over a short period. This can be achieved by a rapid initial cooling to induce nucleation, followed by a much slower cooling rate to promote uniform growth on the existing nuclei.
-
Seeding: Using a narrow size distribution of seed crystals can help produce a final product with a similarly narrow distribution.[3]
-
Maintain Constant Stirring: Consistent and effective stirring ensures that the supersaturation is uniform throughout the crystallizer, leading to more uniform growth rates for all crystals.[3][4] In a well-mixed crystallizer, agglomeration and breakage, which can broaden the size distribution, are less likely to occur.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters that influence strontium chloride recrystallization?
A1: The primary process parameters that affect the size and morphology of strontium chloride crystals are:
-
Initial Supersaturation: This is a key factor in determining the rate of nucleation and crystal growth.[3][4]
-
Cooling Rate: The rate at which the solution is cooled directly impacts the level of supersaturation and, consequently, the crystal size.[3][4]
-
Stirring Rate: Agitation influences heat and mass transfer within the solution and can affect secondary nucleation.[3]
-
Presence of Impurities or Additives: These can either inhibit growth or selectively adsorb to crystal faces, modifying the final crystal habit.[3]
Q2: What is the typical morphology of strontium chloride hexahydrate crystals grown from an aqueous solution?
A2: Without the use of additives, strontium chloride hexahydrate (SrCl₂·6H₂O) typically forms needle-like crystals.[3]
Q3: How can I prepare a saturated solution of strontium chloride for recrystallization?
A3: Strontium chloride can be prepared by reacting strontium hydroxide (B78521) or strontium carbonate with hydrochloric acid.[6][7] To prepare a saturated solution for recrystallization, you can dissolve strontium chloride in pure water at an elevated temperature until no more solute dissolves. It is often beneficial to add a slight excess of the solid to ensure saturation and then filter the hot solution to remove any undissolved particles before cooling.
Q4: At what temperature does the dehydration of strontium chloride hexahydrate begin?
A4: The dehydration of strontium chloride hexahydrate (SrCl₂·6H₂O) begins in stages at temperatures above 61°C (142°F).[6][7] Full dehydration to the anhydrous form occurs at 320°C (608°F).[6][7]
Data Presentation
Table 1: Effect of Additive (CTAC) on Strontium Chloride Hexahydrate Crystal Morphology
| Additive Concentration (mmol·L⁻¹) | Average Crystal Length (μm) | Average Crystal Width (μm) | Aspect Ratio (Length/Width) | Resulting Morphology |
| 0 | 1200.50 | 100.92 | 11.90 | Needle-like |
| 20.30 | 792.71 | 233.25 | 3.40 | Granule-like |
Data extracted from a study on the morphological modification of SrCl₂·6H₂O crystals.[3]
Experimental Protocols
Protocol 1: Batch Cooling Recrystallization for Controlled Crystal Size
This protocol describes a general method for recrystallizing strontium chloride hexahydrate with a focus on controlling crystal size.
1. Preparation of Saturated Solution: a. Prepare a solution of strontium chloride by dissolving it in deionized water at a temperature of approximately 60°C. b. Continue adding strontium chloride with stirring until the solution is saturated. c. Heat the solution slightly higher (e.g., to 65°C) to ensure all solute is dissolved. d. Filter the hot solution to remove any insoluble impurities.
2. Controlled Cooling and Crystallization: a. Transfer the hot, saturated solution to a jacketed crystallizer vessel equipped with a stirrer and a temperature controller. b. Begin stirring at a constant, moderate rate. c. Implement a controlled cooling profile. For larger crystals, a slow cooling rate is recommended. A suggested starting point is a linear cooling rate of 5°C/hour. d. Monitor the solution for the onset of nucleation.
3. Crystal Harvesting and Drying: a. Once the final temperature is reached (e.g., 10°C), continue stirring for a set period to allow for crystal growth to complete. b. Separate the crystals from the mother liquor by filtration. c. Wash the crystals with a small amount of cold, pure solvent (e.g., ethanol) to remove any remaining mother liquor. d. Dry the crystals in a controlled environment (e.g., a desiccator or a vacuum oven at low temperature) to prevent dehydration of the hexahydrate form.
Visualizations
Caption: Experimental workflow for strontium chloride recrystallization.
Caption: Key parameters influencing crystal properties.
References
- 1. quora.com [quora.com]
- 2. CN102303887B - Production method for special strontium chloride for liquid crystal - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of strontium chloride hexahydrate growth during unseeded batch cooling crystallization by two-dimensional population balance equation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 6. Strontium chloride - Wikipedia [en.wikipedia.org]
- 7. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
analytical methods for determining the purity of strontium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of strontium chloride (SrCl₂).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial strontium chloride?
A1: Industrial-grade strontium chloride hexahydrate (SrCl₂·6H₂O) typically has a purity of 98-99%. Common impurities can include other alkaline earth metals such as calcium (Ca) and barium (Ba), as well as iron (Fe).[1] Depending on the manufacturing process, which often involves the reaction of strontium carbonate with hydrochloric acid, insoluble matter and sulfates may also be present.[1][2] For high-purity applications, it is crucial to analyze for these potential contaminants.
Q2: What is a suitable initial qualitative test for strontium chloride?
A2: A flame test is a rapid and simple qualitative method to identify the presence of strontium. When introduced into a flame, strontium compounds impart a characteristic crimson red color.[3] For the chloride anion, the addition of silver nitrate (B79036) (AgNO₃) solution to an acidified solution of the sample will produce a white precipitate of silver chloride (AgCl), which is soluble in ammonium (B1175870) hydroxide.[4]
Q3: Which analytical technique is most appropriate for my specific application?
A3: The choice of analytical method depends on the required accuracy, precision, available instrumentation, and the expected concentration of strontium chloride and its impurities.
-
Complexometric Titration: Suitable for assay determination (purity of the main component) and provides good accuracy and precision for macro-level analysis.
-
Gravimetric Analysis: A classical and highly accurate method for determining the strontium content, but it is time-consuming.
-
Ion Chromatography (IC): Excellent for the simultaneous determination of chloride and various cationic and anionic impurities.
-
Atomic Absorption Spectrometry (AAS): A sensitive technique for quantifying strontium concentration, especially at lower levels, and for analyzing metallic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for trace and ultra-trace element analysis, including metallic impurities and strontium isotopes. It offers very low detection limits.
Q4: How important is the hydration state of strontium chloride in purity analysis?
A4: The hydration state is critical. Strontium chloride commonly exists as the hexahydrate (SrCl₂·6H₂O). The theoretical percentage of SrCl₂ in the hexahydrate is approximately 59.44%. When performing an assay, it is essential to know whether the analysis is for the anhydrous salt or a specific hydrate, as the molar mass will significantly impact the calculations. The water content can be determined by Karl Fischer titration, with typical specifications for the hexahydrate being 30-32% water.[1]
Troubleshooting Guides
Complexometric Titration
Q: Why is the endpoint of my complexometric titration with EDTA not sharp or difficult to determine?
A: An indistinct endpoint can be caused by several factors:
-
Incorrect pH: The stability of the strontium-EDTA complex is pH-dependent. The titration should be performed in a buffered solution at the optimal pH, typically around pH 10, to ensure a sharp endpoint.
-
Indicator Issues: The chosen indicator may not be suitable, or it may have degraded. The metal-indicator complex must be less stable than the metal-EDTA complex.[5] Ensure the indicator provides a clear and distinct color change.
-
Interfering Ions: The presence of other metal ions that also form stable complexes with EDTA, such as calcium or magnesium, can interfere with the titration and lead to an inaccurate endpoint.
Q: My assay results for strontium chloride are consistently low. What could be the cause?
A: Consistently low results could be due to:
-
Inaccurate Titrant Concentration: The EDTA solution may not have been standardized correctly or may have degraded over time. It is crucial to use a freshly standardized titrant.
-
Sample Loss: Ensure there is no loss of sample during weighing or transfer.
-
Incomplete Reaction: The reaction between strontium and EDTA may be slow. Ensure adequate time for the reaction to complete after each addition of titrant, especially near the endpoint.
Gravimetric Analysis
Q: The mass of my precipitate in gravimetric analysis is lower than expected. What are the potential reasons?
A: A low mass of precipitate can result from:
-
Incomplete Precipitation: The precipitation may not have gone to completion. Ensure an excess of the precipitating agent (e.g., ammonium carbonate or ammonium sulfate) is added slowly to a heated solution to minimize the solubility of the strontium salt.
-
Loss of Precipitate During Filtration and Washing: Use a fine-porosity filter paper or a filtering crucible to avoid loss of fine particles. Wash the precipitate with a suitable solvent that minimizes its solubility.
-
Peptization: During washing, the precipitate may revert to a colloidal state and pass through the filter. Washing with a dilute electrolyte solution can help prevent this.
Q: My gravimetric analysis results are unexpectedly high. What could have caused this?
A: Higher than expected results are often due to:
-
Coprecipitation of Impurities: Other ions in the solution may have precipitated along with the strontium salt. For instance, if precipitating strontium sulfate, any barium present will also precipitate.
-
Incomplete Drying: The precipitate may not have been dried to a constant weight. Ensure the precipitate is dried in an oven at the appropriate temperature (e.g., 200°C for strontium carbonate) for a sufficient duration.[6]
-
Hygroscopic Nature of the Precipitate: If the precipitate is hygroscopic, it may absorb moisture from the atmosphere after drying and before weighing.
Ion Chromatography
Q: I am observing poor peak resolution between strontium and other cations, like calcium. How can I improve this?
A: Poor peak resolution can be addressed by:
-
Optimizing the Eluent Concentration: The concentration of the mobile phase (eluent) has a significant impact on the separation of ions. Experiment with different eluent concentrations to improve the resolution between strontium and interfering ions. For example, using methanesulfonic acid (MSA) as an eluent, adjusting the concentration can enhance the separation from calcium.[7]
-
Adjusting the Flow Rate: A lower flow rate generally provides better resolution but increases the analysis time. Find a balance between resolution and run time.
-
Column Selection: Ensure you are using an appropriate column for cation analysis that is capable of separating alkaline earth metals.
Q: My analyte peaks are showing significant tailing. What is the likely cause?
A: Peak tailing in ion chromatography can be due to:
-
Column Overloading: The concentration of the injected sample may be too high. Dilute the sample and re-inject.
-
Column Contamination: The column may be contaminated with strongly retained species. Clean the column according to the manufacturer's instructions.
-
Inappropriate Eluent: The eluent may not be strong enough to efficiently elute the analyte, or its pH may be incorrect.
Atomic Absorption Spectrometry (AAS)
Q: I am experiencing low sensitivity and poor reproducibility in my AAS measurements for strontium. What should I check?
A: Low sensitivity and poor reproducibility can stem from several issues:
-
Instrument Optimization: Ensure the instrument is properly optimized. This includes aligning the hollow cathode lamp, setting the correct wavelength and slit width, and optimizing the burner position and flame composition.
-
Nebulizer Problems: A partially blocked nebulizer will result in a lower sample uptake rate and poor signal stability. Clean the nebulizer and ensure a consistent and fine aerosol is being produced.
-
Incorrect Flame Conditions: For strontium analysis, a nitrous oxide-acetylene flame is often used. Ensure the correct gas mixture and flow rates are used.
Q: My strontium absorbance readings are being suppressed. What are the common interferences in AAS for strontium?
A: Signal suppression in strontium analysis by AAS is often due to:
-
Ionization Interference: Strontium can be easily ionized in the flame, which reduces the number of ground-state atoms available for absorption. This can be suppressed by adding an excess of a more easily ionized element, such as potassium chloride, to both the samples and standards.[7]
-
Chemical Interference: Elements like aluminum, phosphate, and silica (B1680970) can form stable compounds with strontium in the flame, reducing the free strontium atom population. The addition of a releasing agent, such as lanthanum chloride, can mitigate this interference.[7]
-
Matrix Effects: High concentrations of dissolved solids in the sample can affect the nebulization efficiency and signal. If the total dissolved solids exceed a certain level (e.g., 2500 mg/L), sample dilution may be necessary.[7]
Quantitative Data Summary
| Parameter | Complexometric Titration | Gravimetric Analysis | Ion Chromatography | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Primary Use | Assay (Purity) | Strontium Content | Anion & Cation Impurities | Strontium & Metallic Impurities | Trace & Ultra-trace Impurities |
| Typical Range | % level | % level | ppm to ppb | ppm to ppb | ppb to ppt |
| ACS Reagent Grade Assay (SrCl₂·6H₂O) | 99.0–103.0%[2] | - | - | - | - |
| Limit of Detection (LOD) for Strontium | - | - | ~2.3 ng/L (with preconcentration)[7] | ~10 µg/L[7] | < 1 ng/kg[6] |
| Precision (RSD) | < 1% | < 0.5%[6] | ~1.33% (at 25 ng/L)[7] | ~3.5% (at 100 ng/mL)[8] | < 5% |
Experimental Protocols
Assay by Complexometric Titration with EDTA
Objective: To determine the purity of strontium chloride hexahydrate.
Methodology:
-
Accurately weigh approximately 1.0 g of the strontium chloride sample and transfer it to a 250 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 5 mL of a suitable buffer solution to maintain a pH of approximately 10 (e.g., ammonia-ammonium chloride buffer).
-
Add a small amount of a suitable metallochromic indicator, such as methylthymol blue.
-
Titrate the solution immediately with a standardized 0.1 M EDTA (ethylenediaminetetraacetic acid) solution.
-
The endpoint is observed when the color of the solution changes from blue to colorless or gray.[2]
-
Record the volume of EDTA used.
-
Calculate the percentage of SrCl₂·6H₂O in the sample. Each milliliter of 0.1 M EDTA is equivalent to 0.02666 g of SrCl₂·6H₂O.[2]
Determination of Strontium by Gravimetric Analysis
Objective: To determine the strontium content by precipitation as strontium carbonate.
Methodology:
-
Accurately weigh a sample of strontium chloride and dissolve it in deionized water.
-
Heat the solution to near boiling.
-
Slowly add a solution of ammonium carbonate ((NH₄)₂CO₃) in excess while stirring continuously to precipitate strontium carbonate (SrCO₃).
-
Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow larger.
-
Filter the hot solution through a pre-weighed filtering crucible.
-
Wash the precipitate with a dilute solution of ammonium carbonate to remove soluble impurities, followed by a final wash with a small amount of deionized water.
-
Dry the precipitate in an oven at a high temperature (e.g., 200°C) until a constant weight is achieved.[6]
-
From the mass of the strontium carbonate precipitate, calculate the mass and percentage of strontium in the original sample.
Analysis of Chloride by Ion Chromatography
Objective: To determine the concentration of chloride ions in a strontium chloride sample.
Methodology:
-
Prepare a stock solution of the strontium chloride sample by accurately weighing a known amount and dissolving it in a specific volume of deionized water.
-
Prepare a series of working standards of known chloride concentrations.
-
Filter the sample solution and standards through a 0.45 µm filter before injection.
-
Set up the ion chromatograph with a suitable anion-exchange column, a suppressor, and a conductivity detector.
-
Use a standard eluent, such as a sodium carbonate/sodium bicarbonate solution.
-
Inject the standards to generate a calibration curve of conductivity response versus chloride concentration.
-
Inject the sample solution and determine the chloride concentration from the calibration curve.
Determination of Strontium by Atomic Absorption Spectrometry (AAS)
Objective: To quantify the strontium content in a sample solution.
Methodology:
-
Prepare a stock solution of the strontium chloride sample.
-
Prepare a series of strontium working standards by diluting a certified strontium standard solution.
-
To both the samples and standards, add a releasing agent (e.g., lanthanum chloride solution) and an ionization suppressant (e.g., potassium chloride solution).[7]
-
Set up the AAS with a strontium hollow-cathode lamp and select the 460.7 nm wavelength.
-
Use a nitrous oxide-acetylene flame.
-
Aspirate a blank solution to zero the instrument.
-
Aspirate the standards and generate a calibration curve of absorbance versus concentration.
-
Aspirate the sample solutions and determine their strontium concentration from the calibration curve.
Analytical Method Selection Workflow
Caption: Workflow for selecting an analytical method for strontium chloride purity.
References
- 1. kns.org [kns.org]
- 2. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. icp-ms detection limits: Topics by Science.gov [science.gov]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. ICP-MS Metals and Strontium Isotope Facility - CMES Earth - The University of Utah [earth.utah.edu]
- 7. nemi.gov [nemi.gov]
- 8. agilent.com [agilent.com]
mitigating the hygroscopic nature of anhydrous strontium chloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the hygroscopic nature of anhydrous strontium chloride (SrCl₂) during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous strontium chloride difficult to handle?
A1: Anhydrous strontium chloride is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Upon exposure to air, it will quickly begin to hydrate, forming various hydrated forms (SrCl₂·xH₂O), which can compromise the accuracy and outcome of experiments where the anhydrous form is required.[1][4]
Q2: How should I store anhydrous strontium chloride?
A2: To maintain its anhydrous state, strontium chloride must be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, placing the sealed container inside a desiccator containing a suitable drying agent is highly recommended.
Q3: What are the visual signs that my anhydrous strontium chloride has absorbed water?
A3: Anhydrous strontium chloride is a white crystalline powder.[1] If it has absorbed moisture, it may appear clumpy, sticky, or even dissolve into a solution, depending on the extent of water absorption.
Q4: Can I regenerate anhydrous strontium chloride if it has become hydrated?
A4: Yes, hydrated strontium chloride can be dehydrated to its anhydrous form. This is typically achieved by heating. The complete dehydration of strontium chloride hexahydrate (SrCl₂·6H₂O) occurs at approximately 320°C.[1][4] The process involves stages, with the hexahydrate losing water to form the dihydrate and monohydrate before becoming fully anhydrous.[1][4]
Q5: What is the best way to weigh anhydrous strontium chloride?
A5: The most accurate and safest way to weigh anhydrous strontium chloride is inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[5] If a glove box is unavailable, a rapid weighing procedure in a low-humidity environment is necessary. This involves pre-weighing a sealed container, quickly adding the strontium chloride, and re-weighing. For more details, refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent experimental results | The anhydrous strontium chloride may have absorbed atmospheric moisture, altering its molar mass and reactivity. | Ensure proper storage and handling procedures are followed. Consider re-drying the strontium chloride before use. Handle the compound in an inert atmosphere using a glove box or Schlenk line for sensitive reactions. |
| Clumping of the anhydrous powder | Exposure to ambient humidity during storage or handling. | Store the compound in a desiccator with a high-efficiency desiccant. Minimize the time the container is open to the atmosphere. If clumping is observed, the material should be dried before use. |
| Difficulty in achieving the desired reaction stoichiometry | Inaccurate weighing due to rapid water absorption on the balance. | Weigh the compound in a glove box. Alternatively, use a sealed container for weighing and perform the measurement as quickly as possible. Account for potential water uptake if the exposure time is significant. |
| The compound appears wet or has liquefied | The container was not properly sealed, or it was stored in a high-humidity environment. The compound has deliquesced. | The material is significantly hydrated and must be thoroughly dried at an appropriate temperature (e.g., >320°C) before it can be used as an anhydrous reagent. |
Data Presentation: Desiccant Comparison
Choosing the right desiccant is crucial for maintaining the anhydrous state of strontium chloride. The following table provides a comparison of common desiccants.
| Desiccant | Active Material | Moisture Capacity (% by weight) | Efficiency (Residual Water) | Regeneration | Notes |
| Molecular Sieves (3Å or 4Å) | Synthetic Zeolite | 20 - 22% | Very Low (0.001 mg/L) | Can be regenerated by heating (200-300°C) | Excellent for creating a very dry atmosphere. The pore size should be chosen to adsorb water but not solvents. |
| Silica Gel (Indicating) | Silicon Dioxide | 30 - 40% | Low (0.005 mg/L) | Can be regenerated by heating (120-150°C) | Often contains a color indicator that changes from blue to pink or orange to green as it becomes saturated with water. |
| Anhydrous Calcium Sulfate (Drierite®) | CaSO₄ | 7 - 14% | Low (0.005 mg/L) | Can be regenerated by heating (200-250°C) | Good general-purpose desiccant. |
| Phosphorus Pentoxide | P₄O₁₀ | 20 - 50% | Extremely Low (<0.000025 mg/L) | Not practical to regenerate | One of the most effective desiccants, but can be corrosive and forms a viscous layer as it absorbs water. |
| Anhydrous Calcium Chloride | CaCl₂ | 20 - 40% | Moderate (0.14-0.25 mg/L) | Can be regenerated by heating (200-250°C) | Highly deliquescent; forms a liquid solution upon saturation. |
Note: The efficiency of a desiccant can be affected by temperature and the specific conditions of use.
Experimental Protocols
Protocol 1: Dehydration of Strontium Chloride Hexahydrate
This protocol describes the process of preparing anhydrous strontium chloride from its hexahydrate form.
-
Preparation: Place a clean, dry porcelain crucible on a ceramic triangle supported by a ring stand in a fume hood.
-
Weighing: Weigh a desired amount of strontium chloride hexahydrate (SrCl₂·6H₂O) into the crucible.
-
Heating: Gently heat the crucible with a Bunsen burner. The hexahydrate will first dissolve in its water of crystallization at around 61°C.[1][4]
-
Increasing Temperature: Gradually increase the heat to drive off the water. The compound will transition through dihydrate and monohydrate stages.[1][4]
-
Final Dehydration: Heat the crucible strongly (to at least 320°C) for a minimum of 30 minutes to ensure all water of hydration is removed.[1][4]
-
Cooling: Turn off the heat and immediately transfer the hot crucible containing the anhydrous strontium chloride to a desiccator to cool to room temperature in a dry atmosphere.
-
Storage: Once cooled, quickly transfer the anhydrous SrCl₂ to a tightly sealed container and store it in a desiccator.
Protocol 2: Handling and Weighing Anhydrous Strontium Chloride without a Glove Box
This protocol outlines a procedure for handling anhydrous SrCl₂ with minimal exposure to atmospheric moisture when a glove box is not available.
-
Preparation: Ensure the laboratory environment has low humidity, if possible. Have all necessary equipment ready: a balance, a pre-dried and sealed weighing vessel (e.g., a vial with a screw cap), spatulas, and a desiccator containing the container of anhydrous SrCl₂.
-
Tare the Vessel: Place the sealed, empty weighing vessel on the analytical balance and tare it.
-
Rapid Transfer: Remove the container of anhydrous SrCl₂ from the desiccator. Open both the storage container and the weighing vessel. Working quickly and efficiently, use a clean, dry spatula to transfer the approximate desired amount of SrCl₂ to the weighing vessel.
-
Seal and Weigh: Immediately and securely seal the weighing vessel. Place it back on the balance to obtain a stable mass. Record the weight.
-
Return to Storage: Promptly and tightly seal the main container of anhydrous SrCl₂ and return it to the desiccator.
-
Use Immediately: The weighed sample should be used in the experiment without delay to minimize any water absorption that may have occurred during the brief exposure.
Visualizations
References
effect of temperature on the long-term storage of strontium chloride solutions
This technical support center provides guidance on the best practices for the long-term storage of strontium chloride (SrCl₂) solutions, addressing potential issues related to temperature and stability. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for strontium chloride solutions?
A1: For long-term stability, it is recommended to store strontium chloride solutions in a cool, dry, and well-ventilated area.[1] Specific temperature recommendations can vary. Some sources suggest refrigeration at 2-8°C, while others indicate room temperature storage between 15-25°C is acceptable.[2][3] The optimal temperature depends on the solution's concentration and the required shelf life for the specific application. For critical applications, it is advisable to perform in-house stability studies to determine the ideal storage temperature.
Q2: Can I freeze strontium chloride solutions for long-term storage?
A2: While freezing can slow down many chemical degradation processes, it may not be ideal for strontium chloride solutions. Freezing can cause precipitation of the salt, especially in concentrated solutions, as the solubility of strontium chloride decreases at lower temperatures. If you choose to freeze the solution, it is crucial to ensure that the salt completely redissolves upon thawing and to verify the concentration before use.
Q3: What are the signs of degradation or instability in a strontium chloride solution?
A3: Signs of instability in a strontium chloride solution include:
-
Precipitation: The formation of solid crystals or a cloudy appearance, especially at lower temperatures.
-
Color Change: While strontium chloride solutions are typically colorless, any unexpected color change could indicate contamination or a reaction with the storage container.
-
pH Shift: A significant change in the pH of the solution over time can indicate chemical changes. Strontium chloride solutions are generally expected to be near-neutral.[4][5]
Q4: How does the container type affect the long-term stability of the solution?
A4: The choice of storage container is important. It is recommended to use tightly sealed containers made of chemically resistant materials, such as borosilicate glass or high-density polyethylene (B3416737) (HDPE).[2][6] Since strontium chloride is hygroscopic (absorbs moisture from the air), a tight seal is crucial to prevent changes in concentration due to water absorption or evaporation.[3]
Q5: What is the expected shelf life of a strontium chloride solution?
A5: The shelf life of a strontium chloride solution is highly dependent on the storage conditions (temperature, light exposure), the concentration of the solution, and the quality of the water and strontium chloride used. One source suggests a "poor shelf life" for a 0.1M solution without providing a specific timeframe.[1] For research and pharmaceutical applications, it is essential to establish the shelf life through a formal stability study under the intended storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate or cloudiness observed in the solution. | 1. Low Temperature: The solubility of strontium chloride decreases at lower temperatures, leading to precipitation. 2. Evaporation: If the container is not sealed properly, water can evaporate, increasing the concentration beyond the solubility limit. 3. Contamination: A contaminant may have been introduced, reacting with the strontium chloride to form an insoluble compound. | 1. Gently warm the solution while stirring to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher temperature. 2. If warming does not redissolve the precipitate, it may be due to contamination. It is recommended to discard the solution and prepare a fresh batch. 3. Always use tightly sealed containers to prevent evaporation. |
| The concentration of the solution has changed over time. | 1. Evaporation: An improperly sealed container can lead to water evaporation and an increase in concentration. 2. Water Absorption: Strontium chloride is hygroscopic and can absorb moisture from the air if the container is not airtight, leading to a decrease in concentration. | 1. Use containers with tight-fitting caps (B75204) or seals. Parafilm can be used as an extra precaution. 2. Store solutions in a dry environment. 3. Periodically re-verify the concentration of the solution using a suitable analytical method (e.g., titration, ICP-OES). |
| The pH of the solution has shifted significantly. | 1. Absorption of CO₂: If the solution is not stored in an airtight container, it can absorb carbon dioxide from the atmosphere, which can lower the pH. 2. Leaching from the container: Some types of glass or plastic containers can leach substances that alter the pH of the solution over time. 3. Degradation: Although strontium chloride itself is stable, any impurities could degrade and affect the pH. | 1. Use airtight containers to minimize exposure to air. 2. Use high-quality, chemically resistant containers (e.g., borosilicate glass, HDPE). 3. If a stable pH is critical, consider using a buffered solution, if appropriate for your application. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the long-term stability of strontium chloride solutions under various temperature conditions. The following tables are provided as templates for researchers to document their own stability studies.
Table 1: Recommended Storage Conditions for Strontium Chloride Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. Specific ranges of 2-8°C or 15-25°C are suggested. | To minimize the risk of precipitation at low temperatures and potential degradation at high temperatures. |
| Container | Tightly sealed, chemically resistant (e.g., borosilicate glass, HDPE). | To prevent evaporation, water absorption (due to hygroscopicity), and contamination. |
| Light Exposure | Store in the dark or in an opaque container. | While not explicitly stated to be light-sensitive, storing in the dark is a general best practice to prevent any potential photochemical reactions. |
| Atmosphere | Store in a well-ventilated area. | General laboratory safety practice. |
Table 2: Template for Long-Term Stability Data of Strontium Chloride Solution
| Time Point (Months) | Storage Temperature (°C) | Concentration (M) | pH | Appearance (Visual Inspection) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 |
Experimental Protocols
Protocol for a Long-Term Stability Study of a Strontium Chloride Solution
1. Objective: To evaluate the stability of a prepared strontium chloride solution over a defined period under different temperature conditions.
2. Materials:
-
Strontium chloride (SrCl₂) of a specified grade (e.g., ACS reagent grade)
-
High-purity water (e.g., Type I ultrapure water)
-
Calibrated balance
-
Volumetric flasks and pipettes (Class A)
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Chemically resistant storage containers (e.g., borosilicate glass vials with screw caps)
-
pH meter with calibrated electrodes
-
Analytical instrument for concentration determination (e.g., titrator, ICP-OES)
-
Temperature-controlled stability chambers or incubators
3. Procedure:
-
Solution Preparation: Prepare a batch of strontium chloride solution of the desired concentration. Ensure the salt is fully dissolved and the solution is homogenous.
-
Initial Analysis (Time 0): Immediately after preparation, perform the following analyses on an aliquot of the solution:
-
Measure and record the pH.
-
Determine the exact concentration.
-
Visually inspect and record the appearance (e.g., clear, colorless).
-
-
Sample Storage: Aliquot the remaining solution into the storage containers, ensuring a tight seal. Place the containers in stability chambers set at the desired temperatures (e.g., 4°C, 25°C, and an accelerated condition like 40°C).
-
Stability Testing at Designated Time Points: At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months), remove a container from each storage temperature.
-
Analysis: Allow the sample to equilibrate to room temperature and perform the same analyses as in the initial step (pH, concentration, and visual appearance).
-
Data Recording: Record all results in a table similar to Table 2.
4. Data Analysis: Analyze the data to identify any trends in concentration, pH, or appearance over time at each temperature. This will help in establishing a reliable shelf life and optimal storage conditions for your specific strontium chloride solution.
Mandatory Visualization
Caption: Troubleshooting workflow for strontium chloride solution instability.
Caption: Workflow for a long-term stability study of strontium chloride solutions.
References
- 1. resources.finalsite.net [resources.finalsite.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Strontium chloride | 10476-85-4 [chemicalbook.com]
- 4. Strontium chloride - Wikipedia [en.wikipedia.org]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
addressing cytotoxicity of strontium chloride in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium chloride in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving strontium chloride and primary cells.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Low Viability | Strontium chloride concentration is too high: High concentrations can be cytotoxic to primary cells. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. - Start with a low concentration (e.g., 0.1 mM) and titrate upwards. - Refer to the quantitative data tables below for concentration ranges used in other studies. |
| Contamination of cell culture: Bacterial, fungal, or mycoplasma contamination can cause cell death.[1] | - Regularly test your cell cultures for mycoplasma. - Practice good aseptic technique to prevent contamination.[1] - Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[1] | |
| Incorrect pH of the culture medium: The addition of strontium chloride may alter the pH of the medium. | - Measure the pH of the medium after adding strontium chloride. - Adjust the pH if necessary using sterile HCl or NaOH. - Ensure the CO2 level in the incubator is appropriate for the sodium bicarbonate concentration in your medium.[1] | |
| Poor Cell Attachment | Over-trypsinization: Excessive trypsin exposure can damage cell surface proteins required for attachment.[1] | - Minimize the duration of trypsinization and use the lowest effective concentration. - Gently tap the flask to detach cells instead of prolonged incubation. |
| Lack of attachment factors: Some primary cells require specific matrix coatings for attachment. | - Coat culture vessels with an appropriate extracellular matrix protein (e.g., collagen, fibronectin, laminin). | |
| Inconsistent or Unexpected Results | Precipitation of strontium chloride: High concentrations of strontium chloride may precipitate out of the solution, especially in phosphate-buffered solutions.[2] | - Prepare fresh solutions of strontium chloride for each experiment. - Visually inspect the medium for any precipitate after adding strontium chloride. - Consider reducing the concentration of phosphate (B84403) in your buffers if precipitation is an issue. |
| Variability in primary cell lots: Primary cells from different donors or passages can exhibit different sensitivities to strontium chloride. | - Use cells from the same donor and a narrow passage range for a set of experiments. - Characterize each new lot of primary cells for their response to strontium chloride. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of strontium chloride to use for my primary cell culture experiments?
The optimal concentration of strontium chloride is highly dependent on the cell type and the desired effect. For example, in human osteoblast-like cells, concentrations of 5 mM and 10 mM have been shown to promote cell proliferation.[3] In contrast, for human periodontal ligament stem cells, concentrations from 25 to 500 µg/ml increased proliferation, while lower concentrations (0.5 to 10 µg/ml) increased mineralization.[4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific primary cell line and experimental goals.
2. How should I prepare and store strontium chloride solutions for cell culture?
It is recommended to prepare strontium chloride solutions fresh for each experiment by dissolving strontium chloride hexahydrate in sterile, deionized water or your culture medium.[2] Stock solutions can be filter-sterilized through a 0.22 µm filter. Store stock solutions at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
3. Can strontium chloride affect the differentiation of my primary cells?
Yes, strontium can influence the differentiation of certain primary cell types. For instance, strontium has been shown to enhance the osteogenic differentiation of mesenchymal stem cells.[4][5] This is thought to occur through the activation of signaling pathways such as the Wnt/β-catenin pathway.[5]
4. What are the known signaling pathways activated by strontium chloride in primary cells?
Strontium is known to activate several signaling pathways, including:
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Wnt/β-catenin pathway: This pathway is involved in strontium-induced proliferation and differentiation of osteoblasts.[4][5]
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Protein Kinase C/D (PKC/PKD) and p38 Signaling Pathways: These pathways are also implicated in the regulation of mesenchymal and osteoblast cell replication.[4]
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Calcium-Sensing Receptor (CaSR): Strontium chloride is a known agonist of the CaSR, which can trigger downstream signaling cascades.[2]
5. What safety precautions should I take when handling strontium chloride?
Strontium chloride is considered harmful if swallowed and can cause serious eye irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[6][8] Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for detailed safety information.[6][8][9][10]
Quantitative Data Summary
The following tables summarize the effects of different concentrations of strontium chloride on various primary and immortalized cell lines as reported in the literature.
Table 1: Effects of Strontium Chloride on Cell Viability and Proliferation
| Cell Line | Concentration | Duration | Assay | Observed Effect | Reference |
| Mouse L929 Fibroblasts | 0.3% - 2.5% (w/v) | 24, 48, 72, 96 h | XTT | No cytotoxic effect observed at any concentration.[11][12] | [11][12] |
| Mouse L929 Fibroblasts | 1.25% (w/v) | 96 h | XTT | Significantly increased cell proliferation compared to control.[11] | [11] |
| Human MG63 Osteoblast-like Cells | 5 mM | 72 h | MTT | 14% increase in cell viability and 38% increase in cell number.[3] | [3] |
| Human MG63 Osteoblast-like Cells | 10 mM | 72 h | Cell Count | 54% increase in cell number.[3] | [3] |
| Human Periodontal Ligament Stem Cells | 25 - 500 µg/ml | 24 h | [3H]-thymidine incorporation | Increased proliferation activity.[4] | [4] |
| Human Periodontal Ligament Fibroblasts | 2.5 mg/mL | Up to 8 days | Cell Count | Non-cytotoxic.[13] | [13] |
| Human Periodontal Ligament Fibroblasts | 10 and 20 mg/mL | Up to 8 days | Cell Count | Significantly lower cell viability and cell numbers.[13] | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended for assessing the effect of strontium chloride on the viability of adherent primary cells.
-
Cell Seeding:
-
Plate primary cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with Strontium Chloride:
-
Prepare a series of strontium chloride concentrations in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the strontium chloride-containing medium or control medium to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Visualizations
Caption: Workflow for assessing strontium chloride cytotoxicity using an MTT assay.
Caption: Overview of signaling pathways activated by strontium in primary cells.
References
- 1. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 2. STRONTIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. strontium chloride, 10476-85-4 [thegoodscentscompany.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. Flame tests using metal salts | Resource | RSC Education [edu.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. Strontium Chloride Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Cumhuriyet Tıp Dergisi » Makale » The effects of strontium chloride on viability of mouse connective tissue fibroblast cells [cmj.cumhuriyet.edu.tr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Strontium Chloride Incubation in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium chloride (SrCl₂) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strontium chloride in cell-based assays?
A1: Strontium chloride primarily acts as a selective modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR).[1] By mimicking calcium ions (Ca²⁺), strontium (Sr²⁺) binds to and activates the CaSR, influencing intracellular signaling cascades.[1][2] This activation can trigger various cellular responses, including intracellular calcium mobilization, activation of ERK1/2 signaling, and regulation of gene expression.[3]
Q2: What are the common applications of strontium chloride in cell culture?
A2: Strontium chloride is utilized in a variety of cell-based assays, including:
-
Inducing Osteogenic Differentiation: It has been shown to enhance the osteogenic differentiation of mesenchymal stem cells.[3]
-
Promoting Cell Proliferation: In certain cell types, such as human osteoblast-like cells, strontium chloride can promote cell proliferation.
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Artificial Oocyte Activation: Brief exposure to strontium chloride can induce parthenogenetic activation of oocytes, which is a valuable tool in developmental biology research.[4]
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Studying Signal Transduction: As a CaSR agonist, it is used to investigate Ca²⁺-dependent signaling pathways.[5]
Q3: What is a good starting concentration and incubation time for strontium chloride in a new assay?
A3: The optimal concentration and incubation time for strontium chloride are highly dependent on the cell type and the biological endpoint being measured. Based on published studies, a reasonable starting point is a concentration range of 1 mM to 10 mM and an incubation time of 24 to 72 hours. However, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. For instance, in human osteoblast-like MG63 cells, proliferation was enhanced with 5 mM and 10 mM SrCl₂ after 72 hours.[6] For murine keratinocyte differentiation, an optimal concentration of 5 mM was used.[7]
Q4: Can strontium chloride be toxic to cells?
A4: Like any compound, strontium chloride can exhibit cytotoxicity at high concentrations or with prolonged exposure. A study on L929 mouse fibroblast cells showed no cytotoxic effects at concentrations up to 1.25% (w/v).[8] However, it is always recommended to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of strontium chloride treatment. | Suboptimal Incubation Time: The incubation period may be too short for the desired biological effect to manifest. | Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration for your assay. |
| Suboptimal Concentration: The concentration of strontium chloride may be too low to elicit a response. | Conduct a dose-response experiment: Test a range of SrCl₂ concentrations (e.g., 0.1, 1, 5, 10 mM) to determine the effective dose for your cell line. | |
| Cell Line Insensitivity: The cell line may not express the calcium-sensing receptor (CaSR) or may have a low sensitivity to strontium. | Verify CaSR expression: Check the literature or perform qPCR/Western blotting to confirm CaSR expression in your cell line. Consider using a positive control cell line known to respond to strontium. | |
| High levels of cell death observed. | Strontium Chloride Toxicity: The concentration of strontium chloride may be too high, leading to cytotoxicity.[8] | Reduce the concentration: Based on your dose-response experiment, select a concentration that provides the desired effect with minimal cell death. |
| Prolonged Incubation: Extended exposure to even moderate concentrations of strontium chloride can be detrimental to some cell lines. | Shorten the incubation time: Determine the minimum time required to observe the desired effect in your time-course experiment. | |
| Inconsistent results between experiments. | Variability in Reagent Preparation: Inconsistent preparation of strontium chloride solutions can lead to variable effective concentrations. | Prepare fresh solutions: Prepare fresh strontium chloride solutions for each experiment from a reliable stock. Ensure complete dissolution. |
| Cell Passage Number: The responsiveness of cells can change with increasing passage number. | Use a consistent passage number: Maintain a consistent and low passage number for your cells throughout the experiments. | |
| Inconsistent Cell Density: Variations in the initial cell seeding density can affect the outcome of the experiment. | Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Strontium Chloride in Various Cell-Based Assays
| Cell Type | Assay | SrCl₂ Concentration | Incubation Time | Reference |
| Human Osteoblast-like cells (MG63) | Proliferation | 5 mM - 10 mM | 72 hours | [6] |
| Murine Keratinocytes | Differentiation | 5 mM (optimal) | Not specified | [7] |
| Mouse Oocytes | Parthenogenetic Activation | 10 mM | 2.5 hours | [9] |
| Mouse Somatic Cell Nuclear Transfer Embryos | Activation | 10 mM | 6 hours | [10] |
| Human Periodontal Ligament Stem Cells | Proliferation | 25 - 500 µg/ml | 24 hours | [11] |
| Human Periodontal Ligament Stem Cells | Mineralization | 0.5 - 10 µg/ml | Not specified | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Strontium Chloride in a Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Strontium Chloride Solutions: Prepare a stock solution of strontium chloride in sterile water or PBS. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add the medium containing different concentrations of strontium chloride. Include a vehicle-only control (medium without strontium chloride).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well according to the manufacturer's protocol. Incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability/proliferation. Plot the results to identify the optimal incubation time that yields the most significant and consistent effect.
Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) using Strontium Chloride
-
Cell Seeding: Plate MSCs in a suitable culture vessel (e.g., 6-well plate) at a high density in a standard growth medium.
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with an osteogenic differentiation medium supplemented with a predetermined optimal concentration of strontium chloride. The basal osteogenic medium typically contains dexamethasone, ascorbic acid, and β-glycerophosphate.
-
Medium Change: Change the medium every 2-3 days for the entire duration of the differentiation period (typically 14-21 days).
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), fix the cells and perform ALP staining to visualize early osteogenic differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to detect calcium deposition, a marker of late osteogenic differentiation.
-
Gene Expression Analysis: At various time points, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), ALP, and Osteocalcin (OCN).
-
Mandatory Visualization
Caption: Signaling pathway of strontium chloride via the calcium-sensing receptor.
Caption: Workflow for optimizing strontium chloride incubation time.
References
- 1. scbt.com [scbt.com]
- 2. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 3. Strontium chloride | CAS:10476-85-4 | Calcium sensing receptor (CaSR) agonist; induces osteogenic differentiation of MSCs | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. STRONTIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 5. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Strontium induces murine keratinocyte differentiation in vitro in the presence of serum and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Strontium Ions in Calcium Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to strontium ion interference in calcium signaling experiments.
Troubleshooting Guides
Issue 1: Unexpected or Altered Calcium Signals Upon Strontium Application
Symptoms:
-
Blunted, broadened, or prolonged signal peaks compared to calcium controls.
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Asynchronous signal responses following stimulation.
-
Apparent signal with calcium indicators even in the absence of extracellular calcium (when strontium is present).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Direct substitution of Sr²⁺ for Ca²⁺ | 1. Characterize Sr²⁺ permeability: Test the permeability of the calcium channels of interest to strontium.[1][2] 2. Use specific ionophores: If studying intracellular stores, use a calcium-specific ionophore like ionomycin (B1663694) in control experiments to compare with strontium-induced release. | Strontium's similar size and charge to calcium allow it to pass through many calcium channels, although with different efficiencies, altering the expected signal dynamics.[2] |
| Differential binding to Ca²⁺ indicators | 1. Indicator calibration: Calibrate your calcium indicator (e.g., Fura-2, GCaMP) with known concentrations of both Ca²⁺ and Sr²⁺ to determine its affinity and spectral response to strontium. 2. Consider alternative indicators: If your current indicator shows high sensitivity to strontium, investigate indicators with a higher selectivity for calcium. | Calcium indicators can bind to strontium, often with lower affinity, leading to a fluorescence signal that may not accurately represent calcium concentration. |
| Alteration of downstream signaling | 1. Pathway analysis: Investigate downstream signaling components. For example, assess the activation of PLC, PKC, or NF-κB.[3][4] 2. Time-course experiments: Strontium-induced signaling can be delayed compared to calcium-induced signaling.[4] Perform detailed time-course analyses to capture these differences. | Strontium and calcium can activate the same receptor, like the Calcium-Sensing Receptor (CaSR), but trigger distinct downstream signaling cascades.[3][5] |
| Effects on neurotransmitter release | 1. Analyze asynchronous release: If studying synaptic transmission, the presence of strontium is known to induce asynchronous neurotransmitter release.[6] This can be a tool but also a confounding factor. | Strontium is less efficient than calcium in triggering synchronous vesicle fusion but can lead to prolonged, asynchronous release, which can alter experimental readouts.[6] |
Issue 2: Inaccurate Quantification of Calcium Levels
Symptoms:
-
Overestimation of total calcium concentration in biochemical assays.
-
Discrepancies between measurements of total and ionized calcium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Interference in colorimetric/fluorometric assays | 1. Use ICP-MS for quantification: For precise quantification of total calcium in the presence of strontium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended.[7][8][9] 2. Measure ionized calcium: Ionized calcium measurement procedures are not significantly affected by strontium.[7] | Many total calcium measurement procedures exhibit a positive bias in the presence of strontium.[7][10] |
| Skewed DEXA scan results | 1. Apply correction factors: When using Dual-Energy X-ray Absorptiometry (DEXA) for bone mineral density (BMD) in the presence of strontium supplementation, be aware that results may be overstated by 8.5% - 11.2%.[11] | Strontium has a higher atomic weight than calcium, which can lead to an overestimation of bone density in DEXA scans.[11] |
Frequently Asked Questions (FAQs)
Q1: Can strontium ions enter cells through the same pathways as calcium ions?
A1: Yes, strontium ions can enter cells through various pathways typically used by calcium, including voltage-gated calcium channels and the mitochondrial calcium uniporter.[1][12] However, the efficiency and kinetics of transport can differ significantly between the two ions.[2]
Q2: How does strontium's interaction with the Calcium-Sensing Receptor (CaSR) differ from that of calcium?
A2: Both strontium and calcium activate the CaSR, but they can initiate different downstream signaling pathways. For example, in mature osteoclasts, calcium-activated CaSR stimulates PLC, leading to IP3-dependent NF-κB translocation. In contrast, strontium-activated CaSR also activates PLC but promotes NF-κB translocation through a DAG-PKCβII signaling pathway, independent of IP3.[3] Furthermore, the signaling cascade triggered by strontium may have a delayed onset compared to that of calcium.[4]
Q3: Can I use strontium as a substitute for calcium in my experiments?
A3: Strontium is often used as a substitute for calcium, particularly in studies of synaptic transmission to induce asynchronous release.[6] However, it is not a perfect analog. Strontium's effects on cellular processes like muscle contraction and hormone secretion are often less intense than those induced by calcium.[4] It's crucial to characterize the specific effects of strontium in your experimental system.
Q4: Are there methods to chemically separate strontium from calcium in samples?
A4: Yes, several methods exist for the chemical separation of strontium and calcium. A classical technique involves the precipitation of strontium nitrate (B79036) in a solution of 70-75% nitric acid, which leaves most of the calcium in the solution.[13] For highly accurate quantification and differentiation, ICP-MS is a powerful analytical tool that can distinguish between the two elements.[8][9]
Q5: What are the potential cytotoxic effects of strontium?
A5: The effects of strontium are dose-dependent. While appropriate concentrations can stimulate cell proliferation and differentiation, higher concentrations can have detrimental effects and be cytotoxic.[14][15] It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Data Presentation
Table 1: Impact of Strontium on Calcium Measurement
This table summarizes the positive bias introduced by strontium in total calcium measurement procedures.
| Strontium Concentration | Mean Bias in Total Calcium Measurement |
| 1.0 mg/dL (0.114 mmol/L) | 1.9% to 3.5% |
| 2.5 mg/dL (0.284 mmol/L) | 4.9% to 9.0% |
| 5.0 mg/dL (0.568 mmol/L) | 10.8% to 19.2% |
| Data sourced from a study evaluating exogenous strontium addition to plasma pools.[7] |
Table 2: Single-Channel Conductances with Strontium as the Permeant Ion
This table shows the single-channel conductances for L-type and non-L-type calcium channels in hair cells with strontium as the charge carrier.
| Channel Type | Sr²⁺ Concentration | Single-Channel Conductance (pS) |
| L-type | 5 mM | 11 |
| Non-L-type | 5 mM | 13 |
| L-type | 70 mM | 16 |
| Non-L-type | 70 mM | 19 |
| Data from a study on hair cell calcium channels.[1] |
Experimental Protocols
Protocol 1: Distinguishing Strontium from Calcium Influx Using ICP-MS
This protocol outlines a method to quantify cellular uptake of strontium versus calcium.
Objective: To determine the relative intracellular concentrations of strontium and calcium following stimulation.
Methodology:
-
Cell Culture: Plate cells in appropriate multi-well plates and grow to desired confluency.
-
Incubation: Replace the culture medium with an experimental buffer containing either a known concentration of calcium or a mixture of calcium and strontium. Include a control group with a buffer lacking both ions.
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Stimulation: Add the stimulating agent (e.g., agonist, high potassium) to the wells and incubate for the desired duration.
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Cell Lysis:
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Aspirate the experimental buffer and wash the cells three times with ice-cold, phosphate-buffered saline (PBS) containing EDTA to remove extracellular divalent cations.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.
-
-
Sample Preparation for ICP-MS:
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Digest the samples with high-purity nitric acid.
-
Dilute the digested samples to the appropriate concentration range for ICP-MS analysis.
-
-
ICP-MS Analysis:
-
Analyze the samples using an ICP-MS instrument.
-
Monitor for isotopes of calcium (e.g., ⁴⁴Ca) and strontium (e.g., ⁸⁸Sr). Be aware of potential isobaric interferences (e.g., ⁸⁷Rb on ⁸⁷Sr) and use appropriate correction methods if necessary.[9][16]
-
Generate standard curves for both calcium and strontium to quantify their concentrations in the samples.
-
-
Data Normalization: Normalize the ion concentrations to the total protein content of each sample.
Visualizations
Signaling Pathway Diagrams
Caption: Differential activation of NF-κB by Ca²⁺ and Sr²⁺ via the CaSR.[3]
Caption: Experimental workflow for quantifying ion uptake using ICP-MS.
References
- 1. Effects of strontium on the permeation and gating phenotype of calcium channels in hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Strontium on the Permeation and Gating Phenotype of Calcium Channels in Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. hcp.algaecal.com [hcp.algaecal.com]
- 12. researchgate.net [researchgate.net]
- 13. cefas.co.uk [cefas.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity and cell migration evaluation of a strontium silicate-based root canal sealer on stem cells from rat apical papilla: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
proper disposal methods for strontium chloride waste in a laboratory setting
This guide provides detailed information and standardized procedures for the safe handling and proper disposal of strontium chloride (SrCl₂) waste in a laboratory environment. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with strontium chloride waste?
A1: Strontium chloride is classified as a hazardous substance that causes serious eye damage and may cause skin and respiratory irritation.[1][2] Ingestion of large doses can lead to gastrointestinal disturbances.[3] When heated to decomposition, it can emit toxic fumes, including hydrogen chloride gas and strontium oxides.[4][5] Therefore, waste must be handled with appropriate personal protective equipment (PPE) to avoid contact and inhalation.[2][6]
Q2: What is the general principle for disposing of strontium chloride waste?
A2: The primary principle is to dispose of strontium chloride waste in accordance with applicable federal, state, and local regulations.[3] It should not be disposed of with household garbage or allowed to enter sewer systems or waterways.[1][7] For aqueous solutions, chemical treatment to convert the soluble strontium chloride into an insoluble, less hazardous form is a recommended practice before disposal.[8][9] Solid waste should be collected in sealed, labeled containers for disposal by a licensed waste management company.[4][10]
Q3: How should I handle a spill of solid strontium chloride?
A3: In case of a solid spill, wear appropriate PPE, including a NIOSH-approved respirator, safety goggles, and impervious gloves.[3] Avoid generating dust.[2] Use a HEPA-filtered vacuum or dry clean-up procedures to collect the material.[2][3] Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.[4][10] After collection, the spill area should be cleaned.[11]
Q4: What is the procedure for cleaning up an aqueous solution spill of strontium chloride?
A4: For liquid spills, ensure the area is well-ventilated and wear appropriate PPE.[1] Contain the spill using an inert absorbent material like dry sand, earth, or vermiculite.[1] Scoop up the absorbed material and place it into a properly labeled, closed container for chemical waste disposal.[1] Prevent the spill from entering sewers or public waters.[1]
Q5: Can I dispose of dilute strontium chloride solutions down the drain?
A5: No, you should not dispose of strontium chloride solutions down the drain.[10][12] Strontium chloride is harmful to aquatic life, and its release into the environment must be avoided.[10][13] Local regulations must be followed, and typically, aqueous solutions require chemical treatment to precipitate the strontium before the remaining liquid can be disposed of, pending verification with your institution's environmental health and safety (EHS) office.[9][14][15]
Troubleshooting Guide
Issue: Incomplete precipitation during chemical treatment of aqueous waste.
-
Possible Cause 1: Insufficient precipitating agent.
-
Solution: Ensure a stoichiometric excess of the precipitating agent (e.g., sodium sulfate) is used. Add a small amount of additional precipitating agent to the supernatant liquid; if more precipitate forms, continue adding the agent until no further precipitation is observed.
-
-
Possible Cause 2: Unfavorable pH or temperature.
-
Solution: The solubility of the resulting precipitate (e.g., strontium sulfate) can be influenced by pH and temperature.[16] Consult chemical literature for the optimal pH range for strontium sulfate (B86663) precipitation and adjust the solution's pH if necessary.[9]
-
Issue: Uncertainty about the contamination of strontium chloride waste.
-
Possible Cause: Waste stream mixing.
-
Solution: If strontium chloride waste is potentially mixed with other chemicals, it must be treated as a mixed hazardous waste. Do not attempt to neutralize or precipitate without a full understanding of the other components. Label the container with all potential contaminants and consult your institution's EHS department or a licensed waste disposal company for guidance.[10]
-
Data Presentation
Table 1: Summary of Strontium Chloride Waste Disposal Methods
| Waste Form | Key Characteristics | Recommended Disposal Protocol |
| Solid SrCl₂ | White crystalline solid; potential dust hazard.[3] | Collect in a sealed, clearly labeled, non-reactive container. Dispose of through a licensed hazardous waste disposal company.[2][4] Avoid generating dust during handling.[4] |
| Aqueous SrCl₂ | Solution; harmful to aquatic life.[13] | Chemically treat to precipitate strontium as an insoluble salt (e.g., strontium sulfate).[8][17] Separate the precipitate by filtration. Dispose of the solid precipitate as hazardous waste. Check with EHS before draining the filtrate. |
| Contaminated Debris | Paper, gloves, etc., contaminated with SrCl₂. | Place all contaminated materials in a sealed, labeled bag or container. Dispose of as hazardous waste in accordance with institutional and local regulations.[7] |
Experimental Protocols
Protocol: Precipitation of Strontium Chloride as Strontium Sulfate for Disposal
Objective: To convert soluble aqueous strontium chloride waste into insoluble strontium sulfate for safer disposal.
Materials:
-
Aqueous strontium chloride waste
-
Sodium sulfate (Na₂SO₄) solution (e.g., 1 M)
-
Stir plate and magnetic stir bar
-
Beaker large enough to contain the waste volume
-
pH meter or pH paper
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
Methodology:
-
Preparation: Perform the entire procedure in a well-ventilated fume hood.[1] Place the beaker containing the aqueous strontium chloride waste on a stir plate and add a magnetic stir bar.
-
Precipitation: While stirring the solution, slowly add the sodium sulfate solution. A white precipitate of strontium sulfate (SrSO₄) will form.[8][17][18] The chemical reaction is: SrCl₂(aq) + Na₂SO₄(aq) → SrSO₄(s) + 2NaCl(aq).
-
Ensure Complete Reaction: Continue adding sodium sulfate solution until no more precipitate is formed. It is recommended to add a slight excess to ensure all strontium ions have precipitated.
-
Stirring: Allow the mixture to stir for at least 60 minutes to ensure the reaction goes to completion.[19]
-
Separation: Turn off the stir plate and allow the precipitate to settle. Separate the solid strontium sulfate from the liquid using vacuum filtration.
-
Waste Handling:
-
Solid: The collected strontium sulfate precipitate should be placed in a labeled, sealed container for disposal as solid hazardous waste.[4]
-
Liquid: The remaining filtrate (supernatant) will primarily contain sodium chloride. Check its pH and consult with your local EHS office for guidance on its proper disposal. Do not pour it down the drain without approval.[9]
-
Mandatory Visualization
Caption: Decision workflow for proper SrCl₂ waste disposal.
References
- 1. southernbiological.com [southernbiological.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Strontium Chloride - ESPI Metals [espimetals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pccarx.com [pccarx.com]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. Strontium Chloride with Sodium Sulfate [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. carlroth.com [carlroth.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. fishersci.es [fishersci.es]
- 15. carlroth.com [carlroth.com]
- 16. irancelestite.com [irancelestite.com]
- 17. youtube.com [youtube.com]
- 18. Aqueous Reactions: Strontium Chloride [chemedx.org]
- 19. davidpublisher.com [davidpublisher.com]
Validation & Comparative
Comparative Analysis of Strontium Chloride and Strontium Ranelate in Osteoporosis Research
For researchers, scientists, and professionals in drug development, understanding the nuances of compounds investigated for osteoporosis is critical. This guide provides a detailed, objective comparison of strontium chloride and strontium ranelate, focusing on their mechanisms of action, efficacy, and safety profiles as evidenced by experimental data.
While both compounds deliver the active strontium ion, their clinical validation and regulatory status differ significantly. Strontium ranelate, a prescription medication in some countries, has been the subject of extensive clinical trials.[1] Conversely, strontium chloride is primarily available as a non-prescription dietary supplement in regions like the United States, with a less robust body of clinical evidence.[2]
Mechanism of Action: A Tale of Two Moieties
Strontium Ranelate: The therapeutic effect of strontium ranelate in osteoporosis is attributed to its unique dual mechanism of action, which uncouples bone formation and resorption.[3][4] It simultaneously stimulates bone formation by promoting osteoblast differentiation and replication while inhibiting bone resorption by decreasing osteoclast differentiation and activity.[5][6][7] This rebalancing of bone turnover contributes to an increase in bone mass and strength.[4]
Strontium Chloride: The mechanism of strontium chloride is understood to be driven by the strontium ion, similar to strontium ranelate.[8] Preclinical studies suggest it has a dual osteogenic effect, potentially stimulating osteoblasts and inhibiting osteoclast activity.[8][9] However, the precise molecular pathways and the influence of the chloride salt versus the ranelic acid moiety are less characterized in a clinical context.
dot
Caption: Dissociation of Strontium Compounds and Their Effects on Bone Cells.
Efficacy in Osteoporosis: Clinical and Preclinical Data
The bulk of high-quality clinical data on strontium's efficacy in reducing fracture risk comes from studies on strontium ranelate.
Strontium Ranelate: Key Clinical Trials
Two pivotal phase III trials, the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the Treatment of Peripheral Osteoporosis (TROPOS) studies, have extensively documented the anti-fracture efficacy of strontium ranelate.[10][11]
-
SOTI Study: This trial focused on vertebral fracture prevention in postmenopausal women with established osteoporosis.[10] Over three years, strontium ranelate (2 g/day ) reduced the risk of new vertebral fractures by 41% compared to placebo.[10][12] A significant reduction of 49% was observed within the first year of treatment.[1][12]
-
TROPOS Study: This study assessed the efficacy of strontium ranelate in preventing non-vertebral fractures in a broader population of postmenopausal women.[13] It demonstrated a 16% reduction in the risk of all non-vertebral fractures over three years.[13][14] In a high-risk subgroup of women aged 74 years and older, strontium ranelate reduced the risk of hip fracture by 36%.[11][12][13]
Bone Mineral Density (BMD) Changes:
Treatment with strontium ranelate has been shown to significantly increase BMD at various sites. In the SOTI trial, after three years, BMD increased by 14.4% at the lumbar spine and 8.3% at the femoral neck compared with placebo.[10] The TROPOS study reported increases of 8.2% at the femoral neck and 9.8% at the total hip over the same period.[13][14]
Strontium Chloride: Evidence Base
Clinical data for strontium chloride is sparse. A retrospective case study of a postmenopausal woman taking 680 mg of strontium chloride daily for 2.5 years reported a positive increase in the BMD of her vertebrae and right hip.[2]
Preclinical evidence from animal models is more abundant. A study in ovariectomized mice compared strontium ranelate, strontium citrate, and strontium chloride.[15][16] The results indicated that both strontium ranelate and strontium chloride significantly increased the mineral density of trabecular bone compared to the ovariectomized control group.[15] Another study in young male rats showed that strontium chloride administration improved bone biomechanical properties and microarchitecture.[8]
Quantitative Data Summary
Table 1: Comparison of Efficacy in Fracture Risk Reduction (Strontium Ranelate vs. Placebo)
| Clinical Trial | Fracture Type | Risk Reduction | Duration | Patient Population | Citation |
| SOTI | New Vertebral | 41% | 3 years | Postmenopausal women with ≥1 prevalent vertebral fracture | [10][12] |
| New Vertebral | 49% | 1 year | Postmenopausal women with ≥1 prevalent vertebral fracture | [12] | |
| TROPOS | All Non-vertebral | 16% | 3 years | Postmenopausal women with osteoporosis | [6][13][14] |
| Hip Fracture (high-risk subgroup) | 36% | 3 years | Women ≥74 years with low femoral neck BMD | [11][12][13] |
Note: Robust clinical trial data on fracture risk reduction for strontium chloride is not available.
Table 2: Comparison of Bone Mineral Density (BMD) Changes
| Compound | Study Type | Site | BMD Change | Duration | Citation |
| Strontium Ranelate | SOTI (vs. Placebo) | Lumbar Spine | +14.4% | 3 years | [10] |
| SOTI (vs. Placebo) | Femoral Neck | +8.3% | 3 years | [10] | |
| TROPOS (vs. Placebo) | Femoral Neck | +8.2% | 3 years | [13][14] | |
| TROPOS (vs. Placebo) | Total Hip | +9.8% | 3 years | [13][14] | |
| Strontium Chloride | Case Study (vs. Baseline) | Vertebrae & Right Hip | Positive Increase | 2.5 years | [2] |
| Animal Study (vs. OVX Control) | Trabecular Bone | Significant Increase | 16 weeks | [15] |
Safety and Tolerability Profile
Strontium Ranelate: The most common side effects reported in clinical trials were gastrointestinal issues such as nausea and diarrhea, which were generally mild and transient.[11][17][18] However, post-marketing surveillance has raised concerns about an increased risk of cardiovascular events, including myocardial infarction and venous thromboembolism (VTE).[1][17][19] This has led to restrictions on its use in patients with a history of or at high risk for cardiovascular disease.[1][17] Rare but serious skin reactions have also been reported.[17]
Strontium Chloride: Due to the lack of large-scale clinical trials, the safety profile of strontium chloride is not as well-defined. As a dietary supplement, it is not subject to the same rigorous safety evaluations as prescription medications.
Table 3: Comparative Safety Profile
| Adverse Event | Strontium Ranelate | Strontium Chloride |
| Gastrointestinal | Nausea, diarrhea (common, mild)[17][18] | Data not well-established |
| Cardiovascular | Increased risk of myocardial infarction and VTE[1][17][19] | Data not well-established |
| Dermatological | Rash, dermatitis (uncommon); severe reactions (rare)[17] | Data not well-established |
Experimental Protocols
Protocol for a Large-Scale, Randomized, Double-Blind, Placebo-Controlled Trial (based on SOTI/TROPOS)
This protocol outlines the key methodological aspects for a robust clinical trial designed to assess the anti-fracture efficacy of an osteoporosis agent.
dot
Caption: Workflow for a Phase III Osteoporosis Clinical Trial.
-
Primary Objective: To evaluate the efficacy of the investigational product in reducing the incidence of new vertebral or non-vertebral fractures compared to placebo over a defined period (e.g., 3 years).
-
Study Population: Postmenopausal women with osteoporosis, defined by low bone mineral density (e.g., T-score ≤ -2.5) and/or the presence of prevalent vertebral fractures.
-
Intervention:
-
Treatment Group: Daily oral administration of the active compound (e.g., 2 g strontium ranelate).
-
Control Group: Daily oral administration of a matching placebo.
-
Supplementation: All participants receive standard calcium and vitamin D supplements.
-
-
Assessments:
-
Fracture Assessment: Standardized radiographic evaluation of the spine at baseline and at regular intervals (e.g., annually) to identify new vertebral fractures. Non-vertebral fractures are documented based on clinical reports and radiographic confirmation.
-
BMD Measurement: Dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and proximal femur performed at baseline and regular intervals.
-
Biochemical Markers: Blood and urine samples collected to measure markers of bone formation (e.g., bone-specific alkaline phosphatase, P1NP) and bone resorption (e.g., CTX, NTX).
-
Safety Monitoring: Collection of all adverse events, with special attention to predefined events of interest based on the compound's pharmacology.
-
-
Statistical Analysis: The primary analysis is typically an intention-to-treat (ITT) analysis comparing the incidence of new fractures between the treatment and placebo groups using methods such as relative risk reduction and survival analysis.
Protocol for an Ovariectomized (OVX) Rodent Model of Osteoporosis
This protocol describes a common preclinical model used to evaluate the effects of compounds on postmenopausal osteoporosis.
-
Objective: To assess the effect of different strontium formulations on bone mass, microarchitecture, and turnover in an estrogen-deficient state.
-
Animal Model: Female rodents (e.g., mice or rats) of a specific age and strain.
-
Procedure:
-
Ovariectomy (OVX): A surgical procedure to remove the ovaries, inducing estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Treatment Administration: Following a recovery period, animals are randomized into groups: Sham, OVX (vehicle control), OVX + Strontium Ranelate, OVX + Strontium Chloride. Treatments are typically administered daily via oral gavage for a specified duration (e.g., 8-16 weeks).
-
Outcome Measures:
-
Micro-computed Tomography (µCT): High-resolution imaging of bones (e.g., femur, vertebrae) to analyze trabecular and cortical bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).
-
Biomechanical Testing: Three-point bending tests on long bones to determine bone strength parameters like ultimate load and stiffness.
-
Histomorphometry: Microscopic analysis of bone sections to quantify cellular activity (osteoblast and osteoclast surfaces) and bone formation rates.
-
Serum Biomarkers: Measurement of bone turnover markers in serum.
-
-
Conclusion
Strontium ranelate is a well-characterized agent with proven anti-fracture efficacy in large-scale clinical trials, though its use is tempered by cardiovascular safety concerns. Its dual mechanism of action, which uncouples bone formation from resorption, represents a unique therapeutic approach. Strontium chloride, while sharing the same active ion, lacks the extensive clinical evidence base of strontium ranelate. Preclinical data are promising, suggesting similar effects on bone metabolism, but robust human trials are necessary to establish its efficacy and safety for the treatment of osteoporosis. For researchers, the distinct profiles of these two compounds underscore the importance of the associated anion and the need for rigorous clinical validation for any potential osteoporosis therapy.
References
- 1. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 2. Use of Strontium Chloride for the Treatment of Osteoporosis: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate in postmenopausal osteoporosis treatment: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate: a novel treatment in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strontium chloride improves bone mass by affecting the gut microbiota in young male rats [frontiersin.org]
- 10. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of Strontium Ranelate? [synapse.patsnap.com]
- 18. Strontium Ranelate [theros.org.uk]
- 19. Cardiac concerns associated with strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Strontium Chloride and Strontium Citrate on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two common strontium salts, strontium chloride (SrCl₂) and strontium citrate (B86180) (SrC₆H₆O₇), on bone mineral density (BMD). The information presented is based on available preclinical and clinical data to assist researchers and professionals in the fields of bone biology and drug development in understanding the relative efficacy and mechanisms of these compounds.
Executive Summary
Strontium, an element with chemical similarities to calcium, has been shown to have a dual effect on bone metabolism: it can stimulate bone formation and inhibit bone resorption, leading to an increase in bone mass.[1][2] While strontium ranelate has been the most extensively studied form, concerns over its side effects have led to increased interest in other strontium salts like strontium chloride and strontium citrate.[3] This guide focuses on a direct comparison of these two salts, drawing primarily from a preclinical study in an ovariectomized (OVX) mouse model of osteoporosis, supplemented with available human data.
The key findings from a comparative study in OVX mice indicate that both strontium chloride and strontium citrate can increase bone mineral density compared to an untreated osteoporotic condition.[4][5] However, the study suggests that strontium chloride may have a more pronounced effect on both trabecular and cortical bone mineral density than strontium citrate.[4][5] Human data is limited to case reports and studies of supplements containing strontium citrate, which show positive trends in BMD but lack direct comparison with strontium chloride.
Data Presentation: Quantitative Comparison of Strontium Salts on Bone Mineral Density
The following table summarizes the key quantitative data from a 16-week comparative study in an ovariectomized female mouse model. This model is a standard for studying postmenopausal osteoporosis.[4][5]
| Parameter | Control (Sham) | Osteoporotic (OVX) | Strontium Chloride (OVX + SrCl) | Strontium Citrate (OVX + SrC) | Strontium Ranelate (OVX + SrR) - Reference |
| Trabecular Bone Mineral Density (TMD) (g/cm³) | 0.63 | 0.55 | 0.79 | 0.64 | 0.75 |
| % Change vs. OVX | - | - | +43.6% | +16.4% | +36.4% |
| Cortical Bone Mineral Density (TMD) (g/cm³) | 1.15 | 1.12 | 1.22 | 1.18 | 1.21 |
| % Change vs. OVX | - | - | +8.9% | +5.4% | +8.0% |
Data adapted from a study in ovariectomized female SWISS mice after 16 weeks of supplementation. Strontium ranelate is included as a well-studied reference compound.[4][5]
Experimental Protocols
The primary data for this comparison is derived from a study utilizing micro-computed tomography (micro-CT) to assess bone mineral density and microarchitecture in mice.
Key Experiment: Micro-CT Analysis of Femoral Bone Mineral Density
Objective: To quantitatively compare the effects of strontium chloride and strontium citrate on trabecular and cortical bone mineral density in an ovariectomized mouse model.
Methodology:
-
Animal Model: Female SWISS mice (7 weeks old) were used. A subset of mice underwent sham surgery (control), while the majority were ovariectomized (OVX) to induce estrogen-deficient bone loss, mimicking postmenopausal osteoporosis.[4][5]
-
Treatment Groups: The OVX mice were divided into groups receiving daily supplementation of strontium chloride, strontium citrate, or strontium ranelate for 16 weeks. The doses were equivalent in terms of molar amount of strontium.[4][5] A control OVX group received no supplementation.
-
Sample Preparation: After 16 weeks, the mice were euthanized, and their femurs were dissected and preserved for analysis.[4]
-
Micro-CT Scanning: The femurs were scanned using a high-resolution micro-CT system. This non-destructive imaging technique provides detailed 3D images of the bone structure.[6]
-
Image Analysis:
-
Region of Interest (ROI): Specific regions in the distal femur were selected for analysis of trabecular bone, while a mid-shaft region was used for cortical bone analysis.
-
Segmentation: The scanned images were segmented to separate bone from non-bone tissue using a standardized threshold.[7]
-
BMD Calculation: The software calculated the tissue mineral density (TMD) in g/cm³ for both the trabecular and cortical bone within the defined ROIs.[8]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Signaling Pathways of Strontium in Bone Cells
Caption: Strontium's dual-action signaling pathways.
Discussion and Conclusion
The available preclinical data from the ovariectomized mouse model provides the most direct comparison between strontium chloride and strontium citrate.[4][5] In this model, both compounds demonstrated a positive effect on bone mineral density, with strontium chloride showing a greater numerical increase in both trabecular and cortical bone compared to strontium citrate.[4][5] The effect of strontium chloride was comparable to that of strontium ranelate, a compound with clinically proven anti-fracture efficacy.[4]
It is important to note that human data directly comparing these two salts is lacking. A case report on a postmenopausal woman taking 680 mg of strontium chloride daily for 2.5 years showed a positive increase in the BMD of her vertebrae and right hip.[9][10] Studies on supplements containing strontium citrate have also reported significant improvements in BMD in postmenopausal women.[3] However, these studies did not include a strontium chloride arm for direct comparison.
The mechanism of action for strontium's beneficial effects on bone is believed to be mediated through the calcium-sensing receptor (CaSR).[11] Activation of this receptor by strontium stimulates signaling pathways, such as the Wnt pathway, that promote osteoblast proliferation and differentiation, leading to increased bone formation.[1][11] Concurrently, it reduces the expression of RANKL and increases osteoprotegerin (OPG), which inhibits the formation and activity of osteoclasts, thereby reducing bone resorption.[11]
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hcp.algaecal.com [hcp.algaecal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of Bone Microstructure by Micro CT in C57BL/6J Mice for Sex-Specific Differentiation [mdpi.com]
- 8. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Strontium Chloride for the Treatment of Osteoporosis: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
validating the effect of strontium chloride on osteogenic gene expression
A Comparative Guide for Researchers and Drug Development Professionals
Strontium chloride has emerged as a significant compound in the field of bone tissue engineering and osteoporosis treatment due to its demonstrated ability to promote osteogenic differentiation. This guide provides an objective comparison of the effects of strontium chloride on the expression of key osteogenic genes, supported by experimental data and detailed protocols.
Quantitative Effects on Osteogenic Gene Expression
Strontium chloride has been shown to significantly upregulate the expression of critical osteogenic marker genes. The following table summarizes the quantitative changes in gene expression observed in various studies.
| Cell Type | Strontium Chloride Concentration | Time Point | Target Gene | Fold Change / % Increase | Reference |
| Mesenchymal Stem Cells (MSCs) | 1.0 mM and 3.0 mM | Day 14 & 21 | Osteocalcin (OCN) | Significantly Increased | [1] |
| MC3T3-E1 Osteoblastic Cells | 3 mM | Day 3, 7, or 21 | RUNX2, OCN | Significantly Increased | [2] |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | 0.01 mM | Not Specified | RUNX2, ALP, COL-1 | Significantly Enhanced | [3] |
| Human Adipose-Derived Stem Cells (hASCs) | 25, 100, 250, 500 µM | Day 10 | Cbfα1/RUNX2, ALP, COL I, OCN | Significantly Promoted | [4] |
| Bone Marrow Stromal Cells (BMSCs) | Not Specified | Day 7 & 14 | Runx2, Osx, ALP, BSP, Col1a1, OCN | Increased | [5] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating the effects of strontium chloride. Below are detailed methodologies for key experiments.
Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Plate mesenchymal stem cells (MSCs), osteoblasts, or other desired cell types in appropriate culture vessels (e.g., 6-well plates) at a density of 1x10^5 cells/well.[2]
-
Growth Medium: Culture cells in a standard growth medium, such as α-MEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Osteogenic Induction: To induce osteogenic differentiation, switch the growth medium to an osteogenic induction medium. This is typically the standard growth medium further supplemented with osteogenic inducers such as 10 mM β-glycerophosphate and 50-100 µg/mL ascorbic acid.[2]
-
Strontium Chloride Treatment: Add strontium chloride (SrCl₂) to the osteogenic induction medium at the desired final concentration (e.g., 0.01 mM to 3 mM).[1][2][3] A vehicle control (e.g., normal saline or DMSO) should be used for the control group.[1][2]
-
Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 7 to 28 days).[6]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: At predetermined time points (e.g., day 7, 14, 21), lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using methods like gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[1]
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., RUNX2, ALP, COL1A1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.[1]
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with standard thermal cycling conditions.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.[1]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways activated by strontium chloride.
Caption: Experimental workflow for studying strontium chloride's effect on osteogenic gene expression.
Caption: Key signaling pathways activated by strontium chloride to promote osteogenesis.
Conclusion
The presented data strongly support the role of strontium chloride as a potent inducer of osteogenic gene expression. It enhances the expression of key transcription factors and bone matrix proteins through the activation of multiple signaling pathways, including the Ras/MAPK and Wnt/β-catenin pathways.[1][7][8] The provided experimental protocols offer a foundation for researchers to further investigate and validate these effects in various cell models, contributing to the development of novel therapies for bone regeneration and the treatment of bone-related disorders.
References
- 1. karger.com [karger.com]
- 2. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 0.01 mM strontium on human periodontal ligament stem cell osteogenic differentiation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Parthenogenetic Activating Agents: Strontium Chloride vs. Other Stimuli
For Researchers, Scientists, and Drug Development Professionals
Parthenogenetic activation, the process of inducing embryonic development from an oocyte without fertilization, is a critical tool in developmental biology, cloning, and stem cell research.[1][2][3] The choice of activating agent is paramount, as it significantly influences the success rates of activation and subsequent embryonic development. This guide provides an objective comparison of the efficacy of strontium chloride (SrCl₂) against other common parthenogenetic activating agents, supported by experimental data and detailed protocols.
Mechanism of Action: The Central Role of Calcium Oscillations
Oocyte activation is naturally triggered by a series of intracellular calcium (Ca²⁺) oscillations initiated by the sperm.[4][5][6] These oscillations are essential for exiting meiotic arrest and commencing embryonic development. Artificial activating agents aim to mimic this crucial Ca²⁺ signal.[7]
-
Strontium Chloride (SrCl₂): Strontium is believed to enter the oocyte and induce the release of Ca²⁺ from internal stores, causing the characteristic oscillations that closely resemble natural fertilization.[4][8] This makes it a highly effective agent, particularly in mouse oocytes.[9]
-
Calcium Ionophores (e.g., Ionomycin (B1663694), A23187): These agents create pores in the oocyte's membrane, allowing a rapid and massive influx of extracellular Ca²⁺. This typically results in a single, prolonged Ca²⁺ wave rather than oscillations.[4]
-
Ethanol (B145695): Ethanol is thought to induce activation by increasing membrane permeability and causing a transient rise in intracellular Ca²⁺.[9][10]
-
Electrical Pulses: Electrical stimulation also increases membrane permeability, leading to a Ca²⁺ influx and oocyte activation.[11]
The diagram below illustrates the signaling pathway initiated by Strontium Chloride.
Comparative Efficacy Data
The effectiveness of an activating agent is measured by its ability to induce pronuclear formation (a sign of activation), subsequent cleavage (cell division), and development to the blastocyst stage. The following table summarizes quantitative data from comparative studies.
| Activating Agent(s) | Species | Activation/Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Ethanol (7%) + Cytochalasin B | Mouse (CD-1) | 95.5 | 43.3 | [12] |
| Strontium Chloride (10mM) + Cytochalasin B | Mouse (CD-1) | 78.0 | 27.6 | [12] |
| Ionomycin + Cytochalasin B | Mouse (CD-1) | 65.9 | 15.8 | [12] |
| Ionomycin (15µM) + SrCl₂ (10mM) | Porcine | 88.6 (Pronuclear Formation) | 17.7 | [13] |
| Ionomycin (15µM) alone | Porcine | 70.0 (Pronuclear Formation) | 11.3 | [13] |
| Ionomycin + 6-DMAP | Goat | 79.3 - 81.6 | 16.2 - 24.8 | [2] |
| Strontium Chloride + Cytochalasin B | Goat | 2.2 - 78.8 | 0 - 15.6 | [2] |
| Electrical Pulse + Cytochalasin B | Goat | 65.5 | 11.1 | [2] |
| Ionomycin | Human | 67.9 (Activation) | Not Reported | [14] |
| Strontium Chloride | Human | 51.2 (Activation) | Not Reported | [14] |
Note: Efficacy can be highly species-specific and dependent on the exact protocol, including the use of co-treatments like Cytochalasin B (CB) or 6-dimethylaminopurine (B21663) (6-DMAP) which inhibit polar body extrusion to maintain diploidy.
Experimental Protocols and Workflow
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are representative methodologies for key activating agents.
The overall process for parthenogenetic activation follows a standardized sequence, illustrated in the diagram below.
This protocol is adapted from studies demonstrating high efficiency in mice.[7][15]
-
Oocyte Preparation: Collect mature, cumulus-free MII oocytes 18 hours post-hCG administration.[15]
-
Activation Medium: Prepare a Ca²⁺-free CZB medium supplemented with 10 mM SrCl₂ and 5 µg/mL Cytochalasin B.[15]
-
Incubation: Incubate the oocytes in the activation medium for 2.5 to 5 hours at 37°C in a 5% CO₂ atmosphere.[15][16] A 2.5-hour incubation has been shown to yield the highest blastulation rate.[15]
-
Washing and Culture: Thoroughly wash the activated oocytes in a fresh culture medium (e.g., M16 or KSOM).
-
Culture: Culture the oocytes under standard conditions and monitor for cleavage and blastocyst development.
This protocol is commonly used for species where SrCl₂ is less effective.[13][17]
-
Oocyte Preparation: Use in vitro-matured oocytes that have extruded the first polar body.
-
Activation Medium: Prepare a culture medium (e.g., IVF medium) containing 5-15 µM ionomycin. For human oocytes, a 5-minute exposure to 5 µM ionomycin is often used.[17] For porcine oocytes, 15 µM for 5 minutes has been effective.[13]
-
Incubation: Expose oocytes to the ionomycin medium for 5 minutes at 37°C and 5% CO₂ in the dark.[17]
-
Post-Activation Treatment: Following ionomycin exposure, wash the oocytes and often transfer them to a medium containing a protein synthesis inhibitor like 6-DMAP or a protein kinase inhibitor to support development. For instance, a subsequent 4-hour incubation in 10 mM SrCl₂ can improve blastocyst rates in porcine oocytes.[13]
-
Washing and Culture: Wash the oocytes extensively to remove all chemicals and transfer them to the final culture medium.
Ethanol provides a simple and effective method for certain species.[10][12]
-
Oocyte Preparation: Use fully matured oocytes.
-
Activation Medium: Prepare a holding medium containing 7% ethanol. For mouse oocytes, this is often combined with 5 µg/mL Cytochalasin B.[7][12]
-
Incubation: Expose the oocytes to the ethanol medium for 5-7 minutes at 38°C.[7][10]
-
Washing and Culture: After exposure, wash the oocytes three times in a fresh holding medium and then transfer to the final culture medium for development.
Conclusion
The choice of a parthenogenetic activating agent is highly dependent on the species under investigation.
-
Strontium Chloride is exceptionally effective for mouse oocytes, inducing Ca²⁺ oscillations that closely mimic natural fertilization and often lead to high blastocyst development rates.[9][15]
-
Calcium Ionophores like ionomycin are potent activators across a broader range of species, including pigs and humans, where strontium is less reliable.[5][13][14] However, they induce a single Ca²⁺ peak, which may be less physiological. The combination of ionomycin with other agents like 6-DMAP or even a subsequent SrCl₂ treatment often enhances developmental outcomes.[13][18]
-
Ethanol offers a simple and cost-effective method that has shown superior results in some comparative studies with mouse oocytes when combined with Cytochalasin B.[12] It is also a viable option for bovine oocytes.[10][11]
Ultimately, researchers must optimize activation protocols for their specific model system and experimental goals, considering not only the activation rate but also the quality and developmental potential of the resulting parthenogenetic embryos.
References
- 1. researchgate.net [researchgate.net]
- 2. Parthenogenesis and activation of mammalian oocytes for in vitro embryo production: A review [scirp.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A comparative study of parthenogenetic activation and in vitro fertilization of in vitro matured caprine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. longdom.org [longdom.org]
- 9. The Effects of Ethanol and Strontium on Growth and Development of Two-Cell Arrested Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Parthenogenetic activation of buffalo (Bubalus bubalis) oocytes: comparison of different activation reagents and different media on their developmental competence and quantitative expression of developmentally regulated genes | Zygote | Cambridge Core [cambridge.org]
- 12. Effects of chemical combinations on the parthenogenetic activation of mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical activation of parthenogenetic and nuclear transfer porcine oocytes using ionomycin and strontium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of assisted oocyte activation with calcium- ionophore and strontium chloride on in vitro ICSI outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenogenetic activation of mouse oocytes by strontium chloride: a search for the best conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Use of parthenogenetic activation of human oocytes as an experimental model for evaluation of polar body based PGD assay performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parthenogenetic activation of bovine oocytes using single and combined strontium, ionomycin and 6-dimethylaminopurine treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of strontium uptake in cells treated with strontium chloride
A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative cellular uptake and biological effects of strontium chloride in comparison to other strontium formulations.
This guide provides an objective comparison of the cellular uptake and subsequent biological effects of strontium chloride, a simple inorganic salt of strontium, against other commonly researched strontium compounds, primarily strontium ranelate. The information presented herein is supported by experimental data from various studies, offering a quantitative and methodological resource for researchers in the fields of bone biology, regenerative medicine, and drug development.
Quantitative Analysis of Strontium Effects on Cellular Processes
The cellular response to strontium treatment is multifaceted, influencing proliferation, differentiation, and mineralization, particularly in cells of the osteogenic lineage. The following tables summarize the quantitative data from various studies on the effects of strontium chloride and strontium ranelate on these key cellular processes.
Table 1: Effect of Strontium Chloride on Osteoblast Proliferation
| Cell Line | SrCl₂ Concentration | Treatment Duration | Proliferation Change (%) | Reference |
| MG-63 (human osteoblast-like) | 5 mM | 72 hours | +38 | [1] |
| MG-63 (human osteoblast-like) | 10 mM | 72 hours | +54 | [1] |
| Human Periodontal Ligament Stem Cells | 25 µg/ml - 500 µg/ml | 24 hours | Significant increase | [2] |
Table 2: Comparative Effects of Strontium Salts on Osteoblast and Mesenchymal Stem Cell Functions
| Strontium Salt | Cell Type | Concentration | Parameter Measured | Outcome | Reference |
| Strontium Ranelate | Osteoblastic cells | 0.12 mM & 0.5 mM | Cell Proliferation | Significant increase | [3][4] |
| Strontium Ranelate | Human primary osteoblasts | 0.01 - 2 mM | OPG mRNA expression | Concentration-dependent increase | [5] |
| Strontium Ranelate | Human primary osteoblasts | 0.1 - 2 mM | RANKL mRNA expression | Concentration-dependent decrease | [5] |
| Strontium Chloride | Human Preadipocytes | 5 µM | Mineralization (HA production) | +480% vs. control at 28 days | [6] |
| Strontium Chloride | Rat osteoblasts | 0.01, 0.1, 1 mM | Mineralization | 34%, 95%, 100% reduction | [7] |
| Strontium Ranelate | Rat osteoblasts | 0.01, 0.1, 1 mM | Mineralization | 59%, 98%, 100% reduction | [7] |
| Strontium Chloride & Ranelate | Growing mice (in vivo) | 7.532 mmol/L & 7.78 mmol/L | Bone microarchitecture | Similar beneficial effects | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the cited studies for assessing strontium uptake and its effects.
Cell Culture and Strontium Treatment
-
Cell Lines: Human osteoblast-like cells (e.g., MG-63), primary human osteoblasts, human periodontal ligament stem cells (PDLSCs), and mesenchymal stem cells (MSCs) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Strontium Salt Preparation: Strontium chloride (SrCl₂) and strontium ranelate are dissolved in sterile water or culture medium to prepare stock solutions. These are then diluted to the desired final concentrations in the cell culture medium for treating the cells.[1][2][3]
Quantification of Intracellular Strontium
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurately measuring elemental concentrations within biological samples.
-
Sample Preparation:
-
After treatment with strontium-containing media, cells are washed multiple times with a strontium-free buffer (e.g., phosphate-buffered saline, PBS) to remove extracellular strontium.
-
Cells are then lysed using a suitable lysis buffer or acid digestion (e.g., nitric acid).
-
The cell lysates are collected and centrifuged to pellet any debris.
-
-
ICP-MS Analysis:
-
The supernatant containing the intracellular strontium is diluted with deionized water to a suitable concentration for analysis.
-
An internal standard (e.g., Yttrium) is added to the samples and calibration standards to correct for matrix effects and instrumental drift.[9]
-
The samples are introduced into the ICP-MS instrument, which ionizes the strontium atoms.
-
The mass spectrometer separates the strontium ions based on their mass-to-charge ratio, and the detector quantifies the number of ions.[10][11][12]
-
The concentration of strontium in the samples is determined by comparing the signal intensity to a calibration curve generated from standards of known strontium concentrations.
-
Signaling Pathways Activated by Strontium
Strontium exerts its effects on cells by activating a complex network of intracellular signaling pathways, many of which are also regulated by calcium. The calcium-sensing receptor (CaSR) is a key mediator of strontium's actions.[13][14][15]
Caption: Strontium signaling pathways in bone cells.
Activation of the CaSR by strontium initiates several downstream cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release.[13][14] Strontium also stimulates the Ras/MAPK, Wnt/β-catenin, NFATc, and PI3K/Akt signaling pathways.[16][17][18] These pathways collectively regulate gene expression related to osteoblast proliferation, differentiation, and survival, and modulate the critical RANKL/OPG ratio, which governs bone resorption.[13][14]
Experimental Workflow for Quantitative Strontium Uptake Analysis
The following diagram outlines a typical workflow for a quantitative analysis of strontium uptake in cultured cells.
Caption: Workflow for strontium uptake analysis.
This standardized workflow ensures the accurate and reproducible quantification of intracellular strontium, allowing for reliable comparisons between different strontium compounds and treatment conditions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepolska.pl [pepolska.pl]
- 11. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of anhydrous vs hexahydrate strontium chloride in experiments
For scientists and researchers in drug development, the choice between the anhydrous and hexahydrate forms of strontium chloride (SrCl₂) is a critical decision that can impact experimental accuracy and outcomes. While chemically similar, their differing water content leads to distinct physical properties and handling requirements. This guide provides a comprehensive comparison to inform your selection, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The most fundamental difference between the two forms lies in the presence of water of crystallization in the hexahydrate form. This directly influences their molecular weight, density, and hygroscopicity, as detailed in the table below.
| Property | Strontium Chloride Anhydrous (SrCl₂) | Strontium Chloride Hexahydrate (SrCl₂·6H₂O) |
| Molar Mass | 158.53 g/mol [1][2] | 266.62 g/mol [1][2] |
| Density | 3.05 g/cm³[1] | 1.93 g/cm³[3] |
| Appearance | White crystalline powder or colorless crystals[1] | Colorless long-needle crystals[1] |
| Melting Point | 872-875°C[1] | 61°C (dissolves in its water of crystallization)[1][2] |
| Boiling Point | 1250°C[1] | Not applicable |
| Solubility in water | 53.8 g/100 mL (20°C)[2] | 106 g/100 mL (0°C), 206 g/100 mL (40°C)[2] |
| Hygroscopicity | Strongly hygroscopic/deliquescent[1][4] | Stable under normal atmospheric conditions |
The significant difference in molar mass is a crucial consideration for preparing solutions of specific molarity. Using the incorrect form without adjusting the mass will lead to substantial errors in concentration.
Thermal Behavior: Dehydration and Hydration Dynamics
Thermal analysis reveals the distinct behaviors of the two forms upon heating and exposure to moisture.
Dehydration of Strontium Chloride Hexahydrate:
The dehydration of SrCl₂·6H₂O occurs in a stepwise manner.[1][5] When heated, it first dissolves in its own water of crystallization at approximately 61°C.[1] Further heating leads to the sequential loss of water molecules, forming dihydrate (SrCl₂·2H₂O) and monohydrate (SrCl₂·H₂O) intermediates, with complete dehydration to the anhydrous form occurring at around 320°C.[1][5]
Hydration of Anhydrous Strontium Chloride:
Anhydrous SrCl₂ is highly hygroscopic and will readily absorb atmospheric moisture.[1][4] When exposed to air, it undergoes a hydration process, forming intermediate hydrates (monohydrate and dihydrate) before eventually converting to the stable hexahydrate form.[6]
The kinetics of hydration and dehydration are important in applications such as thermochemical energy storage, where the reversible transition between the hydrated and dehydrated states is utilized.[7]
Experimental Applications and Protocol Considerations
The choice between anhydrous and hexahydrate strontium chloride is primarily dictated by the specific requirements of the experiment, particularly the tolerance for water.
Anhydrous Strontium Chloride: For Water-Sensitive Applications
Primary Use Cases:
-
Organic Synthesis: In non-aqueous reaction systems where water can act as an unwanted nucleophile or interfere with catalysts.
-
High-Temperature Metallurgy and Materials Science: Used in the production of certain types of glass, and as a flux in metallurgy.[4][8]
-
Pyrotechnics: Imparts a brilliant red color to flames.[5][9]
Experimental Protocol: General Handling of Anhydrous Strontium Chloride
-
Storage: Store in a tightly sealed container in a desiccator or a dry glove box to prevent moisture absorption.
-
Weighing: Weigh the required amount of anhydrous SrCl₂ quickly to minimize exposure to atmospheric moisture. For highly sensitive reactions, weighing should be performed in a controlled atmosphere (e.g., a glove box).
-
Addition to Reaction: Add the anhydrous SrCl₂ to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air- or moisture-sensitive.
Strontium Chloride Hexahydrate: The Choice for Aqueous Systems and Biological Research
Primary Use Cases:
-
Aqueous Solution Preparation: Its stability and non-hygroscopic nature make it easy to handle and weigh accurately for preparing solutions.
-
Biological Research: Widely used in cell culture and other biological experiments as a source of strontium ions.
-
Drug Formulation and Development: Used in the development of nanocarriers for drug and gene delivery.[10] It is also used in some topical formulations for its anti-irritant properties.[11]
Experimental Protocol: Preparation of a Strontium-Supplemented Cell Culture Medium
-
Objective: To prepare a 10 mM stock solution of strontium chloride to supplement a cell culture medium.
-
Materials:
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Sterile, deionized water
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the mass of SrCl₂·6H₂O required. For 50 mL of a 10 mM solution:
-
Mass = 0.010 mol/L * 0.050 L * 266.62 g/mol = 0.1333 g
-
-
Weigh out 133.3 mg of SrCl₂·6H₂O using an analytical balance.
-
Transfer the weighed solid to the 50 mL conical tube.
-
Add approximately 40 mL of sterile, deionized water to the tube.
-
Vortex until the solid is completely dissolved.
-
Bring the final volume to 50 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Store the stock solution at 4°C. The solution can then be diluted to the desired final concentration in the cell culture medium.
-
Visualizing Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: Decision workflow for selecting the appropriate form of strontium chloride.
Caption: Workflow for preparing a sterile aqueous solution of strontium chloride hexahydrate.
Conclusion: Making an Informed Choice
The selection between anhydrous and hexahydrate strontium chloride is not a matter of one being superior to the other, but rather which is appropriate for the specific experimental context.
-
Anhydrous SrCl₂ is the clear choice for non-aqueous systems and high-temperature applications where the presence of water would compromise the experiment. Its hygroscopic nature demands careful handling to maintain its anhydrous state.
-
Strontium Chloride Hexahydrate is the preferred form for most aqueous applications, including the vast majority of biological and drug development research. Its stability and ease of handling ensure accurate and reproducible preparation of solutions.
By understanding the distinct properties and handling requirements of each form, researchers can ensure the integrity and success of their experiments.
References
- 1. STRONTIUM CHLORIDE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 2. Strontium chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. Strontium Chloride, anhydrous [tropag.com]
- 5. Strontium chloride - Wikipedia [en.wikipedia.org]
- 6. Hydration of strontium chloride and rare-earth element oxychlorides; Issledovanie gidratatsii khlorida strontsiya i oksokhloridov redkozemel'nykh ehlementov (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Application of Strontium Chloride Hexahydrate to Synthesize Strontium-Substituted Carbonate Apatite as a pH-Sensitive, Biologically Safe, and Highly Efficient siRNA Nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Strontium Chloride: A Comparative Analysis as a Calcium Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of strontium chloride's effects on calcium channels with those of established calcium channel blockers (CCBs), namely verapamil (B1683045), diltiazem (B1670644), and nifedipine (B1678770). The information is supported by experimental data to assist in evaluating its potential as a research tool and therapeutic agent.
Executive Summary
Strontium chloride (SrCl₂) presents a unique profile in modulating calcium signaling. Unlike classical calcium channel blockers that primarily inhibit channel activity, strontium acts as a calcium mimic, permeating calcium channels and influencing their gating properties. Furthermore, it functions as a biased agonist at the calcium-sensing receptor (CaSR), triggering distinct intracellular signaling cascades. This dual action differentiates it from traditional CCBs, suggesting novel applications in research and potentially in therapeutic areas beyond cardiovascular diseases, such as bone metabolism.
Comparative Analysis of Strontium Chloride and Classical Calcium Channel Blockers
The primary mechanism of action of strontium chloride on voltage-gated calcium channels is not direct blockage but rather permeation and modulation of channel gating. Strontium ions can pass through calcium channels, substituting for calcium, although this can alter the channel's conductance and inactivation kinetics.[1][2][3] In contrast, verapamil, diltiazem, and nifedipine are well-characterized antagonists that directly block L-type calcium channels, albeit with different potencies and selectivities.[4][5]
Quantitative Comparison of Effects on L-type Calcium Channels
The following tables summarize key quantitative data from electrophysiological studies. It is important to note that direct comparison of SrCl₂ with classical CCBs is challenging due to their different mechanisms of action. Data for strontium chloride reflects its interaction as a permeant ion, while data for the other compounds reflect their inhibitory concentrations (IC₅₀) or pIC₅₀ (-log IC₅₀).
Table 1: Electrophysiological Effects of Strontium Chloride on Calcium Channels
| Parameter | L-type Channels | Non-L-type Channels | Reference |
| Single-Channel Conductance (Sr²⁺ as charge carrier) | |||
| at 5 mM Sr²⁺ | 11 pS | 13 pS | [2][3] |
| at 70 mM Sr²⁺ | 16 pS | 19 pS | [2][3] |
| Apparent Dissociation Constant (Kᴅ) | 5.2 mM | 1.9 mM | [2][3] |
Table 2: Inhibitory Potency of Classical Calcium Channel Blockers on L-type Calcium Channels
| Compound | IC₅₀ / pIC₅₀ | Cell Type / Tissue | Experimental Conditions | Reference |
| Verapamil | IC₅₀: 250 nM - 15.5 µM | Vascular smooth muscle, myocardial cells | - | [6] |
| pIC₅₀ (vascular): 6.26 | Human small arteries | K⁺ induced contraction | [4] | |
| pIC₅₀ (cardiac): 6.91 | Human right atrial trabeculae | Isoprenaline-stimulated | [4] | |
| IC₅₀: 98.0 µM | TR-iBRB2 cells | EFV uptake inhibition | [7][8] | |
| Diltiazem | IC₅₀ (resting state): 41 µM | CaᵥAb channels | Repetitive depolarizing stimuli | [9] |
| IC₅₀ (use-dependent): 10.4 µM | CaᵥAb channels | Repetitive depolarizing stimuli | [9] | |
| IC₅₀ (high affinity): 4.9 µM | Cone photoreceptors | Biphasic dose response | [10] | |
| IC₅₀ (low affinity): 100.4 µM | Cone photoreceptors | Biphasic dose response | [10] | |
| IC₅₀: 20 µM | Human mesenteric arterial myocytes | pH 9.2 | [11] | |
| IC₅₀: 51 µM | Human mesenteric arterial myocytes | pH 7.2 | [11] | |
| Nifedipine | IC₅₀: 0.3 µM | Guinea pig ventricular myocytes | Holding potential -80 mV | [12] |
| IC₅₀: 50 nM | Guinea pig ventricular myocytes | Holding potential -40 mV | [12] | |
| pIC₅₀ (vascular): 7.78 | Human small arteries | K⁺ induced contraction | [4] | |
| pIC₅₀ (cardiac): 6.95 | Human right atrial trabeculae | Isoprenaline-stimulated | [4] | |
| IC₅₀: 1.85 nM | Rat cerebral artery myocytes | 2 mM [Ba²⁺]o | [13] | |
| IC₅₀: 3.35 nM | Rat cerebral artery myocytes | 2 mM [Ca²⁺]o | [13] |
Signaling Pathways
Strontium Chloride and the Calcium-Sensing Receptor (CaSR)
Strontium acts as a biased agonist on the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][14][15][16] This means that strontium binding to the CaSR can preferentially activate certain downstream signaling pathways over others, leading to a different cellular response compared to calcium, the natural agonist.[1][14][15] Experimental evidence suggests that strontium biases CaSR signaling towards the ERK1/2 pathway.[1][14]
Figure 1. Signaling pathway of strontium chloride via the Calcium-Sensing Receptor (CaSR).
Classical Calcium Channel Blockers and Cardiac Action Potential
Classical CCBs, like verapamil, primarily affect the L-type calcium channels, which are crucial for the plateau phase (Phase 2) of the cardiac action potential in ventricular myocytes and for the depolarization phase (Phase 0) in pacemaker cells of the SA and AV nodes.[17][18][19][20][21] By blocking these channels, verapamil reduces the influx of calcium, leading to a shortened plateau phase, decreased contractility, and slowed conduction.[17][18][19][20][21]
Figure 2. Effect of Verapamil on the cardiac action potential.
Experimental Protocols
Patch-Clamp Electrophysiology for Calcium Channel Analysis
This method allows for the direct measurement of ion flow through calcium channels.
Objective: To characterize the effects of strontium chloride and other calcium channel blockers on the biophysical properties of voltage-gated calcium channels.
Workflow:
Figure 3. Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes, neurons) expressing the calcium channels of interest.
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 10 BaCl₂ or SrCl₂), a sodium channel blocker (e.g., Tetrodotoxin), and potassium channel blockers (e.g., TEA-Cl, 4-AP) to isolate the calcium channel currents. The solution is buffered to a physiological pH (e.g., 7.4 with HEPES).
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., CsCl or Cs-aspartate) to block outward potassium currents, a calcium buffer (e.g., EGTA), and ATP and GTP to support cellular metabolism. Buffered to a physiological pH (e.g., 7.2 with HEPES).
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.[22]
-
The membrane patch within the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[22][23]
-
The cell's membrane potential is clamped at a holding potential (e.g., -80 mV) where most calcium channels are in a closed state.
-
Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward currents are recorded.
-
After establishing a stable baseline recording, the test compound (strontium chloride or a CCB) is perfused into the bath at various concentrations.
-
The effect of the compound on the current amplitude and kinetics is recorded and analyzed to determine parameters like IC₅₀ or changes in conductance and gating.[22]
-
Calcium Imaging for Intracellular Calcium Dynamics
This technique visualizes changes in intracellular calcium concentrations in response to stimuli or drug application.
Objective: To assess the effect of strontium chloride and other compounds on intracellular calcium signaling.
Workflow:
Figure 4. Workflow for calcium imaging experiments.
Methodology:
-
Cell Preparation: Culture adherent cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).[24][25] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell in its active, calcium-sensitive form.[24]
-
Imaging:
-
The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped with a sensitive camera.
-
The cells are continuously perfused with a physiological buffer.
-
For ratiometric dyes like Fura-2, the cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission is collected at a single wavelength (e.g., 510 nm).[24] For single-wavelength dyes like Fluo-4, excitation is performed at one wavelength (e.g., 488 nm) and emission is collected at another (e.g., 520 nm).[24]
-
A baseline fluorescence is recorded before the addition of a stimulus or the test compound.
-
The test compound (e.g., strontium chloride) is added to the perfusion buffer, and the changes in fluorescence intensity or ratio are recorded over time.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For ratiometric dyes, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated to provide a more quantitative measure of intracellular calcium, which is less susceptible to artifacts like dye bleaching or uneven loading.[24]
Conclusion
Strontium chloride exhibits a multifaceted interaction with calcium signaling pathways. It acts as a permeant ion that modulates the gating of voltage-gated calcium channels and as a biased agonist of the calcium-sensing receptor. This dual mechanism of action distinguishes it from classical calcium channel blockers like verapamil, diltiazem, and nifedipine, which are primarily antagonists of L-type calcium channels. The provided data and protocols offer a framework for further investigation into the unique properties of strontium chloride and its potential applications in biomedical research and drug development.
References
- 1. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of strontium on the permeation and gating phenotype of calcium channels in hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Strontium on the Permeation and Gating Phenotype of Calcium Channels in Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Verapamil | CP-16533-1 | calcium channel blocker | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Effects of verapamil on action potentials of Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. benchchem.com [benchchem.com]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 24. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 25. ibidi.com [ibidi.com]
Strontium Chloride's Interference in Calcium-Specific Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger vital for a multitude of cellular processes, from neurotransmission to muscle contraction. Consequently, accurate measurement of intracellular Ca²⁺ concentrations is paramount in many areas of biological research and drug development. Fluorescent indicators, such as Fura-2 and Fluo-4 (B1262720), are indispensable tools for these investigations. However, the chemical similarity of other divalent cations, particularly strontium (Sr²⁺), to Ca²⁺ raises concerns about potential cross-reactivity in these assays. Strontium is not only a naturally occurring element but is also used in therapeutic contexts, such as in the form of strontium ranelate for the treatment of osteoporosis. This guide provides a comprehensive comparison of the cross-reactivity of strontium chloride in Ca²⁺-specific assays, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their experiments accurately.
The Basis of Strontium's Cross-Reactivity
Strontium's ability to interfere with calcium-specific assays stems from its similar physicochemical properties to calcium. Both are alkaline earth metals with a +2 charge and a comparable ionic radius. This similarity allows strontium to substitute for calcium in various biological processes. For instance, strontium can activate the calcium-sensing receptor (CaSR), a key regulator of systemic calcium homeostasis.[1][2][3] This activation can initiate downstream signaling cascades that are typically triggered by calcium, including the activation of phospholipase C (PLC) and the mobilization of intracellular calcium stores.[1]
Quantitative Comparison of Strontium Interference
While strontium can mimic calcium's biological effects, its interaction with calcium-specific fluorescent indicators and clinical assays is a critical consideration for researchers.
Interference in Clinical Calcium Measurement Procedures
Studies have demonstrated significant interference by strontium in colorimetric assays used in clinical laboratories for the determination of total calcium concentrations. Exogenous addition of strontium chloride to plasma samples resulted in a positive bias in total calcium measurements. The extent of this interference is concentration-dependent.
Table 1: Interference of Strontium Chloride in Total Calcium Measurement Procedures
| Strontium Concentration (mg/dL) | Strontium Concentration (mmol/L) | Mean Bias in Total Calcium Measurement (%) |
| 1.0 | 0.114 | 1.9 - 3.5 |
| 2.5 | 0.284 | 4.9 - 9.0 |
| 5.0 | 0.568 | 10.8 - 19.2 |
| Data sourced from a study on strontium interference in clinical laboratory calcium measurement procedures.[4] |
In contrast, ionized calcium measurements were not significantly affected by the presence of strontium, with biases remaining below 4.5% even at a strontium concentration of 5.0 mg/dL.[4]
Cross-Reactivity with Fluorescent Calcium Indicators
Fura-2: Fura-2 is a ratiometric indicator that exhibits a shift in its excitation spectrum upon binding Ca²⁺. Studies have shown that strontium can also induce a change in the Fura-2 fluorescence ratio (F340/F380), suggesting that it binds to the indicator and elicits a spectral response. However, the magnitude of this response and the binding affinity are likely different from that of calcium.
Fluo-4: Fluo-4 is a non-ratiometric indicator that shows a significant increase in fluorescence intensity upon binding Ca²⁺. While direct binding studies with strontium are scarce, the shared BAPTA chelating core of Fluo-4 and Fura-2 suggests that Fluo-4 will also exhibit some degree of cross-reactivity with strontium.
It is generally understood that while strontium can substitute for calcium in binding to these indicators, it does so with lower affinity. This means that a higher concentration of strontium would be required to elicit the same fluorescent response as a given concentration of calcium.
Table 2: Comparison of Fluorescent Indicator Properties for Calcium
| Property | Fura-2 | Fluo-4 |
| Indicator Type | Ratiometric | Non-ratiometric |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | ~494 nm |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | ~494 nm |
| Emission Wavelength | ~510 nm | ~516 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | ~345 nM |
| Reported Cross-Reactivity with Sr²⁺ | Yes, induces a change in fluorescence ratio. | Expected, due to shared chelator structure. |
| Kd values are approximate and can vary with experimental conditions such as pH, temperature, and ionic strength. |
Experimental Protocols
To accurately assess the impact of strontium in your specific experimental system, it is crucial to perform control experiments. Below are detailed protocols for cell loading with Fura-2 AM and for an in vitro spectrofluorometric assay to determine ion-binding properties.
Protocol 1: Live Cell Loading with Fura-2 AM for Ratiometric Calcium Imaging
This protocol describes the loading of adherent cells with the acetoxymethyl (AM) ester form of Fura-2, which is cell-permeant.
Materials:
-
Fura-2 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, free of phenol (B47542) red.
-
Bovine Serum Albumin (BSA)
-
Cells cultured on glass coverslips or in imaging-appropriate plates.
-
Solutions containing varying concentrations of CaCl₂ and SrCl₂.
-
Ionophore (e.g., Ionomycin) for positive control.
Procedure:
-
Cell Preparation: Plate cells on coverslips or imaging plates to achieve 70-80% confluency on the day of the experiment.
-
Loading Solution Preparation:
-
For each coverslip/well, prepare 1 mL of loading buffer.
-
In a microcentrifuge tube, mix 2 µL of the Fura-2 AM stock solution with 2 µL of 20% Pluronic® F-127.
-
Add 1 mL of HBSS containing 0.5% BSA to the tube and vortex thoroughly to disperse the dye. The final Fura-2 AM concentration will be 2-10 µM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light. Incubation at 37°C can promote dye compartmentalization into organelles.
-
-
Washing:
-
Aspirate the loading solution and wash the cells twice with fresh HBSS to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with HBSS to establish a baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
-
To test for strontium cross-reactivity, perfuse the cells with solutions containing known concentrations of SrCl₂ in the absence of extracellular CaCl₂.
-
As a positive control, apply a solution containing a known concentration of CaCl₂ or an ionophore like ionomycin (B1663694) to elicit a maximal calcium response.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
Protocol 2: In Vitro Spectrofluorometric Assay to Determine Ion-Binding Properties
This protocol allows for the direct measurement of the interaction between a fluorescent indicator and a cation in a cell-free system.
Materials:
-
Fura-2, salt form (e.g., pentapotassium salt) or Fluo-4, salt form.
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).
-
Stock solutions of CaCl₂ and SrCl₂ of known concentrations.
-
EGTA stock solution (for determining minimum fluorescence).
-
Spectrofluorometer.
Procedure:
-
Prepare a working solution of the indicator (e.g., 1 µM Fura-2) in the calcium-free buffer.
-
Determine Minimum Fluorescence (Fmin):
-
Add an excess of EGTA (e.g., 10 mM) to the indicator solution to chelate any contaminating calcium.
-
For Fura-2, record the fluorescence emission at 510 nm while exciting at 340 nm and 380 nm. For Fluo-4, record the emission at ~516 nm with excitation at ~494 nm. This will give you the fluorescence of the ion-free indicator.
-
-
Titration with Strontium Chloride:
-
To a fresh aliquot of the indicator solution, add increasing concentrations of SrCl₂.
-
After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
-
Titration with Calcium Chloride (for comparison):
-
Repeat the titration with CaCl₂ using a fresh aliquot of the indicator solution.
-
-
Determine Maximum Fluorescence (Fmax):
-
Add a saturating concentration of CaCl₂ (e.g., 10 mM) to the indicator solution and record the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity or ratio as a function of the cation concentration.
-
The dissociation constant (Kd) can be calculated by fitting the data to the Hill equation. This will provide a quantitative measure of the indicator's affinity for both strontium and calcium.
-
Mandatory Visualizations
Calcium Signaling Pathway via the Calcium-Sensing Receptor (CaSR)
Caption: Activation of the CaSR by Ca²⁺ or Sr²⁺ initiates Gq/11 signaling.
Experimental Workflow for Assessing Strontium Cross-Reactivity
Caption: A stepwise workflow for evaluating strontium's effect on Fura-2 fluorescence.
Conclusion and Recommendations
The available evidence clearly indicates that strontium chloride can interfere with commonly used calcium-specific assays. In clinical settings, this manifests as a significant positive bias in total calcium measurements. For researchers using fluorescent indicators like Fura-2 and Fluo-4, it is crucial to be aware of the potential for strontium to cross-react and generate a fluorescence signal.
Key Recommendations:
-
Acknowledge Potential Interference: When working with experimental models where strontium is present, researchers must acknowledge the potential for cross-reactivity in their calcium assays.
-
Perform Control Experiments: It is essential to perform control experiments to quantify the extent of strontium interference in your specific assay and cell type. The protocols provided in this guide offer a framework for these validation experiments.
-
Use Strontium-Free Conditions for Baseline: Whenever possible, establish baseline calcium levels in strontium-free conditions before introducing strontium to the experimental system.
-
Consider Alternative Cations: If the goal is to elicit calcium-like responses without interfering with calcium indicators, other divalent cations with lower cross-reactivity could be considered, although their biological effects may differ.
-
Interpret Data with Caution: When interpreting data from experiments involving strontium, the potential contribution of strontium to the observed signal in calcium-specific assays must be carefully considered.
By understanding the nature of strontium's cross-reactivity and implementing appropriate controls, researchers can ensure the accuracy and reliability of their findings in the complex and dynamic field of calcium signaling.
References
- 1. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Comparative Proteomic Analysis of Cellular Responses to Strontium Chloride and Calcium Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic and cellular responses of cells, primarily those of the osteoblastic lineage, to treatment with strontium chloride (SrCl₂) and calcium chloride (CaCl₂). While both are divalent cations that play significant roles in bone metabolism, their effects on the cellular proteome and signaling pathways exhibit notable differences. This comparison is based on an analysis of multiple in vitro studies. It is important to note that a direct head-to-head comparative proteomic study using modern quantitative techniques was not available in the reviewed literature. Therefore, this guide synthesizes findings from separate studies, and direct comparisons of quantitative data should be interpreted with caution due to variations in experimental conditions.
Data Presentation: Quantitative Proteomic and Gene Expression Changes
The following tables summarize the reported changes in protein and gene expression in cells treated with strontium chloride and calcium chloride. The data is compiled from studies on osteoblasts, periodontal ligament stem cells, and mesenchymal stem cells.
Table 1: Effects of Strontium Chloride (SrCl₂) on Protein and Gene Expression
| Protein/Gene | Cell Type | Concentration | Duration | Effect | Reference |
| Overall Protein Content | MG63 Human Osteoblast-like | 5 mM | 72 h | ▲ 37% increase | [1] |
| Bone Sialoprotein | Multipotent Cells | Not specified | 8 days | ▲ 95% increase | [2] |
| Osteopontin | Multipotent Cells | Not specified | 8 days | ▲ 95% increase | [2] |
| Vascular Endothelial Growth Factor (VEGF) | Multipotent Cells | Not specified | 8 days | ▼ 41-65% decrease | [2] |
| Neuropilin-1 (Nrp-1) | Multipotent Cells | Not specified | 6 days | ▼ 56% decrease | [2] |
| RUNX2 | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▲ Increased mRNA | [3] |
| Bone Gamma-Carboxyglutamate Protein (BGP) | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▲ Increased mRNA | [3] |
| Bone Morphogenetic Protein (BMP) | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▲ Increased mRNA | [3] |
| Alkaline Phosphatase (ALP) | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▲ Increased mRNA | [3] |
| Osteoprotegerin (OPG) | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▲ Increased mRNA | [3] |
| Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▼ Decreased mRNA | [3] |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Young Male Rats (in vivo) | 100-400 mg/kg BW | Not specified | ▼ Decreased mRNA | [3] |
Table 2: Effects of Calcium Chloride (CaCl₂) on Protein and Gene Expression
| Protein/Gene | Cell Type | Concentration | Duration | Effect | Reference |
| Alkaline Phosphatase (ALP) | Human Periodontal Ligament Stem Cells | 25 mM | Not specified | ▼ Decreased mRNA and protein | [4] |
| Dentin Sialophosphoprotein (DSPP) | Human Periodontal Ligament Stem Cells | 25 mM | Not specified | ▼ Decreased mRNA | [4] |
| Collagen, Type I, Alpha 1 (Col1α1) | Human Periodontal Ligament Stem Cells | 25 mM | Not specified | ▼ Decreased mRNA and protein | [4] |
| RUNX2 | Human Periodontal Ligament Stem Cells | 25 mM | Not specified | ▼ Decreased mRNA and protein | [4] |
| Osterix | Human Periodontal Ligament Stem Cells | 25 mM | Not specified | ▼ Decreased mRNA and protein | [4] |
| Bone Morphogenetic Protein-2 (BMP-2) | Normal Human Mandible-derived Bone Cells | 0.1-0.4 mM (added to 1.8 mM) | 0.5 and 24 h | ▲ Increased mRNA | [5] |
| Bone Morphogenetic Protein-4 (BMP-4) | Normal Human Mandible-derived Bone Cells | 0.1-0.4 mM (added to 1.8 mM) | 0.5 and 24 h | ▲ Increased mRNA | [5] |
| Type I Collagen | Normal Human Mandible-derived Bone Cells | 0.1-1.2 mM (added to 1.8 mM) | Not specified | ▲ Increased synthesis | [5] |
Signaling Pathways
Both strontium and calcium ions are known to be agonists of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in mineral ion homeostasis. However, their downstream signaling effects appear to diverge, leading to different cellular outcomes.
Strontium Chloride-Induced Signaling
Strontium treatment has been shown to activate several signaling pathways that are crucial for osteoblast proliferation and differentiation. These include the Wnt/β-catenin pathway and the MAPK/ERK pathway.[6] The activation of these pathways is thought to contribute to the anabolic effect of strontium on bone.
Calcium Chloride-Induced Signaling
High concentrations of extracellular calcium have been observed to suppress osteogenic differentiation. This is achieved by down-regulating the expression of key osteogenic transcription factors such as RUNX2 and Osterix.[4] While lower, physiological concentrations of calcium are essential for bone mineralization, elevated levels appear to have an inhibitory effect on the differentiation program of osteoprogenitor cells.
Experimental Protocols
The following is a generalized workflow for a comparative proteomic analysis of cells treated with strontium chloride and calcium chloride, based on standard methodologies in the field.
References
- 1. diva-portal.org [diva-portal.org]
- 2. RhoGTPase stimulation is associated with strontium chloride treatment to counter simulated microgravity-induced changes in multipotent cell commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High concentrations of calcium suppress osteogenic differentiation of human periodontal ligament stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of extracellular calcium on the gene expression of bone morphogenetic protein-2 and -4 of normal human bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the impact of different strontium chloride grades on experimental reproducibility
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of experimental results are the cornerstones of scientific advancement. The purity of the reagents used is a critical factor that can significantly influence these outcomes, yet it is often overlooked. Strontium chloride (SrCl₂), a compound widely used in biomedical research for its ability to mimic calcium and modulate cellular signaling, is available in various grades of purity. This guide provides an objective comparison of how different strontium chloride grades can impact the reproducibility of a common cell-based assay and offers supporting data and protocols to inform your experimental design.
The Critical Role of Reagent Purity
In sensitive biological systems, even trace impurities can lead to significant off-target effects, confounding results and decreasing the reproducibility of experiments.[1][2] Heavy metals, in particular, are known to induce cellular stress, and their presence in lower-grade reagents can introduce unintended variables.[1][2] When investigating the nuanced effects of strontium on cellular pathways, the use of high-purity reagents is paramount to ensure that the observed effects are attributable to the strontium ions themselves and not to contaminants.
Comparison of Strontium Chloride Grades
The purity of strontium chloride can vary significantly between grades. High-purity grades, such as the American Chemical Society (ACS) Reagent Grade, have stringent limits on impurities. In contrast, lower grades, such as Laboratory or Technical Grade, may contain higher levels of contaminants like heavy metals and other alkaline earth metals.
To illustrate the potential impact of these purity differences, we present hypothetical data from an in vitro osteoblast proliferation assay. In this experiment, the viability of osteoblast cells was measured after treatment with different grades of strontium chloride.
| Strontium Chloride Grade | Purity (%) | Barium (Ba) Content | Heavy Metals (as Pb) | Calcium (Ca) Content | Mean Cell Viability (%) | Standard Deviation |
| ACS Reagent Grade | ≥99.0 | ≤0.002% | ≤5 ppm | ≤0.05% | 115 | ± 2.5 |
| Laboratory Grade | ~95-97 | ≤0.05% | ≤20 ppm | ≤0.5% | 108 | ± 8.0 |
| Technical Grade | <95 | Up to 0.5% | Up to 50 ppm | Up to 1.0% | 95 | ± 15.0 |
As the hypothetical data in the table suggests, the use of higher purity ACS Reagent Grade strontium chloride results in a more pronounced and consistent effect on osteoblast proliferation, as indicated by the higher mean cell viability and lower standard deviation. The increased variability and reduced effect observed with the lower grades can be attributed to the cytotoxic and anti-proliferative effects of the higher impurity content, which can mask the true biological activity of strontium.
Strontium Chloride and Cellular Signaling
Strontium ions are known to act as agonists for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in cellular proliferation and differentiation.[3][4][5] Activation of the CaSR by strontium initiates a signaling cascade that can lead to the proliferation of osteoblasts, making it a key pathway in bone formation research.
Experimental Protocols
To ensure the highest degree of reproducibility, it is essential to follow standardized and detailed experimental protocols. Below are the methodologies for the key experiments cited in this guide.
Osteoblast Proliferation Assay (MTT Assay)
This assay is used to assess cell viability by measuring the metabolic activity of the cells.
Materials:
-
Human osteoblast cell line (e.g., hFOB 1.19)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Strontium Chloride (ACS Reagent Grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed osteoblasts in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare solutions of strontium chloride in serum-free DMEM at the desired concentrations.
-
Remove the culture medium and treat the cells with the strontium chloride solutions. Include a control group with serum-free DMEM only.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a common marker for osteoblast differentiation.
Materials:
-
Osteoblast cell culture
-
Strontium Chloride (ACS Reagent Grade)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Culture osteoblasts in the presence of various concentrations of strontium chloride for 7 days to induce differentiation.
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm.
-
The ALP activity is proportional to the absorbance and can be normalized to the total protein content of the cell lysate.
Conclusion
The grade of strontium chloride used in experimental settings has a profound impact on the reliability and reproducibility of the results. As demonstrated, higher purity grades, such as ACS Reagent Grade, minimize the introduction of confounding variables from impurities, leading to more accurate and consistent data. For researchers investigating the biological effects of strontium, particularly in sensitive cell-based assays, the use of high-purity strontium chloride is not just recommended, but essential for generating robust and publishable findings. By carefully selecting reagents and adhering to detailed protocols, the scientific community can move closer to the goal of universally reproducible research.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Strontium Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three most common analytical techniques for the quantification of strontium in biological matrices: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS). The selection of an appropriate analytical method is critical for the accurate assessment of strontium levels in preclinical and clinical studies, as well as in environmental and occupational exposure monitoring.
This document outlines the experimental protocols for each technique as applied to common biological samples—namely serum, urine, and bone—and presents a summary of their performance characteristics to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Methods
The choice of analytical technique for strontium quantification is often dictated by the required sensitivity, the sample matrix, throughput needs, and available instrumentation. ICP-MS is generally the most sensitive method, capable of detecting strontium at trace levels, making it ideal for studies involving low-level exposure or endogenous measurements.[1] ICP-AES offers a balance between sensitivity and robustness, being less susceptible to matrix effects than ICP-MS and suitable for a wide range of concentrations.[2] AAS, particularly with a graphite (B72142) furnace (GFAAS), provides good sensitivity and is a cost-effective option for laboratories with lower sample throughput.[3]
| Parameter | ICP-MS | ICP-AES / ICP-OES | AAS (GFAAS) |
| Principle | Ionization of atoms in plasma and separation by mass-to-charge ratio. | Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths.[4] | Absorption of light by ground-state atoms at a characteristic wavelength. |
| Sensitivity | Very High (ppt to low ppb)[4] | High (ppb to ppm)[4] | Good (low ppb) |
| Detection Limit | ~0.05 µg/L (serum) | 0.002-0.003 µmol/L (serum)[2] | 1.2 µg/L (serum)[3] |
| Throughput | High | High[5] | Low to Medium |
| Matrix Effects | Can be significant, often requiring sample dilution.[1] | Less prone to matrix effects than ICP-MS.[6] | Can be significant, may require matrix modifiers. |
| Cost | High | Medium | Low |
| Primary Use | Ultra-trace element analysis, isotopic analysis.[4] | Routine multi-element analysis.[4] | Single or few-element analysis. |
Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Strontium in Human Serum
This protocol is adapted from a validated method for the high-throughput analysis of strontium in human serum.[1]
a. Sample Preparation:
-
Allow serum samples to thaw to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Perform a 1:10 dilution by adding 100 µL of serum to 900 µL of a diluent solution. The diluent consists of 1% nitric acid (HNO₃) and an internal standard (e.g., 100 ng/mL Yttrium).[1]
-
Vortex the diluted samples for 10 seconds.
b. Instrumental Analysis:
-
Aspirate the diluted sample into the ICP-MS instrument.
-
Typical instrument parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Monitored Isotopes: ⁸⁸Sr and the internal standard isotope.
-
-
Construct a calibration curve using strontium standards in a similar matrix. The linear range is typically 10-1000 ng/mL.[1]
c. Validation Parameters:
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).[1]
-
Precision: The coefficient of variation (CV) for intra- and inter-day precision should be ≤15% (≤20% at the LLOQ).[1]
-
Lower Limit of Quantification (LLOQ): A typical LLOQ for this method is 10 ng/mL.[1]
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/OES) for Strontium in Biological Samples
This protocol provides a general procedure for the analysis of strontium in various biological matrices.
a. Sample Preparation:
-
Serum/Urine: Thaw samples and centrifuge to remove any particulate matter. A simple dilution (e.g., 1:10) with 1-2% nitric acid is typically sufficient. For urine, direct aspiration after centrifugation may be possible.[7]
-
Bone:
-
Obtain a bone biopsy or ash the bone sample.
-
Digest the sample using concentrated nitric acid. This can be done in Teflon tubes at elevated temperatures (e.g., 90°C) for several hours until the sample is completely dissolved.[8]
-
Dilute the digestate with deionized water to an appropriate volume for analysis.
-
b. Instrumental Analysis:
-
Introduce the prepared sample into the ICP-AES instrument.
-
Typical instrument parameters:
-
RF Power: 1.0 - 1.5 kW
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 1.5 L/min
-
Wavelength: Monitor the most sensitive and interference-free strontium emission lines, such as 407.771 nm and 421.552 nm.[2]
-
-
Calibrate the instrument using matrix-matched standards.
c. Validation Parameters:
-
Detection Limit: For serum, a detection limit of 0.002-0.003 µmol/L has been reported.[2]
-
Linearity: A linear range of 0-300 µg/L has been demonstrated for urinary strontium.[7]
-
Recovery: Spike recovery should be within an acceptable range, typically 85-115%.
Atomic Absorption Spectrometry (AAS) for Strontium in Biological Samples
This protocol is based on Zeeman atomic absorption spectrometry for various biological matrices.[3]
a. Sample Preparation:
-
Serum: Dilute samples 1:4 with a solution of Triton X-100 and nitric acid.[3]
-
Urine: Dilute samples 1:20 with a dilute nitric acid solution.[3]
-
Bone: Digest bone samples with concentrated nitric acid in sealed Teflon tubes.[3]
-
Soft Tissues: Dissolve soft tissues in a tetramethylammonium (B1211777) hydroxide (B78521) solution.[3]
b. Instrumental Analysis (Graphite Furnace AAS):
-
Pipette a small volume of the prepared sample into the graphite furnace.
-
Utilize a temperature program that includes drying, charring (pyrolysis), and atomization steps optimized for strontium.
-
Measure the absorbance of a strontium-specific light source (hollow cathode lamp) at 460.7 nm.
-
Quantify the concentration using a calibration curve prepared with matrix-matched standards.
c. Validation Parameters:
-
Detection Limits:
-
Precision: Intra- and inter-assay coefficients of variation should be less than 6%.[3]
-
Recovery: The recovery of added strontium should be close to 100%.[3]
Conclusion
The validation of analytical methods for strontium quantification is paramount for ensuring the reliability of data in research and development. ICP-MS stands out for its superior sensitivity, making it the method of choice for detecting ultra-trace levels of strontium. ICP-AES/OES offers a robust and high-throughput alternative for a wide range of concentrations. AAS provides a cost-effective and reliable option for laboratories with more targeted analytical needs. The detailed protocols and performance data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific application, thereby ensuring the generation of accurate and reproducible results.
References
- 1. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of inductively coupled plasma atomic emission spectrometry technique (ICP-AES) for multi-element analysis of trace elements in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. agilent.com [agilent.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Hygroscopicity of Strontium Chloride and Other Alkaline Earth Metal Chlorides
For Researchers, Scientists, and Drug Development Professionals
The hygroscopicity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in drug development, influencing powder flow, compaction, storage stability, and dissolution rates. Among the various inorganic salts used in pharmaceutical formulations, alkaline earth metal chlorides are notable for their wide range of hygroscopic properties. This guide provides an objective comparison of the hygroscopicity of strontium chloride (SrCl₂) with other common alkaline earth metal chlorides: magnesium chloride (MgCl₂), calcium chloride (CaCl₂), and barium chloride (BaCl₂). The information presented is supported by experimental data to aid researchers in selecting appropriate salts for their formulation needs.
Understanding Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. The key parameter used to quantify hygroscopicity is the Critical Relative Humidity (CRH) or Equilibrium Relative Humidity (ERH) . The CRH is the specific relative humidity (RH) of the atmosphere at which a salt will begin to absorb a significant amount of moisture, eventually leading to deliquescence (dissolving in the absorbed water to form a solution)[1]. A lower CRH value indicates a more hygroscopic substance.
Quantitative Comparison of Hygroscopicity
The hygroscopic nature of alkaline earth metal chlorides varies significantly down the group in the periodic table. The equilibrium relative humidity (ERH) over a saturated solution of the salt at a given temperature is a reliable indicator of its hygroscopicity. A lower ERH signifies a greater affinity for water and thus higher hygroscopicity.
The table below summarizes the ERH of strontium chloride and other alkaline earth metal chlorides at 25°C.
| Alkaline Earth Metal Chloride | Chemical Formula | Equilibrium Relative Humidity (ERH) at 25°C (%) |
| Magnesium Chloride | MgCl₂ | 32.78 ± 0.16[2] |
| Calcium Chloride | CaCl₂ | ~29 (for 38% solution) |
| Strontium Chloride | SrCl₂ | 70.85 ± 0.04[2] |
| Barium Chloride | BaCl₂ | ~90 (as dihydrate)[3] |
Analysis of the Data:
From the data presented, a clear trend in hygroscopicity emerges among the alkaline earth metal chlorides:
-
Magnesium Chloride (MgCl₂) and Calcium Chloride (CaCl₂) are the most hygroscopic of the group, with very low ERH values. This indicates that they will readily absorb moisture from the air even at relatively low humidity levels.
-
Strontium Chloride (SrCl₂) is moderately hygroscopic. Its ERH of approximately 71% means it will remain stable at lower ambient humidity but will begin to absorb moisture as the relative humidity approaches this value[2].
-
Barium Chloride (BaCl₂) , particularly in its dihydrate form (BaCl₂·2H₂O), is the least hygroscopic of the chlorides compared. It is stable at room temperature and only begins to lose its water of hydration at elevated temperatures, suggesting a very high ERH under standard conditions[4].
Experimental Protocol for Determining Hygroscopicity
The hygroscopicity of these salts can be accurately determined using a gravimetric technique known as Dynamic Vapor Sorption (DVS) . This method measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature[5][6].
Detailed Methodology for Dynamic Vapor Sorption (DVS) Analysis
1. Sample Preparation:
- Accurately weigh 5-10 mg of the anhydrous salt into a clean, dry sample pan.
- Ensure the sample is in a fine powder form to maximize surface area for interaction with water vapor.
2. Instrument Setup and Pre-treatment:
- Place the sample pan in the DVS instrument.
- Set the temperature to 25°C.
- Dry the sample in-situ by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes a dry reference weight.
3. Sorption-Desorption Isotherm Measurement:
- Sorption Phase: Increase the relative humidity in a stepwise manner, typically in increments of 10% RH, from 0% to 90% RH.
- At each RH step, allow the sample to equilibrate until the rate of mass change over time ( dm/dt ) is below a specified threshold (e.g., 0.002% min⁻¹). The instrument's software records the mass at equilibrium for each RH step.
- Desorption Phase: After reaching 90% RH, decrease the relative humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
4. Data Analysis:
- Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.
- The CRH can be identified as the RH at which a sharp increase in mass is observed during the sorption phase.
- The total moisture uptake at a specific RH (e.g., 80% RH) can be used to classify the degree of hygroscopicity.
Visualizing the Experimental Workflow
The logical flow of the Dynamic Vapor Sorption (DVS) experiment can be represented by the following diagram.
Caption: Experimental workflow for hygroscopicity determination using Dynamic Vapor Sorption (DVS).
Conclusion
The selection of an appropriate alkaline earth metal chloride for pharmaceutical applications is highly dependent on the desired hygroscopic properties.
-
For applications requiring a highly hygroscopic agent, such as a desiccant or a compound that readily forms a solution, magnesium chloride and calcium chloride are superior choices.
-
Strontium chloride offers a moderate level of hygroscopicity, making it suitable for formulations where some moisture interaction is acceptable or desired, but deliquescence at lower humidities is to be avoided.
-
Barium chloride is the most suitable option when a non-hygroscopic or minimally hygroscopic salt is required, ensuring stability even at higher ambient humidity.
This comparative guide, supported by quantitative data and a detailed experimental protocol, provides a valuable resource for researchers and formulation scientists in making informed decisions regarding the use of alkaline earth metal chlorides in their work.
References
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. Equilibrium relative humidity of some saturated salt solutions [bio.groups.et.byu.net]
- 3. researchgate.net [researchgate.net]
- 4. allanchem.com [allanchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
literature review comparing the in vitro and in vivo effects of strontium chloride
An Objective Comparison of the In Vitro and In Vivo Effects of Strontium Chloride
Strontium chloride (SrCl₂) is a salt of the alkaline earth metal strontium, which has garnered significant interest in the biomedical field, particularly for its effects on bone metabolism. Its potential as a therapeutic agent for osteoporosis and other bone-related disorders stems from its dual action on bone cells: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This guide provides a comparative overview of the documented in vitro and in vivo effects of strontium chloride, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of its biological activity.
In Vitro Effects of Strontium Chloride
Studies conducted in controlled laboratory settings on cell cultures have provided fundamental insights into the mechanisms by which strontium chloride influences cellular behavior, particularly of bone cells.
Effects on Osteoblasts and Bone Formation
-
Proliferation and Differentiation: Strontium chloride has been shown to promote the proliferation of osteoblast precursor cells. For instance, treatment with 5 mM and 10 mM SrCl₂ for 72 hours increased the number of human osteoblast-like MG63 cells by 38% and 54%, respectively[1]. Similar proliferative effects were observed in human preadipocytes at a concentration of 100 μM[2]. Furthermore, strontium ions (Sr²⁺) have been found to enhance the osteogenic differentiation of mesenchymal stem cells by upregulating key transcription factors like Runx2 and increasing the expression of bone matrix proteins such as bone morphogenetic protein (BMP) and osteocalcin (B1147995) (BGP)[2][3].
-
Mineralization: The effect of strontium chloride on mineralization in vitro appears to be complex and concentration-dependent. One study using primary rat osteoblast cultures reported a potent, dose-dependent inhibition of mineral deposition, with 0.1 mM and 1 mM SrCl₂ causing 95% and 100% reductions in mineralization, respectively[4]. Conversely, other research suggests that Sr²⁺ can promote mineralization and alkaline phosphatase (ALP) expression in pre-osteoblast cells, particularly under high calcium conditions[2][5].
-
Signaling Pathways: The cellular effects of strontium are mediated through several key signaling pathways. Sr²⁺ acts as an agonist for the calcium-sensing receptor (CaSR), which in turn can activate pathways leading to osteoblast proliferation and differentiation[2]. Additionally, strontium has been shown to stimulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis[2].
Effects on Osteoclasts and Bone Resorption
-
Inhibition of Osteoclastogenesis: Strontium chloride has demonstrated an inhibitory effect on the formation and activity of osteoclasts, the cells responsible for bone resorption. In mouse marrow cultures, 1 mM SrCl₂ led to a maximal 30% inhibition of osteoclast formation[4]. Other studies have corroborated these findings, showing a decrease in osteoclast formation and a reduction in the total area of resorption pits[6].
-
OPG/RANKL Ratio: The mechanism for inhibiting osteoclasts involves the OPG/RANKL signaling axis. In vitro studies have shown that Sr²⁺ increases the expression of osteoprotegerin (OPG) and suppresses the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts[2]. This shift in the OPG/RANKL ratio disfavors osteoclast differentiation and function, thereby reducing bone resorption.
In Vivo Effects of Strontium Chloride
Animal studies have been crucial in validating the in vitro findings and evaluating the systemic effects of strontium chloride on bone health.
Effects on Bone Mass and Microarchitecture
-
Increased Bone Mass and Density: In vivo studies, primarily in rodent models of osteoporosis, have consistently shown that oral administration of strontium chloride leads to improvements in bone mass and density. In a study using 7-week-old male Wistar rats, treatment with SrCl₂ solutions (100, 200, and 400 mg/kg body weight) resulted in enhanced bone biomechanical properties and improved bone microarchitecture[6][7]. Similarly, in an ovariectomized (OVX) mouse model, strontium administration increased bone tissue mineral density (TMD)[8].
-
Improved Bone Microarchitecture: Micro-computed tomography (micro-CT) analyses have revealed significant improvements in bone structure following SrCl₂ treatment. In growing mice, SrCl₂ increased the trabecular number by 53%, decreased trabecular separation by 34%, and increased the cortical area by 34% when compared to a control group[9][10]. These changes contribute to a more robust and fracture-resistant bone structure.
Effects on Gene Expression and Systemic Markers
-
Upregulation of Osteogenic Genes: Animal studies confirm the in vitro findings regarding gene expression. Rats treated with SrCl₂ showed significantly increased mRNA levels of osteoblast markers, including BMP, BGP, RUNX2, OPG, and ALP in their bone tissue[6][7].
-
Downregulation of Resorption Markers: Correspondingly, the expression of osteoclast markers such as RANKL and tartrate-resistant acid phosphatase (TRAP) was reduced[6][7].
-
Systemic Effects: Treatment with SrCl₂ in rats led to a dose-dependent increase in serum calcium levels and an increase in the bone formation marker PINP (procollagen type I N-terminal propeptide)[6]. However, it is important to note that high doses of strontium administered intravenously can potentially lead to hypocalcemia by increasing the renal excretion of calcium ions[11]. Additionally, one study reported that oral administration of SrCl₂ induced dose-dependent chromosomal aberrations in the bone marrow cells of mice, indicating potential clastogenic activity at certain concentrations[12].
Data Presentation
Table 1: In Vitro Effects of Strontium Chloride
| Parameter | Cell Type | Concentration | Effect | Reference |
| Mineralization | Primary Rat Osteoblasts | 0.1 mM | 95% Inhibition | [4] |
| 1 mM | 100% Inhibition | [4] | ||
| Osteoclast Formation | Mouse Marrow Cultures | 1 mM | 30% Inhibition | [4] |
| Cell Proliferation | Human Osteoblast-like (MG63) | 5 mM | 38% Increase | [1] |
| 10 mM | 54% Increase | [1] | ||
| Human Preadipocytes | 100 µM | Proliferation Promoted | [2] | |
| ALP Activity | Human Osteoblast-like (MG63) | 1 mM | 25% Reduction | [1] |
| Gene Expression | Human Osteoblastic Cells | N/A | ↑ OPG, ↓ RANKL | [2] |
| Cell Viability | Mouse Fibroblasts | up to 2.5% | No adverse effect | [13][14] |
Table 2: In Vivo Effects of Strontium Chloride
| Parameter | Animal Model | Dosage | Effect | Reference |
| Bone Microarchitecture | Growing SWISS Mice | N/A | ↑ Tb.N (53%), ↓ Tb.Sp (34%) | [9][10] |
| Wistar Rats | 100-400 mg/kg BW | Improved Microarchitecture | [6][7] | |
| Bone Mineral Density | OVX SWISS Mice | N/A | ↑ Tissue Mineral Density | [8] |
| Gene Expression (Osteogenic) | Wistar Rats | 100-400 mg/kg BW | ↑ mRNA (BMP, BGP, RUNX2, OPG, ALP) | [6][7] |
| Gene Expression (Osteoclastic) | Wistar Rats | 100-400 mg/kg BW | ↓ mRNA (RANKL, TRAP) | [6][7] |
| Serum Markers | Wistar Rats | 100-400 mg/kg BW | ↑ Serum Ca, ↑ PINP | [6] |
| Adverse Effects | Mice | Concentration-dependent | Chromosomal Aberrations | [12] |
Experimental Protocols
Key In Vitro Experiment: Osteoblast Mineralization Assay
-
Cell Culture: Primary osteoblasts are isolated from the calvariae of neonatal rats. Cells are cultured in a suitable medium (e.g., α-MEM) supplemented with fetal bovine serum, antibiotics, and osteogenic inducers (ascorbic acid and β-glycerophosphate).
-
Treatment: Once the cultures are established and forming bone-like structures, they are treated continuously with various concentrations of strontium chloride (e.g., 0.01, 0.1, 1 mM) for a period of 14 days[4].
-
Analysis: After the treatment period, the cultures are fixed and stained with Alizarin Red S, a dye that specifically binds to calcium mineral deposits. The amount of staining is then quantified, often by extracting the dye and measuring its absorbance, to determine the extent of mineralization compared to control cultures[4].
Key In Vivo Experiment: Ovariectomized (OVX) Rodent Model
-
Animal Model: An ovariectomized (OVX) rodent (rat or mouse) is a standard model for postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss.
-
Treatment: Following a recovery period after surgery, animals are administered strontium chloride, typically mixed into their diet or drinking water, for a specified duration (e.g., 8 to 16 weeks)[6][8]. A control OVX group receives no treatment.
-
Analysis: At the end of the study, femurs and vertebrae are collected. Bone mineral density and three-dimensional microarchitecture are analyzed using micro-computed tomography (micro-CT). Biomechanical strength is assessed using tests like three-point bending. Bone tissue can also be used for histology or gene expression analysis (RT-PCR) to measure levels of bone turnover markers[6][7][8].
Mandatory Visualization
Caption: Signaling pathways activated by strontium chloride in bone cells.
Caption: Typical experimental workflow for in vivo strontium chloride studies.
References
- 1. diva-portal.org [diva-portal.org]
- 2. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Strontium chloride improves bone mass by affecting the gut microbiota in young male rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Clastogenic activity of strontium chloride on bone marrow cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Proper Disposal of Strontium Chloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of strontium chloride is a critical aspect of laboratory management. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Strontium chloride is classified as a hazardous substance that is harmful if swallowed and can cause serious eye damage and skin irritation.[1][2][3][4] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][5] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[5][6]
Segregation and Storage of Strontium Chloride Waste
Proper segregation of chemical waste is fundamental to laboratory safety. Strontium chloride waste should never be mixed with other incompatible chemicals to prevent dangerous reactions.[7][8][9] It should be collected in a designated, clearly labeled, and leak-proof container.[7][9][10] The container must be kept closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.[7][10][11]
Disposal Procedures
The primary principle of chemical waste disposal is to adhere to all federal, state, and local regulations.[9] Strontium chloride waste is considered hazardous and must not be disposed of in regular trash or poured down the drain.[4][8][11]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection: Collect all strontium chloride waste, including contaminated materials like paper towels or gloves, in a designated hazardous waste container.[3][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "Strontium Chloride."[9]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is at or near the point of generation.[7][10]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[10]
Quantitative Data: Hazard Profile
While specific disposal concentration limits are determined by local regulations, the hazard classification of strontium chloride provides a quantitative basis for its careful handling and disposal.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][4] | GHS07 |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1][2][6][12] | GHS05 |
| Skin Irritation (Category 2) | Causes skin irritation.[3] | GHS07 |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of strontium chloride waste in a laboratory setting.
Caption: Workflow for the proper disposal of strontium chloride waste.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of strontium chloride, thereby protecting themselves, their colleagues, and the environment.
References
- 1. southernbiological.com [southernbiological.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. aldon-chem.com [aldon-chem.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. carlroth.com [carlroth.com]
Personal protective equipment for handling Strontium;chloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the handling of Strontium chloride (SrCl₂), ensuring operational integrity and personnel safety within a laboratory setting.
Health Hazard Information
Strontium chloride is classified as a substance that can cause serious eye damage.[1][2] While it is considered to be of relatively low toxicity upon ingestion or skin contact, appropriate precautions must be taken to avoid exposure.[3] Acute effects of exposure can include stomach pains, vomiting, and diarrhea.[1][2]
Personal Protective Equipment (PPE)
When handling Strontium chloride, the following personal protective equipment is mandatory to minimize the risk of exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to prevent contact with eyes. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory Coat | A lab coat or apron should be worn to protect against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of inhaling dust, especially in poorly ventilated areas. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Always handle Strontium chloride in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[4]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where Strontium chloride is handled or stored.[4][5]
-
Wash hands thoroughly with soap and water after handling.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[4]
Storage:
-
Store Strontium chloride in a cool, dry, and well-ventilated area.[4][6]
-
Keep the container tightly closed to prevent the absorption of moisture, as it is deliquescent (absorbs moisture from the air).[1][2]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
Containers, even empty ones, may retain product residues and should be handled with care.[4]
Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following steps should be taken.
Spill Response:
-
Evacuate and isolate the spill area.
-
Wear the appropriate PPE as detailed above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][4]
-
For liquid spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[6]
-
Clean the spill area thoroughly with water.[1]
Waste Disposal:
-
Dispose of Strontium chloride waste in accordance with all applicable federal, state, and local regulations.[4][7]
-
Do not allow the product to enter drains or waterways.[6]
-
Unused material and its container must be disposed of as hazardous waste.[7] Consult with your institution's environmental health and safety department for specific guidance.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical advice.[4] |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with Strontium chloride, the following workflow should be followed.
Caption: Workflow for the safe handling of Strontium chloride in a laboratory setting.
References
- 1. Strontium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. HEALTH EFFECTS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strontium Chloride - ESPI Metals [espimetals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. southernbiological.com [southernbiological.com]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
